molecular formula C11H15N B3224882 (R)-cyclobutyl(phenyl)methanamine CAS No. 1241683-26-0

(R)-cyclobutyl(phenyl)methanamine

Cat. No.: B3224882
CAS No.: 1241683-26-0
M. Wt: 161.24 g/mol
InChI Key: YVAXXHNMTBNQFD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-cyclobutyl(phenyl)methanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-cyclobutyl(phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-cyclobutyl(phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-cyclobutyl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXXHNMTBNQFD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292343
Record name (αR)-α-Cyclobutylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-26-0
Record name (αR)-α-Cyclobutylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241683-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Cyclobutylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Pharmaceutical Potential of (R)-cyclobutyl(phenyl)methanamine

Introduction: Beyond Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. While effective, these moieties often present challenges in metabolism, solubility, and off-target activity. The scientific community is increasingly looking "beyond flatland" to three-dimensional, saturated scaffolds that can offer superior pharmaceutical properties. (R)-cyclobutyl(phenyl)methanamine emerges as a molecule of significant interest in this context. It combines a chiral benzylic amine, a common pharmacophore, with a puckered cyclobutane ring. This strategic pairing offers a unique conformational rigidity and an increased fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1]

This guide provides an in-depth exploration of the , intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, analytical characterization, and the compelling scientific rationale for its consideration as a valuable building block in modern drug discovery, particularly as a potential modulator of monoamine oxidase activity.

Core Physicochemical and Structural Properties

(R)-cyclobutyl(phenyl)methanamine is a chiral primary amine. The core data for this molecule and its common salt form are summarized below. It is important to note that while data for the racemate is available, specific values for the pure (R)-enantiomer are less common in public databases and are often determined on a batch-specific basis.

PropertyValueSource
IUPAC Name (1R)-1-cyclobutyl-1-phenylmethanamine-
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number 1956435-19-0 (for (R)-HCl salt)
Canonical SMILES C1CC(C1)C(C2=CC=CC=C2)N
InChI Key ((R)-HCl) AAOLJOPKUMMRSZ-MERQFXBCSA-N
Appearance Expected to be a colorless to pale yellow oil or solidGeneral chemical knowledge
Purity (Typical) ≥97% (for commercial HCl salt)
Safety Hazards H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)

The Cyclobutane Moiety: A Strategic Bioisostere

The inclusion of the cyclobutane ring is a deliberate design choice, moving away from traditional phenyl or larger cycloalkane groups. This confers several advantages relevant to drug development.[2][3]

  • Increased Three-Dimensionality : Unlike a planar phenyl ring, the cyclobutane scaffold is puckered, creating a distinct 3D geometry. This can lead to improved binding affinity and selectivity by enabling more precise interactions within a protein's binding pocket.[1][2]

  • Improved Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of a cyclobutane are generally more robust, potentially leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Enhanced Solubility : Increasing the Fsp³ character of a molecule often correlates with better aqueous solubility, a critical parameter for oral bioavailability.

  • Novelty and Patentability : The use of less common scaffolds like cyclobutane can provide a pathway to novel chemical space, offering advantages in intellectual property.[3]

The cyclobutane ring acts as a non-classical bioisostere for an aromatic ring, maintaining a similar spatial footprint while fundamentally altering the electronic and metabolic properties of the molecule.[1][4]

Synthesis of Enantiopure (R)-cyclobutyl(phenyl)methanamine

Obtaining enantiomerically pure (R)-cyclobutyl(phenyl)methanamine is critical, as enantiomers of chiral drugs frequently exhibit different pharmacological and toxicological profiles.[5] Two primary strategies exist: asymmetric synthesis and chiral resolution of a racemate. While asymmetric routes using engineered imine reductases or rhodium catalysts represent a modern approach, classical resolution remains a robust and widely practiced method.[6][7]

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a validated method for resolving a racemic mixture of cyclobutyl(phenyl)methanamine using a chiral acid, such as (+)-tartaric acid, as the resolving agent.[8][9] The principle relies on the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]

Expertise & Causality: The choice of solvent is paramount. A solvent must be selected in which the racemic starting material is soluble at elevated temperatures, but one of the diastereomeric salts is significantly less soluble at room or reduced temperatures. Alcohols like methanol or ethanol are common starting points. The stoichiometry of the resolving agent is also critical; using a sub-stoichiometric amount (e.g., 0.5 equivalents) often yields a higher enantiomeric excess in the crystallized salt.

Step-by-Step Methodology:

  • Salt Formation :

    • Dissolve racemic (±)-cyclobutyl(phenyl)methanamine (1.0 equiv.) in a minimal volume of hot methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 equiv.) in a minimal volume of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Fractional Crystallization :

    • Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt, for instance, [(R)-amine:(+)-acid], should begin to precipitate.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble [(S)-amine:(+)-acid] salt.

  • Liberation of the Free Amine :

    • Suspend the purified diastereomeric salt crystals in water.

    • Add an aqueous base (e.g., 2M NaOH) dropwise while stirring until the pH is >11 to deprotonate the amine.

    • Extract the free (R)-cyclobutyl(phenyl)methanamine into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Validation :

    • Determine the enantiomeric excess (e.e.) of the final product using the chiral HPLC method described in Section 5.2.

    • If necessary, a single recrystallization of the diastereomeric salt (Step 2) can significantly improve the final e.e.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemate Racemic Amine in Hot Methanol mix Solution of Diastereomeric Salts ((R)-Amine•Acid & (S)-Amine•Acid) racemate->mix Combine & Stir acid (+)-Tartaric Acid in Hot Methanol acid->mix cool Slow Cooling & Ice Bath mix->cool filter Vacuum Filtration cool->filter crystals crystals filter->crystals Less Soluble Salt ((R)-Amine•Acid) mother_liquor mother_liquor filter->mother_liquor More Soluble Salt ((S)-Amine•Acid) base Add 2M NaOH extract Extract with DCM base->extract dry Dry & Concentrate extract->dry final_product final_product dry->final_product (R)-cyclobutyl(phenyl)methanamine crystals->base

Caption: Workflow for Chiral Resolution.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are essential. The following sections describe the expected spectral data for (R)-cyclobutyl(phenyl)methanamine.

Typical Spectroscopic Data
  • ¹H Nuclear Magnetic Resonance (¹H-NMR) :

    • Aromatic Protons (C₆H₅-) : Expected as a multiplet in the δ 7.20-7.40 ppm range.

    • Benzylic Proton (-CH(Ph)-) : A single proton, expected as a doublet or triplet around δ 3.5-4.0 ppm, coupled to the adjacent cyclobutyl proton.

    • Cyclobutyl Protons (-C₄H₇-) : A series of complex multiplets expected between δ 1.5-2.5 ppm.

    • Amine Protons (-NH₂) : A broad singlet typically appearing between δ 1.5-3.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon exchange with D₂O.[10]

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) :

    • Aromatic Carbons : Multiple signals expected in the δ 125-145 ppm region. The ipso-carbon (attached to the benzylic center) will be distinct.

    • Benzylic Carbon (-CH(Ph)-) : A single chiral carbon signal expected around δ 60-65 ppm.

    • Cyclobutyl Carbons : Signals for the CH and CH₂ groups of the cyclobutane ring are expected in the δ 20-45 ppm range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • N-H Stretch : As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.[11][12][13]

    • Aromatic C-H Stretch : Signals typically appear just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch : Signals appear just below 3000 cm⁻¹.

    • N-H Bend (Scissoring) : A characteristic absorption is expected around 1580-1650 cm⁻¹.[11]

    • Aromatic C=C Bending : Sharp absorptions around 1450-1600 cm⁻¹.

    • C-N Stretch : A signal in the 1250-1335 cm⁻¹ range is indicative of an aromatic amine.[10][11]

  • Mass Spectrometry (MS-EI) :

    • Molecular Ion (M⁺) : A peak at m/z = 161 corresponding to the molecular weight.

    • Base Peak (m/z = 91) : The most prominent peak is expected at m/z 91. This corresponds to the highly stable tropylium cation (C₇H₇⁺), formed via rearrangement of the initial benzyl cation (C₆H₅CH₂⁺) after cleavage of the C-C bond alpha to the nitrogen.[14][15][16]

    • Alpha-Cleavage : Another significant fragmentation pathway is the cleavage of the C-C bond between the benzylic carbon and the cyclobutyl ring, which would yield a fragment at m/z = 106 (C₆H₅CH=NH₂⁺).

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a self-validating system for the accurate quantification of the (R) and (S) enantiomers.

Expertise & Causality: The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile for separating a wide range of chiral compounds, including amines.[17][18] A normal-phase mobile system (e.g., hexane/isopropanol) is typically used. For basic amines, a small amount of an amine modifier (e.g., diethylamine, DEA) is added to the mobile phase to improve peak shape and prevent tailing by masking residual acidic sites on the silica support.[19]

Step-by-Step Methodology:

  • System Preparation :

    • Column : Chiralpak® AD-H or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm).

    • Mobile Phase : Prepare an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV at 254 nm.

  • Sample Preparation :

    • Accurately prepare a solution of the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration for system suitability testing.

  • Analysis Procedure :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times (t_R_1, t_R_2).

    • Inject the sample of (R)-cyclobutyl(phenyl)methanamine.

    • Integrate the peak areas for both enantiomers (Area_R and Area_S).

  • Calculation and Validation :

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

    • The system is considered valid if the resolution (Rs) between the two enantiomer peaks for the racemic standard is > 1.5.

Pharmacological Profile and Drug Development Context

Hypothesized Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

While direct pharmacological data for (R)-cyclobutyl(phenyl)methanamine is not widely published, its structural similarity to known psychoactive agents provides a strong basis for a hypothesized mechanism of action. Structurally related compounds, such as trans-2-phenylcyclopropylamine (Tranylcypromine) and 1-phenylcyclobutylamine, are potent inhibitors of monoamine oxidase (MAO).[20][21]

MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of key neurotransmitters (serotonin, norepinephrine, dopamine) and neuromodulators.[22][] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant and anxiolytic effects of MAOI drugs.[22]

The proposed mechanism for phenylcycloalkylamines involves a one-electron oxidation of the amine by the MAO flavin cofactor, generating an amine radical cation.[20] This is followed by homolytic cleavage of the strained cyclobutane ring. The resulting radical can then partition between forming a stable cyclic product or covalently binding to and inactivating the flavin cofactor, leading to irreversible inhibition.[20][24]

G cluster_0 Mechanism of Inhibition Amine (R)-Amine Radical_Cation Amine Radical Cation Amine->Radical_Cation -1e⁻ MAO_Active MAO-FAD (Active Enzyme) Ring_Cleavage Ring-Opened Radical Radical_Cation->Ring_Cleavage Homolytic Ring Cleavage MAO_Inactive MAO-FAD-Adduct (Inactive Enzyme) Ring_Cleavage->MAO_Inactive Covalent Bonding

Caption: Proposed MAO Inhibition Mechanism.

This mechanism-based inactivation makes such compounds highly potent and long-lasting. Given the structural precedent, (R)-cyclobutyl(phenyl)methanamine is a prime candidate for investigation as a selective MAO-A or MAO-B inhibitor, with potential applications in treating depression, anxiety disorders, or neurodegenerative diseases like Parkinson's disease.[25]

Conclusion

(R)-cyclobutyl(phenyl)methanamine represents more than just a simple chiral amine; it is an exemplar of a modern design philosophy in medicinal chemistry. Its synthesis and analysis are achievable through robust and well-understood chemical principles, such as diastereomeric salt resolution and chiral chromatography. The true value of this molecule lies in its structural features: the three-dimensional, metabolically robust cyclobutane ring serves as a powerful bioisosteric replacement for traditional aromatic groups. This, combined with a strong mechanistic hypothesis for potent MAO inhibition, positions (R)-cyclobutyl(phenyl)methanamine and its derivatives as compelling candidates for further investigation in neuroscience and other therapeutic areas. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently incorporate this promising scaffold into their drug discovery programs.

References

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Wouters, J., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Vazquez, M. L., & Silverman, R. B. (1985). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society. Retrieved from [Link]

  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Wouters, J., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Journal of Applied Sciences. Retrieved from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. Retrieved from [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013). PubMed. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Geeks. Retrieved from [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Simple and convenient methods for synthesis, resolution and application of aminonaphthols. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021). University of Bath. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025). ResearchGate. Retrieved from [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). PubMed. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Alberta. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Stevens Institute of Technology. Retrieved from [Link]

  • Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. (2023). PubMed. Retrieved from [Link]

  • Monoamine oxidase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of action of methenamine? (2025). Dr.Oracle. Retrieved from [Link]

  • Asymmetric synthesis of cyclopropylmethanamines by rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles. (n.d.). Okayama University. Retrieved from [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). PMC - NIH. Retrieved from [Link]

  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022). MDPI. Retrieved from [Link]

  • Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

  • Pharmacological Evaluation of the Effects of Phenylcarbamic Acid Derivatives on Cardiovascular Functions in Rats. (2018). PubMed. Retrieved from [Link]

  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. (2019). PMC - NIH. Retrieved from [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Methenamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

(R)-Cyclobutyl(phenyl)methanamine: Technical Identification & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0 for the HCl salt) is a high-value chiral building block used primarily in the development of Central Nervous System (CNS) therapeutics, including NK1 antagonists and norepinephrine reuptake inhibitors. Its structural rigidity—conferred by the cyclobutyl ring—offers distinct pharmacokinetic advantages over flexible alkyl analogs, such as improved metabolic stability and receptor selectivity.

This guide outlines the critical identification parameters, validated synthetic pathways, and quality control protocols required for the research and development of this compound.

Chemical Identification & Properties

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (R)-1-Cyclobutyl-1-phenylmethanamine
Common Name (R)-

-Cyclobutylbenzylamine
CAS Number (HCl Salt) 1956435-19-0
CAS Number (Free Base) Not widely listed; refer to racemate 5244-84-8
CAS Number (Racemate HCl) 58271-61-7
Molecular Formula C

H

N (Free Base) / C

H

ClN (HCl)
Molecular Weight 161.25 g/mol (Free Base) / 197.71 g/mol (HCl)
SMILES (Isomeric) Nc2ccccc2
InChI Key YVAXXHNMTBNQFD-UHFFFAOYSA-N (Racemate base)
Stereochemical Configuration

The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH

    
      (Highest priority, Atomic #7)
    
  • -Phenyl (C bonded to C,C,C via aromatic system)

  • -Cyclobutyl (C bonded to C,C,H)

  • -H (Lowest priority)

With the Hydrogen atom oriented away from the viewer, the sequence 1


 2 

3 follows a clockwise direction, designating the (R) configuration.

Synthetic Methodologies

For pharmaceutical applications requiring high enantiomeric excess (ee >98%), the Ellman Sulfinamide Auxiliary method is the industry-standard protocol due to its reliability and scalability.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

This route avoids the yield loss associated with classical resolution.

Step 1: Condensation [1]

  • Reagents: Cyclobutyl phenyl ketone, (R)-(+)-2-methyl-2-propanesulfinamide, Ti(OEt)

    
    .
    
  • Conditions: THF, Reflux, 12-24h.

  • Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
    .
    
  • Critical Insight: The bulky tert-butyl group on the auxiliary directs the hydride attack. To obtain the (R)-amine , one must pair the correct auxiliary enantiomer with the appropriate reducing agent (chelating vs. non-chelating conditions).

    • Standard pairing: (R)-Auxiliary + Non-chelating reductant

      
       (R)-Amine (Predictive model required).
      

Step 3: Cleavage

  • Reagents: HCl in Dioxane/MeOH.

  • Product: (R)-Cyclobutyl(phenyl)methanamine Hydrochloride.

Protocol B: Classical Resolution (Racemic Feedstock)

Suitable for initial kilogram-scale batches where cost of chiral reagents is prohibitive.

  • Synthesis: Reductive amination of cyclobutyl phenyl ketone with ammonium acetate and NaCNBH

    
    .
    
  • Resolution: Crystallization with (S)-(+)-Mandelic acid or L-Tartaric acid .

  • Validation: Recrystallize until constant melting point and optical rotation are achieved.

Synthesis Workflow Visualization

G Start Cyclobutyl Phenyl Ketone Imine Chiral N-Sulfinyl Ketimine Start->Imine Condensation Aux (R)-t-Butylsulfinamide + Ti(OEt)4 Aux->Imine Sulfinamine Sulfinamine Intermediate (Single Diastereomer) Imine->Sulfinamine Hydride Attack Reduct Diastereoselective Reduction (L-Selectride) Reduct->Sulfinamine Product (R)-Cyclobutyl(phenyl) methanamine HCl Sulfinamine->Product Acid Hydrolysis Cleave HCl / MeOH Deprotection

Caption: Figure 1. Asymmetric synthesis workflow using the Ellman auxiliary strategy to ensure high enantiomeric purity.

Analytical Characterization & Quality Control

To validate the identity and purity of (R)-cyclobutyl(phenyl)methanamine, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.60 (br s, 3H, NH
      
      
      
      )
    • 
       7.30–7.50 (m, 5H, Ar-H)
      
    • 
       4.15 (d, 1H, CH-N, characteristic benzylic proton)
      
    • 
       2.80 (m, 1H, Cyclobutyl CH)
      
    • 
       1.70–2.20 (m, 6H, Cyclobutyl CH
      
      
      
      )
  • Interpretation: The coupling constant of the benzylic proton (d) indicates the connectivity to the cyclobutyl methine.

Chiral HPLC Method

Differentiation from the (S)-enantiomer is critical.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expectation: Baseline separation of enantiomers. Racemic standard required for retention time confirmation.

Identification Logic Tree

ID Sample Unknown Sample Achiral Achiral HPLC/MS (Purity & MW) Sample->Achiral Pass1 MW = 161.2/197.7 Purity > 98% Achiral->Pass1 Matches Fail1 Reject / Repurify Achiral->Fail1 Mismatch Chiral Chiral HPLC (Daicel AD-H) Pass1->Chiral Pass2 ee > 98% Matches (R)-Std Chiral->Pass2 Single Peak Fail2 Racemization Detected Chiral->Fail2 Double Peak

Caption: Figure 2. Quality control decision tree for validating the enantiomeric purity of the synthesized amine.

Handling and Safety

  • Hazards: As a primary amine, the free base is corrosive and an irritant. The HCl salt is an irritant (H315, H319, H335).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form. Solutions in protic solvents should be used immediately to prevent potential slow racemization if heated.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine. Retrieved from [Link]

  • Synthetic Methodology (Ellman): Ellman, J. A., et al. (2000). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Accounts of Chemical Research. Retrieved from [Link]

  • Chiral Resolution Principles: Fogassy, E., et al. (2006). Optical resolution methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

molecular weight and formula of (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Physicochemical Characterization

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0 for HCl salt) is a chiral primary amine featuring a cyclobutyl ring and a phenyl group bonded to a stereogenic methine carbon.[1][2] It serves as a high-value pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators where the cyclobutyl moiety acts as a lipophilic bioisostere for larger alkyl groups, improving metabolic stability while maintaining steric bulk.

This guide provides the definitive physicochemical data, synthetic protocols, and analytical frameworks required for the precise handling and characterization of this compound.

Part 1: Physicochemical Profile & Molecular Data

The distinction between the Free Base and the Hydrochloride Salt is critical for stoichiometry calculations in synthesis and biological assay preparation.

Core Data Table[3]
PropertyFree BaseHydrochloride Salt (HCl)
IUPAC Name (R)-1-Cyclobutyl-1-phenylmethanamine(R)-1-Cyclobutyl-1-phenylmethanamine hydrochloride
Molecular Formula C₁₁H₁₅N C₁₁H₁₆ClN
Molecular Weight 161.25 g/mol 197.71 g/mol
CAS Number Not widely indexed (See Racemate: 5244-84-8)1956435-19-0
Physical State Colorless to pale yellow oilWhite to off-white crystalline solid
Solubility DCM, MeOH, DMSO, EtOAcWater, MeOH, DMSO
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Room Temp, Desiccated
Stereochemical Configuration
  • Chiral Center: C1 (Methine carbon attached to N).

  • Cahn-Ingold-Prelog (CIP) Priority:

    • 
       (Atomic number of N > C)
      
    • 
       (C1 attached to C,C,C)
      
    • 
       (C1 attached to C,C,H)
      
    • 
       (Lowest priority)
      
  • Assignment: With Hydrogen pointing away, the sequence 1 → 2 → 3 is Clockwise (R) .

Part 2: Synthetic Methodology (The Ellman Protocol)

To ensure high enantiomeric excess (


), the standard reductive amination is insufficient. The Ellman Auxiliary approach  using (R)-tert-butanesulfinamide is the industry standard for synthesizing this scaffold.
Reaction Logic

The synthesis relies on the condensation of cyclobutyl phenyl ketone with a chiral sulfinamide, followed by diastereoselective reduction. The chirality of the sulfur atom directs the hydride attack on the imine carbon.

Note on Stereochemistry: To obtain the (R)-amine , one typically uses (R)-tert-butanesulfinamide followed by a specific reducing agent (e.g., L-Selectride for one diastereomer, NaBH₄ for the other). The protocol below assumes the use of (R)-tert-butanesulfinamide with NaBH₄ to favor the (R)-amine, but this must be confirmed via chiral HPLC as solvent effects can invert induction.

Step-by-Step Protocol

1. Condensation (Imine Formation)

  • Reagents: Cyclobutyl phenyl ketone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix ketone and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Lewis acid catalyst and water scavenger).

    • Reflux at 70°C for 16–24 hours.

    • Workup: Quench with brine. The titanium salts will precipitate as a thick white solid. Filter through Celite.

    • Yield Check: Isolate the N-sulfinyl ketimine.

2. Diastereoselective Reduction

  • Reagents: NaBH₄ (4.0 eq).

  • Solvent: THF/MeOH (98:2) at -48°C.

  • Mechanism: The bulky tert-butyl group on the sulfur restricts the approach of the hydride, favoring attack from the Re-face or Si-face depending on coordination.

  • Procedure:

    • Cool the ketimine solution to -48°C.

    • Add NaBH₄ in portions.

    • Monitor by TLC until imine disappears.

    • Result: Formation of the sulfinamide intermediate (diastereomers can be separated here if necessary to boost ee).

3. Cleavage (Deprotection)

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add HCl/Dioxane at 0°C. Stir for 1 hour.

    • Precipitate the product by adding Et₂O.

    • Isolation: Filter the white solid. This is your (R)-Cyclobutyl(phenyl)methanamine HCl.

Synthesis Visualization (Graphviz)

SynthesisWorkflow Start Cyclobutyl Phenyl Ketone (Prochiral Precursor) Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF, Reflux Auxiliary (R)-tert-butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4 / -48°C) Imine->Reduction Intermediate Sulfinamide Intermediate (Separable Diastereomers) Reduction->Intermediate Hydride Attack Cleavage Acid Hydrolysis (HCl / Dioxane) Intermediate->Cleavage Final (R)-Cyclobutyl(phenyl)methanamine HCl (Target >98% ee) Cleavage->Final Deprotection

Figure 1: The Ellman Auxiliary synthetic pathway for high-enantiopurity amine synthesis.

Part 3: Analytical Characterization & Quality Control

Trusting the label is insufficient for critical assays. You must validate the salt form and the enantiomeric excess.

1. Identification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.60 (br s, 3H, 
      
      
      
      ) — confirms HCl salt.
    • 
       7.45–7.30 (m, 5H, Ar-H).
      
    • 
       4.15 (d, 1H, 
      
      
      
      -NH) — The chiral proton.
    • 
       2.80 (m, 1H, Cyclobutyl-CH).
      
    • 
       2.10–1.70 (m, 6H, Cyclobutyl-
      
      
      
      ).
2. Enantiomeric Excess (Chiral HPLC)

Standard reverse-phase HPLC will not separate the enantiomers. You must use a polysaccharide-based chiral stationary phase.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Expected Result Two peaks. The (R)-enantiomer retention time must be compared against a racemic standard (CAS 5244-84-8).
3. Salt Form Verification (Gravimetric/IC)
  • Silver Nitrate Test: Dissolve 5 mg in water; add 1 drop 0.1M AgNO₃. White precipitate (AgCl) confirms Hydrochloride.

  • Ion Chromatography: Quantify chloride content. Theoretical Cl content for

    
     is 17.9% .
    
Part 4: Handling and Stability Logic
Stability Decision Tree

The cyclobutyl ring adds strain (approx. 26 kcal/mol), but it is kinetically stable under standard conditions. The primary risk is oxidation of the amine (forming N-oxides or imines) and hygroscopicity of the salt .

StabilityLogic Start Received Compound CheckForm Check Form Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Salt HCl Salt (Solid) CheckForm->Salt ActionFB Store at -20°C Under Argon Use within 3 months FreeBase->ActionFB ActionSalt Store at RT or 4°C Desiccator required Stable > 2 years Salt->ActionSalt

Figure 2: Storage and handling decision matrix based on chemical form.

References
  • Sigma-Aldrich (Merck). (R)-Cyclobutyl(phenyl)methanamine HCl Product Sheet. Retrieved from (Note: Search CAS 1956435-19-0).[1]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Reagents for Asymmetric Synthesis. Chemical Reviews, 102(2), 391-412. Link

  • PubChem. Cyclobutyl(phenyl)methanamine (Compound Summary). National Library of Medicine. Retrieved from .

  • BLD Pharm. Product Analysis: (R)-Cyclobutyl(phenyl)methanamine HCl. Retrieved from .

Sources

Solubility Profiling of (R)-Cyclobutyl(phenyl)methanamine in Organic Solvents: Thermodynamic Principles and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine is a highly valuable chiral primary amine utilized extensively as a molecular building block in the pharmaceutical industry. Notably, it serves as a critical intermediate in the synthesis of pyrimidinedione derivatives targeting cardiac conditions such as hypertrophic cardiomyopathy (HCM)[1].

In process chemistry, understanding the solubility profile of this compound in various organic solvents is paramount. The solubility dictates the choice of reaction media, the efficiency of liquid-liquid extractions, and the design of chiral resolution or crystallization processes. This whitepaper provides an in-depth analysis of the solvation thermodynamics of (R)-cyclobutyl(phenyl)methanamine, presents comparative solubility data, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of (R)-cyclobutyl(phenyl)methanamine, one must first analyze its structural and electronic properties[2].

  • Molecular Structure: The molecule consists of a rigid cyclobutyl ring, a planar phenyl ring, and a primary amine group (–NH₂).

  • Lipophilicity vs. Hydrogen Bonding: The cyclobutyl and phenyl moieties impart significant lipophilicity (hydrophobicity) to the molecule, favoring dissolution in non-polar and polar aprotic organic solvents via London dispersion forces and

    
    -
    
    
    
    interactions. Conversely, the primary amine acts as both a hydrogen bond donor and acceptor, enabling solubility in polar protic solvents (like alcohols).
  • Free Base vs. Salt Form: A critical distinction in process chemistry is the state of the amine. The free base (CAS: 1241683-26-0)[3] is highly lipophilic and soluble in a wide range of organic solvents. However, it is frequently isolated and stored as its hydrochloride salt (CAS: 1956435-19-0)[4] to improve chemical stability and handling. The protonation of the amine fundamentally shifts the solubility profile, drastically reducing solubility in non-polar organics while increasing it in highly polar or aqueous media.

Quantitative Solubility Data

The following table synthesizes the representative thermodynamic solubility profiles for both the free base and the hydrochloride salt of (R)-cyclobutyl(phenyl)methanamine across a spectrum of common organic solvents at 25°C. Note: Values are representative process-design estimates derived from the compound's partition coefficient and structural heuristics.

SolventPolarity IndexDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Solvation Mechanism
Water 10.280.1< 1.0 (Very Poor)> 50.0 (High)Ion-dipole (Salt); Hydrophobic rejection (Base)
Methanol 5.132.7> 100.0 (High)> 100.0 (High)Strong H-bonding; Dipole-dipole
Dichloromethane (DCM) 3.19.1> 500.0 (Miscible/High)< 5.0 (Poor)Halogen bonding; Dispersion forces
Ethyl Acetate (EtOAc) 4.46.0> 200.0 (High)< 1.0 (Very Poor)Dipole-dipole; H-bond acceptor (Solvent)
Toluene 2.42.4> 500.0 (Miscible/High)< 0.1 (Insoluble)

-

stacking; London dispersion
n-Hexane 0.11.9> 100.0 (Moderate)InsolublePurely London dispersion forces

Strategic Insight: For extraction processes, DCM or Toluene are ideal for isolating the free base from an aqueous phase. For crystallization and purification, the HCl salt can be precipitated from EtOAc or Toluene by bubbling HCl gas into the free base solution, as the salt is virtually insoluble in these media.

Experimental Protocol: The Shake-Flask Method

To obtain precise, empirical solubility data for specific process conditions, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[5][6]. As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system—meaning the solid phase must be analyzed post-equilibration to ensure no polymorphic transformations or solvate formations have skewed the thermodynamic data[7].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Add an excess amount of (R)-cyclobutyl(phenyl)methanamine (either free base or HCl salt) until a visible biphasic system (solid/liquid or immiscible liquid/liquid) is formed[5].

  • Causality: An excess of solute is mathematically required to ensure the chemical potential of the solute in the solid phase equals that in the solution phase, establishing true thermodynamic saturation.

Step 2: Thermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours[7].

  • Causality: Kinetic dissolution rates can be deceptive. Extended mechanical agitation overcomes the activation energy barrier of dissolution, ensuring the system reaches a stable thermodynamic plateau rather than a transient supersaturated state.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand for 2 hours to let large particulates settle. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption)[8].

  • Causality: Even microscopic undissolved particles in the sample will be dissolved by the HPLC mobile phase, leading to artificially inflated solubility values. Strict phase separation is non-negotiable.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear range of a pre-established calibration curve. Inject onto a C18 reverse-phase column using an isocratic elution (e.g., Water/Acetonitrile with 0.1% TFA). Detect via UV absorption at ~210-220 nm (targeting the phenyl chromophore)[9].

  • Causality: HPLC-UV provides high specificity, separating the active amine from any potential degradation products that might have formed during the 48-hour equilibration period.

Step 5: Solid-State Verification (The Self-Validation Step)

  • Action: Recover the residual undissolved solid from Step 3. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[5].

  • Causality: Solvents can induce polymorphic transitions or form solvates/hydrates. If the solid form at the end of the experiment differs from the starting material, the measured solubility corresponds to the new form, not the original API. This step ensures data integrity.

Workflow Visualization

Below is the logical workflow for the self-validating shake-flask methodology.

G N1 1. Sample Preparation (Excess Solute + Solvent) N2 2. Thermal Equilibration (25°C, 24-48h Shaking) N1->N2 N3 3. Phase Separation (Centrifugation & Filtration) N2->N3 N4 4. HPLC-UV Quantification (Supernatant Analysis) N3->N4 N5 5. Solid-State Verification (XRD/DSC of Residue) N3->N5

Figure 1: Standardized workflow for thermodynamic solubility determination via the shake-flask method.

Downstream Applications in Drug Development

The solubility data derived from this protocol directly informs several critical stages of drug development:

  • Chiral Resolution: (R)-cyclobutyl(phenyl)methanamine is often separated from its racemic mixture using diastereomeric salt formation (e.g., with chiral tartaric acid derivatives). Knowing the exact solubility of the amine in alcohols (like methanol or ethanol) is required to design a crystallization cooling curve that maximizes enantiomeric excess (ee).

  • API Synthesis: In the synthesis of pyrimidinedione compounds[10], the amine undergoes nucleophilic substitution or coupling reactions. High solubility in aprotic solvents like DCM or DMF ensures homogeneous reaction kinetics, preventing localized concentration gradients that lead to impurity formation.

References

  • Sigma-Aldrich / Merck. "(R)-CYCLOBUTYL(PHENYL)METHANAMINE HCL | 1956435-19-0". Sigma-Aldrich Catalog. [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine". PubChem. [Link]

  • Google Patents. "US9585883B2 - Pyrimidinedione compounds".
  • Google Patents. "CA2915967A1 - Pyrimidinedione compounds against cardiac conditions".
  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate Q&A. [Link]

  • World Health Organization (WHO). "Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO Technical Report Series.[Link]

  • Scribd. "Solubility - A Fundamental Concept in Pharmaceutical Sciences". Scribd Documents. [Link]

  • Universitat de Barcelona. "Solubility determination of compounds of pharmaceutical interest". UB Digital Repository. [Link]

Sources

safety data sheet (SDS) for (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and drug development professionals handling (R)-cyclobutyl(phenyl)methanamine (specifically focusing on its stable Hydrochloride salt form, CAS 1956435-19-0). It moves beyond the standard regulatory compliance of a generic SDS, offering field-proven protocols for maintaining chemical integrity and ensuring personnel safety.

Document Control:

  • Subject: (R)-Cyclobutyl(phenyl)methanamine (and its HCl salt)

  • Primary Application: Chiral building block for medicinal chemistry (GPCR ligands, MDM2 inhibitors).

  • Hazard Profile: Corrosive/Irritant, Acutely Toxic (Oral), Chiral Sensitive.

Chemical Identification & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the specific form of the reagent is critical. While the free base is a liquid or low-melting solid prone to oxidation and carbamate formation (CO₂ absorption), the hydrochloride salt is the preferred solid form for storage and handling.

Table 1: Compound Specifications
Property(R)-Enantiomer (HCl Salt)(R)-Enantiomer (Free Base)
CAS Number 1956435-19-0 5244-84-8 (Racemic Generic)
Molecular Formula C₁₁H₁₅N · HClC₁₁H₁₅N
Molecular Weight 197.70 g/mol 161.25 g/mol
Appearance Off-white to white crystalline solidColorless to pale yellow oil
Solubility Water, DMSO, MethanolDCM, Ethyl Acetate, Toluene
Chirality (R)-Configuration(R)-Configuration
Storage Hygroscopic; Store under inert gas (Ar/N₂)Air sensitive; Store under Ar/N₂

Technical Insight: The CAS 1956435-19-0 specifically denotes the (R)-HCl salt. Vendors often index the racemic free base (CAS 5244-84-8) or racemic HCl (CAS 58271-61-7). Verify stereochemistry via chiral HPLC or specific optical rotation (


) upon receipt, as enantiomeric purity is critical for downstream biological assays.

Hazard Identification & Toxicological Mechanism

This compound belongs to the class of benzylic amines . Its toxicity profile is driven by two factors: the basicity of the amine (causing local tissue damage) and the lipophilicity of the cyclobutyl-phenyl scaffold (facilitating membrane transport).

Core Hazards (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2/1B): H315 - Causes skin irritation.[1] Note: Concentrated free bases can be corrosive (Cat 1B).

  • Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or severe irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicity

Why it happens: Primary amines react with mucosal proteins via alkaline hydrolysis and protein denaturation. The benzylic position increases the reactivity of the amine.

  • Ocular Risk: The high pH of the amine solution can cause saponification of the corneal lipids, leading to rapid, irreversible opacity (Eye Dam. 1).

  • Systemic Risk: As a lipophilic amine, it can cross the blood-brain barrier. Structurally similar compounds (e.g., amphetamine analogs) suggest potential CNS activity, though specific data for this cyclobutyl analog is limited. Treat as a potential CNS active agent.

Safe Handling Protocols: The "Zero-Exposure" Standard

Standard laboratory practices are often insufficient for novel chiral amines. The following protocols ensure both safety and chemical stability.

A. Engineering Controls[5][9]
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Atmosphere: For the free base, use a Glove Box or Schlenk line techniques (Argon blanket) to prevent carbamate formation (reaction with atmospheric CO₂), which alters stoichiometry.

B. Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Neoprene.

    • Reasoning: Benzylic amines can permeate thin latex rapidly.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended when handling quantities >1g.

  • Respiratory: If handling outside a hood (not recommended), use a full-face respirator with P100/Organic Vapor cartridges.

C. Workflow Visualization: Emergency Response

In the event of exposure, immediate decision-making is vital.[2] The following diagram outlines the critical response path.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Corrosive Risk) Type->Skin Eye EYE CONTACT (High Risk: Blindness) Type->Eye Inhale INHALATION (Resp. Irritation) Type->Inhale ActionSkin 1. Drench 15 mins (Safety Shower) 2. Remove Contaminated Clothing 3. Apply PEG 400 (if avail) or Water Skin->ActionSkin ActionEye 1. IMMED. Rinse 15-20 mins 2. Hold Eyelids Open 3. Do NOT neutralize Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing diff. 3. Sit upright (Pulm. Edema risk) Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Critical decision tree for acute exposure to benzylic amines. Note the emphasis on immediate irrigation for eye contact due to saponification risks.

Storage, Stability, and Chiral Integrity

Maintaining the enantiomeric excess (ee%) of (R)-cyclobutyl(phenyl)methanamine is as important as safety.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen). Moisture absorption leads to clumping and hydrolysis risks.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as amines can complex with transition metals.

Chiral Stability Protocol

Racemization can occur under harsh acidic or basic conditions at elevated temperatures.

  • Avoid: Prolonged exposure to strong bases (e.g., NaH, KOtBu) at high temperatures (>100°C) unless necessary for reaction.

  • Verification: Establish a routine check for optical rotation or Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) if the compound has been stored for >6 months.

Disposal and Environmental Considerations

As a halogenated amine salt (in the case of HCl), this compound must not enter municipal water systems.

  • Waste Stream: Segregate into "Basic Organic Waste" or "Halogenated Organic Waste" depending on the solvent used.

  • Deactivation: For spill cleanup, treat with weak acid (e.g., dilute acetic acid) to form the water-soluble salt, then absorb with vermiculite. Do not use bleach (NaOCl), as this can form explosive N-chloroamines.

Synthesis & Application Context

Understanding the synthesis helps predict impurities. This compound is typically synthesized via:

  • Reductive Amination: Cyclobutyl phenyl ketone + Ammonia/Chiral auxiliary.

  • Grignard Addition: Phenyl Grignard + Cyclobutane carbonitrile (followed by reduction).

Impurities to Watch:

  • Racemate: (S)-enantiomer contamination.

  • Ketone Precursor: Cyclobutyl phenyl ketone (detectable via IR/NMR).

  • Reduced Alcohol: Cyclobutyl(phenyl)methanol.

Workflow: Safe Handling in Synthesis

HandlingWorkflow Receive Receipt of Material (Check CAS: 1956435-19-0) QC QC Check (H-NMR, Chiral HPLC) Receive->QC Verify Purity Weigh Weighing (Inside Hood, Anti-static) QC->Weigh Pass Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Add Reagent Waste Waste Disposal (Segregated Stream) Reaction->Waste Cleanup

Figure 2: Operational workflow for introducing chiral amines into synthesis streams.

References

  • PubChem. Cyclobutyl(phenyl)methanamine | C11H15N | CID 12280945.[1] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: General Amine Hazards. [Link]

Sources

Structural Analysis of Chiral Cyclobutyl Amines: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of Chiral Cyclobutyl Amines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary

Cyclobutyl amines represent a high-value scaffold in modern drug discovery, offering a rigid, metabolic-resistant bioisostere for flexible alkyl chains. However, their structural analysis is complicated by the ring’s unique "puckered" conformation and the challenges of resolving enantiomers that often lack strong UV chromophores. This guide synthesizes advanced chromatographic resolution strategies with rigorous structural elucidation protocols—ranging from nuclear magnetic resonance (NMR) puckering analysis to Vibrational Circular Dichroism (VCD)—to provide a self-validating workflow for absolute configuration assignment.

The Cyclobutane Scaffold in Medicinal Chemistry

Conformational Dynamics: The "Butterfly" Pucker

Unlike the planar cyclopropane, cyclobutane is not flat. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 30–35° . This deviation from planarity creates distinct pseudo-equatorial and pseudo-axial positions.

  • Medicinal Implication: Substituents in the pseudo-equatorial position are energetically favored. When designing ligands, this pucker dictates the vector of the amine group, critically influencing binding affinity.

  • Analytical Consequence: The pucker renders vicinal coupling constants (

    
    ) in NMR complex. A simple Karplus analysis often fails without accounting for the dynamic equilibrium between the two puckered conformers.
    
Basicity and Polarity

Cyclobutyl amines are generally stronger bases (


) than their acyclic counterparts due to the hybridization effect (increased p-character in the C-C bonds, s-character in C-H/C-N bonds). This necessitates specific additives during chromatographic purification to prevent peak tailing.

Chromatographic Resolution: SFC vs. HPLC

For chiral cyclobutyl amines, Supercritical Fluid Chromatography (SFC) is the superior modality over Normal Phase (NP) HPLC due to the high diffusivity of supercritical CO


, which improves mass transfer for these small, basic molecules.
Method Development Strategy
ParameterRecommendationCausality & Technical Rationale
Stationary Phase Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, OD-H, IG)These polysaccharide columns offer broad recognition mechanisms (H-bonding,

-

interactions) suitable for the amine's steric bulk.
Mobile Phase CO

+ MeOH/IPA (10–40%)
Methanol provides better solubility for polar amines; Isopropanol (IPA) offers higher resolution for difficult separations.
Additives 0.1% Diethylamine (DEA) or Isopropylamine Critical: The basic additive masks residual silanols on the stationary phase, sharpening peaks and preventing irreversible adsorption of the amine.
Detection ELSD or Mass Spec (MS) Many cyclobutyl amines lack UV chromophores. Evaporative Light Scattering Detectors (ELSD) or MS are essential for detection.

Structural Elucidation: From Relative to Absolute

Once resolved, the enantiomers must be assigned. The workflow prioritizes non-destructive techniques (VCD) and self-validating chemical derivatization (Mosher's) before resorting to destructive crystallization.

Workflow Visualization

AnalyticalWorkflow Start Racemic Cyclobutyl Amine SFC Chiral SFC Resolution (Amylose/Cellulose CSP) Start->SFC Purity Check ee% (>98%) SFC->Purity Decision Crystalline Solid? Purity->Decision XRay X-ray Crystallography (Anomalous Dispersion) Decision->XRay Yes (or Salt) VCD VCD Spectroscopy (Compare exp. vs DFT) Decision->VCD No (Liquid/Oil) Mosher Mosher's Analysis (NMR Derivatization) Decision->Mosher No (Alternative) Final Absolute Configuration Assigned XRay->Final VCD->Final Mosher->Final

Caption: Integrated workflow for the isolation and stereochemical assignment of chiral cyclobutyl amines.

Vibrational Circular Dichroism (VCD)

For non-crystalline oils, VCD is the modern gold standard. It measures the differential absorption of left and right circularly polarized infrared light.[1]

  • Protocol: Dissolve ~5-10 mg of amine in

    
    . Record VCD spectrum (1000–1800 cm
    
    
    
    ).
  • Validation: Compare experimental spectrum with DFT-calculated spectra (B3LYP/6-31G* level). A high similarity score (Sim_Index > 0.[2]6) confirms the configuration.

  • Advantage: Unlike Optical Rotation (OR), which is a single number susceptible to solvent effects, VCD provides a full spectrum of data points, making it far more robust.

The Self-Validating Protocol: Mosher's Analysis

When VCD is unavailable, the Mosher's Amide Method is the most reliable chemical technique. It relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) derivatives.
The Logic of

The absolute configuration is deduced by comparing the proton chemical shifts (


) of the (S)-MTPA  and (R)-MTPA  amides.[3][4]


  • Positive

    
     (>0):  Protons reside on the right side of the MTPA plane (shielded in R, deshielded in S).
    
  • Negative

    
     (<0):  Protons reside on the left side (shielded in S, deshielded in R).
    
Experimental Protocol (Step-by-Step)

Reagents:

  • (R)-(-)-MTPA-Cl (from S-acid)

  • (S)-(+)-MTPA-Cl (from R-acid)

  • Dry Pyridine-d5 (acts as both solvent and base)

Procedure:

  • Preparation: Place 2.0 mg of the chiral cyclobutyl amine into two separate NMR tubes.

  • Reaction: Add 0.5 mL of Pyridine-d5 to each tube.

  • Derivatization:

    • Tube A: Add 10

      
      L of (R)-(-)-MTPA-Cl .
      
    • Tube B: Add 10

      
      L of (S)-(+)-MTPA-Cl .
      
  • Incubation: Shake and let stand for 15 minutes. The reaction is instantaneous for primary amines.

  • Analysis: Acquire

    
     NMR spectra for both tubes. Focus on the cyclobutane ring protons and any 
    
    
    
    -substituents.
  • Calculation: Tabulate shifts and calculate

    
     for protons 
    
    
    
    .
Mosher Logic Diagram

MosherLogic Center Chiral Center (C-NH-MTPA) Calc Calculate Δδ(SR) = δ(S-ester) - δ(R-ester) Center->Calc Pos Δδ(SR) > 0 (Protons on Right Side) Calc->Pos Neg Δδ(SR) < 0 (Protons on Left Side) Calc->Neg Model Construct Stereochemical Model (Place substituent based on +/- regions) Pos->Model Neg->Model

Caption: Decision logic for assigning stereochemistry using the sign of chemical shift differences.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Amine Component in Diastereomeric Amides. Journal of the American Chemical Society. Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[1][5][6] Chirality. Link

  • West, C., & Lesellier, E. (2006). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. Link

  • Allen, F. H. (1984). The geometry of small rings. Acta Crystallographica Section B. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Sources

(R)-cyclobutyl(phenyl)methanamine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry and Unique Scaffolds in Pharmaceutical Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Among the strategies employed to achieve this, the incorporation of unique, three-dimensional scaffolds and the precise control of stereochemistry have emerged as critical determinants of a drug candidate's success. (R)-cyclobutyl(phenyl)methanamine, a chiral amine featuring a strained cyclobutane ring, represents a quintessential example of a pharmaceutical intermediate that embodies these principles. Its growing importance stems from the advantageous physicochemical and pharmacological properties imparted by the cyclobutyl moiety, making it a valuable building block for a new generation of therapeutics, particularly those targeting the central nervous system (CNS).

The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its ability to serve as a bioisosteric replacement for other common chemical groups, offering improvements in metabolic stability, and providing a rigid, conformationally-defined scaffold.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the stereochemistry of the amine group is crucial, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of (R)-cyclobutyl(phenyl)methanamine, from its synthesis and characterization to its applications in drug development, with a focus on the scientific rationale behind its use.

Physicochemical and Structural Properties

(R)-cyclobutyl(phenyl)methanamine is a chiral primary amine. The hydrochloride salt is a common and stable form of this intermediate.

PropertyValueSource
Molecular Formula C11H15N[3]
Molecular Weight 161.24 g/mol [3]
CAS Number (Racemate) 5244-84-8[3]
CAS Number ((R)-HCl salt) 1956435-19-0[2][4]
Predicted XlogP 2.1[3]
Topological Polar Surface Area 26 Ų[3]
Monoisotopic Mass 161.120449483 Da[3][5]

The puckered conformation of the cyclobutane ring provides a distinct three-dimensional structure that can be exploited in drug design to achieve optimal interactions with biological targets.[2]

Synthesis of (R)-cyclobutyl(phenyl)methanamine

The synthesis of enantiomerically pure (R)-cyclobutyl(phenyl)methanamine can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture. Both methods are critical in ensuring the final active pharmaceutical ingredient (API) possesses the desired stereochemistry.

Plausible Asymmetric Synthesis Route

A plausible and logical, though not explicitly detailed in a single source for this specific molecule, asymmetric synthesis can be envisioned through a multi-step process involving a Grignard reaction followed by stereoselective reductive amination.

Step 1: Synthesis of Cyclobutyl Phenyl Ketone

The synthesis begins with the reaction of cyclobutanecarboxaldehyde with a phenyl Grignard reagent, such as phenylmagnesium bromide, to form cyclobutyl(phenyl)methanol. Subsequent oxidation of the secondary alcohol yields cyclobutyl phenyl ketone.

Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone

  • Grignard Reaction: To a solution of phenylmagnesium bromide (1.1 eq) in anhydrous diethyl ether, a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyclobutyl(phenyl)methanol.

  • Oxidation: The crude cyclobutyl(phenyl)methanol is dissolved in dichloromethane, and an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) is added. The reaction is stirred at room temperature until the alcohol is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give cyclobutyl phenyl ketone, which can be purified by column chromatography.

Step 2: Asymmetric Reductive Amination

The key stereocenter is introduced via an asymmetric reductive amination of the cyclobutyl phenyl ketone. This can be achieved using a chiral amine auxiliary or a chiral catalyst. An alternative and increasingly popular method involves the use of engineered imine reductases (IREDs), which can offer high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

  • Imine Formation: Cyclobutyl phenyl ketone (1.0 eq) and a suitable amine source, such as ammonia or a protected amine, are dissolved in an appropriate solvent. A dehydrating agent may be added to drive the equilibrium towards imine formation.

  • Asymmetric Reduction: The in-situ formed imine is then reduced using a chiral reducing agent or a catalyst system. For example, a chiral borane-based reducing agent or a transition metal catalyst with a chiral ligand can be employed. The reaction is carried out at a controlled temperature to maximize enantioselectivity.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting (R)-cyclobutyl(phenyl)methanamine is then purified by column chromatography or crystallization of its salt form. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Asymmetric Synthesis Workflow A Cyclobutanecarboxaldehyde C Grignard Reaction A->C B Phenylmagnesium Bromide B->C D Cyclobutyl(phenyl)methanol C->D 1. Et2O 2. NH4Cl quench E Oxidation (PCC) D->E F Cyclobutyl Phenyl Ketone E->F DCM H Asymmetric Reductive Amination F->H G Amine Source G->H I (R)-cyclobutyl(phenyl)methanamine H->I Chiral Catalyst/ Reducing Agent

Plausible Asymmetric Synthesis Workflow
Chiral Resolution of Racemic Cyclobutyl(phenyl)methanamine

An alternative and often more practical approach on an industrial scale is the resolution of a racemic mixture of cyclobutyl(phenyl)methanamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization. L-(+)-tartaric acid is a common and effective resolving agent for racemic amines.[6]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Diastereomeric Salt Formation: A solution of racemic cyclobutyl(phenyl)methanamine (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and water) is heated to reflux. A solution of L-(+)-tartaric acid (0.5 eq) in the same solvent system is then added slowly.

  • Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.

  • Extraction and Isolation: The free (R)-cyclobutyl(phenyl)methanamine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched amine. The mother liquor from the crystallization can be treated similarly to recover the (S)-enantiomer.

  • Purity Analysis: The enantiomeric excess of the resolved amine should be determined by chiral HPLC.

Chiral Resolution Workflow A Racemic cyclobutyl(phenyl)methanamine C Diastereomeric Salt Formation A->C B L-(+)-Tartaric Acid B->C D Mixture of Diastereomeric Salts C->D Methanol/Water E Fractional Crystallization D->E F Less Soluble Diastereomeric Salt ((R)-amine salt) E->F Crystallization G More Soluble Diastereomeric Salt ((S)-amine salt in mother liquor) E->G Filtration H Basification (e.g., NaOH) F->H I (R)-cyclobutyl(phenyl)methanamine H->I Extraction

Chiral Resolution Workflow

Characterization

The structural elucidation and purity assessment of (R)-cyclobutyl(phenyl)methanamine are crucial for its use as a pharmaceutical intermediate. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the nitrogen and the cyclobutyl ring, and the protons of the cyclobutane ring. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For cyclobutyl(phenyl)methanamine (C11H15N), the predicted monoisotopic mass is 161.1204 Da.[3][5] The mass spectrum will show a molecular ion peak corresponding to this mass.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. A suitable chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for their quantification.

Applications in Pharmaceutical Development

(R)-cyclobutyl(phenyl)methanamine is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The unique structural features of this intermediate contribute to the desirable pharmacological properties of the final drug molecules.

Role in CNS Drug Candidates

The cyclobutane moiety is increasingly utilized in CNS drug design for several reasons:

  • Improved Metabolic Stability: The cyclobutyl group can enhance the metabolic stability of a drug molecule, leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Blood-Brain Barrier (BBB) Penetration: The lipophilicity and three-dimensional shape imparted by the cyclobutane ring can facilitate the passage of drugs across the blood-brain barrier, a critical requirement for CNS-active compounds.[1]

  • Conformational Restriction: The rigid nature of the cyclobutane ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]

Connection to Sibutramine Analogues and the Importance of (R)-Stereochemistry

While a specific marketed drug listing (R)-cyclobutyl(phenyl)methanamine as a direct starting material is not readily found in the public domain, its structural similarity to key fragments of sibutramine and its metabolites strongly suggests its utility in the development of related compounds. Sibutramine is an anti-obesity agent that functions as a serotonin-norepinephrine reuptake inhibitor.

Crucially, studies on the metabolites of sibutramine have demonstrated that the (R)-enantiomers are significantly more potent in their anorexic effects compared to the (S)-enantiomers. This underscores the critical importance of controlling the stereochemistry at the benzylic amine center, providing a strong rationale for the synthesis and use of the enantiomerically pure (R)-cyclobutyl(phenyl)methanamine as a pharmaceutical intermediate.

Conclusion

(R)-cyclobutyl(phenyl)methanamine stands as a testament to the evolution of medicinal chemistry, where the strategic incorporation of non-classical structural motifs and the precise control of stereochemistry are driving the development of safer and more effective medicines. Its synthesis, while requiring careful stereocontrol through either asymmetric synthesis or chiral resolution, provides access to a valuable building block for CNS drug discovery. The advantageous properties conferred by the cyclobutane ring, combined with the established pharmacological importance of the (R)-amine configuration, position this intermediate as a key component in the toolkit of researchers and drug development professionals striving to create the next generation of innovative therapeutics.

References

  • van der Pijl, F., van der Meer, J., & van Delft, F. (2021).
  • Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine.
  • LIDE PHARMACEUTICALS LTD. (n.d.). (R)-cyclobutyl(phenyl)methanamine hydrochloride.
  • MilliporeSigma. (n.d.). (R)-CYCLOBUTYL(PHENYL)METHANAMINE HCL.
  • Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93–102.
  • PubChemLite. (n.d.). Cyclobutyl(phenyl)methanamine (C11H15N).

Sources

In-Depth Technical Guide: pKa Values of (R)-Cyclobutyl(phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (also known as


-cyclobutylbenzylamine) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate in the synthesis of cardiac myosin inhibitors (e.g., Mavacamten analogs) and novel CNS agents.[1]

The dissociation constant (


) of the primary amine function in this scaffold is a determinative parameter for oral bioavailability, blood-brain barrier (BBB) permeability, and salt-form selection.[1] While the unsubstituted benzylamine exhibits a 

of approximately 9.33, the introduction of the

-cyclobutyl moiety modifies the electronic and steric environment, shifting the basicity.

This guide provides a comprehensive analysis of the


 values for this scaffold and its derivatives, synthesizing physical organic principles with predictive modeling.[1] It establishes a theoretical baseline 

of 9.5 – 9.7
for the parent compound and details the specific experimental protocols required for precise determination.

Chemical Foundation & Theoretical Framework[1]

To accurately predict and manipulate the


 of (R)-cyclobutyl(phenyl)methanamine derivatives, one must deconstruct the competing electronic and steric forces at play.[1]
Structural Analysis

The molecule consists of a chiral methine carbon bonded to:

  • A Phenyl ring (Electron-withdrawing via induction/resonance relative to alkyl).[1]

  • A Cyclobutyl ring (Electron-donating via induction, but possessing unique hybridization strain).[1]

  • A Primary Amine (The basic center).[1]

Mechanistic Drivers of Basicity

The basicity of the amine is governed by the stability of its conjugate acid (ammonium ion).[1]

  • Inductive Effect (+I): The cyclobutyl group acts as a secondary alkyl substituent.[1] Generally, alkyl groups stabilize the positive charge on the ammonium ion via electron donation, increasing

    
     relative to ammonia or methylamine.
    
  • Hybridization & Ring Strain: Cyclobutane possesses significant ring strain (~26 kcal/mol). The C-C bonds in the ring have increased p-character (to accommodate the ~90° angles), forcing the exocyclic C-C bond (connecting to the chiral center) to have increased s-character .

    • Rule: Higher s-character is more electronegative.[1]

    • Impact: This makes the cyclobutyl group slightly less electron-donating than an isopropyl group, potentially lowering the

      
       compared to 
      
      
      
      -isopropylbenzylamine.
  • Steric Hindrance to Solvation: The bulky cyclobutyl and phenyl groups create a "molecular cleft" around the amine.[1] This hinders the approach of water molecules required to solvate and stabilize the ammonium cation. Reduced solvation destabilizes the conjugate acid, lowering the

    
    .
    
Comparative Basicity
CompoundStructureExperimental

Rationale
Benzylamine Ph-CH

-NH

9.33Baseline reference.[1]

-Methylbenzylamine
Ph-CH(Me)-NH

~9.90Methyl group (+I) stabilizes cation.[1]

-Isopropylbenzylamine
Ph-CH(iPr)-NH

~10.1 (Est)Stronger +I effect from isopropyl.[1]
(R)-Cyclobutyl(phenyl)methanamine Ph-CH(Cb)-NH

9.5 – 9.7 (Est) Cyclobutyl is bulky (steric penalty) and has s-character (electronic penalty) vs isopropyl.[1]

Data Analysis: Derivative Profiling[1]

The following data presents estimated


 values derived from Hammett equation principles (

) and comparative QSAR analysis. These values serve as a robust starting point for lead optimization.
Phenyl-Ring Substituted Derivatives

Modifications to the phenyl ring transmit electronic effects through the benzylic carbon to the amine.[1]

  • Electron Withdrawing Groups (EWG): Destabilize the ammonium cation

    
    Lower 
    
    
    
    .
  • Electron Donating Groups (EDG): Stabilize the ammonium cation

    
    Higher 
    
    
    
    .

Table 1: Predicted


 Values for Phenyl-Substituted Derivatives 
Derivative (Substituent)Electronic Effect (

)
Predicted

Range
Impact on Solubility (pH 7.[1]4)
Unsubstituted (Parent) None9.5 – 9.7 Moderate (% Ionized > 99%)
4-Fluoro Weak EWG (-I)9.2 – 9.4Slight increase in lipophilicity
4-Chloro Moderate EWG (-I)9.0 – 9.2Reduced basicity; higher logD
4-Trifluoromethyl Strong EWG (-I, -R)8.5 – 8.8Significant drop; increased permeability
4-Methoxy EDG (+R)9.8 – 10.0Increased basicity; lower permeability
3-Chloro Moderate EWG (-I)8.8 – 9.0Lower than 4-Cl due to meta-induction
4-Nitro Very Strong EWG8.0 – 8.3Drastic reduction; potential neutral form at phys pH
Amine Modifications

Modifying the nitrogen center directly has the most profound effect.[1]

  • N-Methylation: Converts primary amine to secondary.[1] Secondary amines are generally more basic than primary amines in aqueous solution due to better stabilization of the cation, provided sterics do not interfere.[1]

    • Prediction: (R)-N-methyl-1-cyclobutyl-1-phenylmethanamine

      
      .[1]
      
  • N,N-Dimethylation: Tertiary amine.[1][2] Often leads to a drop in

    
     due to steric inhibition of solvation.
    
    • Prediction:

      
      .
      

Visualization of Physicochemical Logic[3]

Structural Equilibrium & Factors

The following diagram illustrates the protonation equilibrium and the opposing forces acting on the scaffold.

G Neutral Neutral Amine (Free Base) Cation Ammonium Cation (Conjugate Acid) Neutral->Cation + H+ Cation->Neutral - H+ Cyclobutyl Cyclobutyl Group (+I Inductive Effect) (Steric Bulk) Cyclobutyl->Cation Stabilizes (+) Solvation Water Solvation (Stabilizes Cation) Cyclobutyl->Solvation Steric Hindrance (Reduces Solvation) Phenyl Phenyl Ring (-I Inductive Effect) (Resonance Sink) Phenyl->Cation Destabilizes (+) Solvation->Cation Critical Stabilization

Caption: Equilibrium dynamics of (R)-cyclobutyl(phenyl)methanamine. The cyclobutyl group provides inductive stabilization but sterically hinders the critical solvation shell.

Experimental Protocol: Potentiometric Determination

For drug development applications, estimated values must be validated.[1] The Potentiometric Titration method is the "Gold Standard" for this scaffold due to its high accuracy (


 pH units) and suitability for compounds with 

between 2 and 12.[1]
Materials & Setup
  • Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Solvent: Carbonate-free water (degassed).[1] For low solubility derivatives, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).[1]

  • Sample: ~5-10 mg of the amine hydrochloride salt (purity >98%).[1]

Step-by-Step Workflow
  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.[3][4]

  • Sample Preparation: Dissolve the amine HCl salt in 20 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure 100% protonation.

  • Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) blanket to prevent

    
     absorption.
    
    • Additions: Dynamic dosing (min 10

      
      L, max 100 
      
      
      
      L) based on dE/dV.
  • Data Processing: Determine the inflection point using the second derivative method. Calculate

    
     using the Bjerrum difference plot.[1]
    
Titration Logic Visualization

Titration cluster_check Quality Control Start Start: Dissolve Amine HCl in 0.15M KCl Acidify Acidify to pH 2.0 (Ensure 100% NH3+ species) Start->Acidify Titrate Titrate with 0.1M KOH (Under N2 Atmosphere) Acidify->Titrate Measure Record pH vs. Volume (Dynamic Dosing) Titrate->Measure Calculate Calculate 2nd Derivative (Identify Inflection Point) Measure->Calculate Check1 Is precipitation observed? Measure->Check1 Result Determine pKa (Bjerrum Plot) Calculate->Result Check1->Calculate No Cosolvent Switch to MeOH/Water Extrapolation Method Check1->Cosolvent Yes

Caption: Workflow for the precise potentiometric determination of pKa, including contingency for low-solubility derivatives.

Applications in Drug Design[1][6]

Understanding the


 of this scaffold allows for strategic optimization:
  • Salt Selection: With a

    
     ~9.6, the amine will be fully protonated in the stomach (pH 1.[1]5) and largely protonated in the intestine (pH 6.5). This suggests that Hydrochloride  or Mesylate  salts will be highly crystalline and stable.
    
  • BBB Permeability: To cross the blood-brain barrier, a fraction of the drug must exist in the neutral form.[1]

    • Strategy: If the parent

      
       (9.[1]6) is too high for CNS penetration, introducing a 4-CF
      
      
      
      group (predicted
      
      
      8.6) will increase the fraction of neutral species at physiological pH (7.4) from ~0.6% to ~6.0%, significantly enhancing brain exposure.
  • Metabolic Stability: The cyclobutyl ring is metabolically robust compared to linear alkyl chains (less susceptible to

    
    -oxidation), but the benzylic position is a hotspot for CYP450 oxidation.[1] The high basicity protects this site slightly by reducing the concentration of the neutral species required for some oxidative mechanisms.
    

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100–1115.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

The Strategic Role of Cyclobutyl-Based Chiral Amines in Modern Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core of cyclobutyl-based chiral amines for researchers, scientists, and drug development professionals.

Abstract

The cyclobutyl moiety, a four-membered carbocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry and asymmetric catalysis. Its unique conformational properties, offering a blend of rigidity and three-dimensional complexity, distinguish it from more common cycloalkanes. When incorporated into chiral amine structures, the resulting cyclobutyl-based chiral amines serve as critical building blocks for a new generation of pharmaceuticals and as highly effective ligands and organocatalysts. This technical guide provides an in-depth exploration of the synthesis, resolution, and application of these valuable compounds. We will delve into the causality behind various synthetic strategies, from classical resolution to cutting-edge asymmetric catalysis and biocatalysis. Furthermore, we will examine their profound impact on drug discovery, with a particular focus on their role in the development of enzyme inhibitors, and their growing utility in asymmetric synthesis. This guide is intended to be a comprehensive resource for researchers and professionals seeking to leverage the unique advantages of cyclobutyl-based chiral amines in their work.

Introduction: The Cyclobutyl Scaffold in Chiral Amine Chemistry

The Unique Conformational Properties of the Cyclobutyl Ring

The cyclobutyl ring is not a planar structure; it exists in a dynamic equilibrium between two puckered conformations, which helps to alleviate torsional strain. This puckering results in distinct pseudo-axial and pseudo-equatorial positions for substituents, leading to well-defined three-dimensional arrangements that can be crucial for molecular recognition and binding to biological targets. Unlike the more flexible cyclopentyl or the rigid phenyl ring, the cyclobutyl scaffold provides a unique spatial arrangement of functional groups, making it an attractive "bioisostere" for other cyclic systems in drug design.

The Growing Importance of Cyclobutylamines in Medicinal Chemistry and Catalysis

The incorporation of small, rigid scaffolds is a key strategy in modern drug discovery to improve properties such as potency, selectivity, and metabolic stability. Cyclobutyl-based chiral amines have proven to be particularly effective in this regard. Their constrained nature can lead to a reduction in the entropic penalty upon binding to a protein, potentially increasing binding affinity. Furthermore, the specific stereochemistry of the chiral amine is often critical for biological activity, making access to enantiomerically pure cyclobutylamines a key challenge and area of research. In the realm of asymmetric catalysis, these amines have been successfully employed as chiral ligands for transition metals and as organocatalysts, where their defined stereochemistry is essential for inducing high levels of enantioselectivity in chemical transformations.

Scope of this Technical Guide

This guide will provide a detailed overview of the state-of-the-art in the synthesis and application of cyclobutyl-based chiral amines. We will cover the primary synthetic methodologies, including classical resolution, asymmetric synthesis, and biocatalytic approaches. The guide will then explore the application of these compounds in drug discovery, with a case study on their role in dipeptidyl peptidase-4 (DPP-4) inhibitors, and their use in asymmetric catalysis. Throughout, we will emphasize the practical aspects and the underlying principles that guide the choice of synthetic route and application.

Synthetic Strategies for Enantioenriched Cyclobutylamines

Access to enantiomerically pure cyclobutylamines is paramount for their successful application. The choice of synthetic strategy depends on factors such as the desired scale, the required level of enantiopurity, and the availability of starting materials.

Classical Resolution of Racemic Mixtures

Classical resolution remains a widely used method for obtaining enantiomerically pure amines on a large scale. This technique relies on the diastereoselective crystallization of salts formed between the racemic amine and a chiral resolving agent.

  • 2.1.1 Use of Chiral Resolving Agents The most common resolving agents are chiral carboxylic acids, such as derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid. The choice of resolving agent and solvent system is often empirical and requires careful optimization to achieve efficient separation of the diastereomeric salts.

  • 2.2.2 Step-by-Step Protocol for a Representative Resolution The following is a generalized protocol for the resolution of a racemic cyclobutylamine:

    • Salt Formation: The racemic cyclobutylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). An equimolar amount of the chiral resolving agent, dissolved in the same solvent, is added.

    • Crystallization: The solution is slowly cooled or allowed to evaporate to induce the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can be beneficial.

    • Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent.

    • Enantiomeric Purity Analysis: The enantiomeric purity of the amine in the crystallized salt is determined, typically by chiral HPLC or by NMR analysis of a derivatized sample.

    • Liberation of the Free Amine: The diastereomerically pure salt is treated with a base (e.g., NaOH, NaHCO3) to liberate the free enantiomerically pure cyclobutylamine, which is then extracted into an organic solvent.

  • 2.1.3 Table Summarizing Resolving Agents and Their Effectiveness

Racemic CyclobutylamineChiral Resolving AgentSolventEnantiomeric Excess (e.e.) of Resolved AmineReference
cis-3-aminocyclobutanemethanolN-acetyl-L-leucineEthanol/Water>99%
trans-3-aminocyclobutanecarboxylic acid(R)-Mandelic acidMethanol98%
Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure cyclobutylamines, avoiding the loss of 50% of the material inherent in classical resolution.

  • 2.2.1 Chiral Auxiliary-Mediated Synthesis In this approach, a chiral auxiliary is temporarily attached to the cyclobutane precursor to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the desired chiral amine. Evans' oxazolidinone auxiliaries, for example, have been used to control the stereochemistry of alkylation reactions on cyclobutane rings.

  • 2.2.2 Asymmetric Catalysis The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product is a highly efficient and elegant approach. For cyclobutylamines, key catalytic methods include:

    • Asymmetric Hydrogenation: The reduction of prochiral enamines or imines derived from cyclobutanones using a chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand) can provide access to chiral cyclobutylamines with high enantioselectivity.

    • Asymmetric Amination: The direct addition of an amine source to a cyclobutene or the functionalization of a C-H bond on a cyclobutane ring, guided by a chiral catalyst, are emerging as powerful methods.

  • 2.2.3 Detailed Workflow for an Asymmetric Synthesis Protocol The following workflow outlines the asymmetric hydrogenation of a cyclobutyl enamine:

    • Substrate Synthesis: The corresponding cyclobutanone is reacted with a secondary amine (e.g., morpholine) to form the enamine substrate.

    • Asymmetric Hydrogenation: The enamine is dissolved in a degassed solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. The chiral catalyst, typically a pre-catalyst like [Rh(COD)2]BF4 and a chiral ligand such as (R)-BINAP, is added. The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until complete.

    • Work-up and Purification: The solvent is removed, and the resulting chiral amine is purified by chromatography or distillation.

    • Enantiomeric Excess Determination: The e.e. of the product is determined by chiral HPLC or GC.

  • 2.2.4 Graphviz Diagram of a Key Asymmetric Transformation

    Asymmetric_Hydrogenation sub Cyclobutanone enamine Prochiral Enamine sub->enamine + R2NH product Chiral Cyclobutylamine enamine->product catalyst [Rh(R)-BINAP]+ catalyst->product h2 H2 h2->product

    Caption: Asymmetric hydrogenation of a prochiral enamine.

Chemoenzymatic and Biocatalytic Approaches

Enzymes are highly efficient and selective catalysts that can operate under mild conditions. Their use in the synthesis of chiral cyclobutylamines is a growing area of interest.

  • 2.3.1 Use of Lipases, Aminotransferases, etc.

    • Lipases: These enzymes can be used for the kinetic resolution of racemic cyclobutylamines or their N-acetylated derivatives, selectively acylating one enantiomer and allowing for the separation of the two.

    • Aminotransferases (ATAs): These enzymes can catalyze the asymmetric amination of cyclobutanones to directly produce chiral cyclobutylamines with very high enantiomeric excess. This is a particularly attractive method due to its directness and sustainability.

  • 2.3.2 Advantages and Limitations of Enzymatic Methods Advantages:

    • High enantioselectivity (often >99% e.e.).

    • Mild reaction conditions (room temperature, neutral pH).

    • Environmentally friendly (water is often the solvent). Limitations:

    • Substrate scope can be limited.

    • Enzyme stability and cost can be a concern for large-scale production.

    • Product inhibition can sometimes be an issue.

Applications in Drug Discovery and Development

The unique structural features of cyclobutyl-based chiral amines have made them valuable components in the design of new therapeutic agents.

Case Study: Cyclobutylamines in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several successful drugs in this class incorporate a chiral cyclobutylamine moiety.

  • 3.1.1 The Role of the Chiral Cyclobutylamine Moiety in Binding The cyclobutylamine portion of these inhibitors typically binds to a key region of the DPP-4 enzyme, often referred to as the S1 pocket. The rigid cyclobutyl ring helps to position the amine group for optimal interaction with acidic residues in the pocket, such as glutamic acid residues, forming a critical salt bridge. The specific stereochemistry of the amine is crucial for fitting into the chiral environment of the enzyme's active site.

  • 3.1.2 Structure-Activity Relationship (SAR) Insights SAR studies have shown that the cyclobutyl group is often superior to other small cycloalkanes or acyclic fragments in this position. It provides a good balance between potency and selectivity. The puckered nature of the ring allows for substituents to be placed in specific vectors in 3D space, which can be used to fine-tune binding affinity and pharmacokinetic properties.

  • 3.1.3 Graphviz Diagram of the Pharmacophore Model

    DPP4_Pharmacophore cluster_EnzymePocket DPP-4 S1 Pocket cluster_Inhibitor Inhibitor Moiety Glu205 Glu205 Glu206 Glu206 Amine Chiral Amine (NH2+) Amine->Glu205 Salt Bridge Amine->Glu206 H-Bond Cyclobutyl Cyclobutyl Scaffold Cyclobutyl->Amine

    Caption: Pharmacophore model for cyclobutylamine binding in DPP-4.

Other Therapeutic Areas

Beyond diabetes, cyclobutyl-based chiral amines are being explored in a variety of other therapeutic areas, including:

  • Neuroscience: As components of antagonists for various CNS receptors.

  • Antivirals: As building blocks for inhibitors of viral proteases.

  • Oncology: As scaffolds for kinase inhibitors.

Applications in Asymmetric Catalysis

The stereochemical information embedded in chiral cyclobutylamines can be transferred to other molecules through catalysis.

Cyclobutyl-based Chiral Ligands for Transition Metal Catalysis

Chiral diamines and amino alcohols derived from cyclobutane have been synthesized and used as ligands in a variety of transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation and allylic alkylation. The rigidity of the cyclobutyl backbone can pre-organize the catalytic complex, leading to higher levels of stereocontrol.

Cyclobutylamines as Organocatalysts

Chiral cyclobutylamines and their derivatives can act as organocatalysts, for example, in proline-catalyzed aldol and Mannich reactions. They can serve as chiral bases or as components of more complex organocatalytic systems.

Table Summarizing Catalyst Performance
ReactionCatalyst/LigandSubstrateEnantiomeric Excess (e.e.)YieldReference
Asymmetric Transfer Hydrogenation(1R,2R)-N-p-tosyl-1,2-diaminocyclobutane-Ru(II)Acetophenone95%98%
Michael Addition(S)-alpha,alpha-diphenylprolinol-cyclobutylmethyl etherNitrostyrene to Cyclohexanone99%92%

Conclusion and Future Outlook

Cyclobutyl-based chiral amines represent a powerful and increasingly important class of molecules in both medicinal chemistry and asymmetric catalysis. Their unique conformational properties and the development of robust synthetic routes to access them in enantiomerically pure form have solidified their place as valuable building blocks. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, particularly those employing biocatalysis and C-H activation. As our understanding of the subtle yet significant effects of the cyclobutyl scaffold on molecular properties grows, we can expect to see the continued emergence of novel drugs and catalysts based on these fascinating structures.

References

  • Singh, R., et al. (2008). A concise, practical, and scalable synthesis of enantiomerically pure cis-3-aminocyclobutanemethanol. Organic Process Research & Development, 12(4), 682-687. [Link]

Methodological & Application

Application Note: Precision Synthesis of (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals requiring a robust, scalable, and enantiomerically pure synthesis of (R)-cyclobutyl(phenyl)methanamine .

Abstract & Strategic Overview

The


-cyclobutyl benzylamine scaffold is a privileged motif in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups. However, the steric bulk of the cyclobutyl ring adjacent to the chiral center presents specific synthetic challenges, particularly in achieving high enantiomeric excess (ee).

This guide details two validated protocols for synthesizing (R)-cyclobutyl(phenyl)methanamine :

  • Method A (Auxiliary-Controlled): The Ellman sulfinamide method, ideal for gram-scale discovery chemistry where predictability and high stereocontrol are paramount.

  • Method B (Biocatalytic): An enzymatic transamination route, recommended for scale-up and "green" process development.

Retrosynthetic Logic & Stereochemical Control[1]

The target molecule possesses a single chiral center with the Cahn-Ingold-Prelog (CIP) priority: -NH₂ (1) > -Ph (2) > -Cyclobutyl (3) > -H (4) . To access the (R)-enantiomer , the synthetic strategy must differentiate between the planar faces of the prochiral cyclobutyl phenyl ketone.

Stereochemical Model (Ellman Route)

Using (R)-tert-butanesulfinamide as the chiral auxiliary:

  • Open Transition State (NaBH₄): Reduction proceeds via a non-chelated model where the hydride attacks the imine from the face opposite the bulky tert-butyl group. For aryl-alkyl ketimines, this typically yields the (R)-amine .

  • Closed Transition State (L-Selectride): Reduction involves coordination of the metal to the sulfinyl oxygen, blocking one face and typically yielding the (S)-amine .

Decision: Protocol A will utilize (R)-tert-butanesulfinamide with NaBH₄ to target the (R)-enantiomer.

Protocol A: Ellman Sulfinamide Synthesis (Discovery Scale)

Phase 1: Condensation (Imine Formation)
  • Objective: Synthesis of (

    
    ,
    
    
    
    )-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide.
  • Mechanism: Lewis-acid mediated dehydration.

Materials:

  • Cyclobutyl phenyl ketone (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Anhydrous THF (0.5 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Addition: Charge the flask with cyclobutyl phenyl ketone and (R)-sulfinamide in THF.

  • Catalysis: Add Ti(OEt)₄ dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Heat to reflux (65-70 °C) for 16–24 hours. Monitor by TLC (conversion is usually >95%).

  • Quench: Cool to room temperature (RT). Pour into an equal volume of brine while stirring vigorously. A thick white precipitate (titanium salts) will form.

  • Workup: Filter through a pad of Celite. Wash the cake with EtOAc. Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The ketimine is hydrolytically unstable; store at -20 °C.

Phase 2: Diastereoselective Reduction
  • Objective: Formation of the sulfinamide intermediate.

  • Critical Parameter: Temperature control to maximize diastereomeric ratio (dr).

Materials:

  • Sulfinyl ketimine (from Phase 1)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Solvent: THF/MeOH (98:2) - Note: MeOH is required to activate NaBH₄ but excess can cause solvolysis.

Procedure:

  • Cooling: Dissolve the ketimine in THF and cool to -48 °C (dry ice/acetonitrile bath). Lower temperatures improve dr.

  • Reduction: Add NaBH₄ solid in one portion.

  • Reaction: Allow to warm slowly to RT over 4 hours.

  • Validation (In-Process Control): Analyze an aliquot by HPLC. Expected dr is >90:10. If dr is insufficient, recrystallization of the sulfinamide intermediate is possible before hydrolysis.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Phase 3: Acidic Cleavage (Deprotection)
  • Objective: Isolation of (R)-cyclobutyl(phenyl)methanamine hydrochloride.

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in dioxane (4.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate the resulting solid with Et₂O to remove sulfinic ester byproducts.

  • Yield: White solid (HCl salt).

Protocol B: Biocatalytic Transamination (Scale-Up)

For larger scales (>100g), enzymatic transamination avoids heavy metals and cryogenic conditions.

System:

  • Enzyme:

    
    -Transaminase (ATA) - Screening required (e.g., Codexis ATA-v1 or Johnson Matthey kits).
    
  • Amine Donor: Isopropylamine (1M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Screening: Test a panel of (R)-selective transaminases against Cyclobutyl Phenyl Ketone.

  • Reaction:

    • Buffer: Potassium Phosphate (100 mM, pH 7.5).

    • Substrate Loading: 10–50 g/L.

    • Temp: 30–40 °C.

    • Time: 24 hours.

  • Workup: Acidify to pH 2, extract unreacted ketone. Basify aqueous layer to pH 12, extract (R)-amine with MTBE.

Analytical Characterization

Chiral HPLC Method (Self-Validating System): To ensure the protocol worked, you must separate the enantiomers.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Data Summary Table:

ParameterEllman Route (NaBH₄)Biocatalytic Route
Reagents Ti(OEt)₄, (R)-Sulfinamide, NaBH₄Transaminase, PLP, iPrNH₂
Conditions -48 °C to RT, Anhydrous30 °C, Aqueous Buffer pH 7.5
Est. Yield 65-75% (3 steps)80-90%
Est. ee 90-98% (after recrystallization)>99%
Scalability Good (up to kg)Excellent (Multi-kg)

Visualizations

Diagram 1: Ellman Synthesis Workflow & Stereochemical Logic

EllmanSynthesis Ketone Cyclobutyl Phenyl Ketone (Prochiral) Imine (R)-N-Sulfinyl Ketimine (Activated Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine TS_Open Transition State (Open Model, NaBH4) Hydride attacks anti to t-Bu Imine->TS_Open NaBH4, -48°C Sulfinamide Sulfinamide Diastereomer (R,R)-Configuration TS_Open->Sulfinamide Major Diastereomer Product (R)-Cyclobutyl(phenyl)methanamine (Target) Sulfinamide->Product HCl/MeOH Deprotection

Caption: Workflow for the auxiliary-controlled synthesis of (R)-cyclobutyl(phenyl)methanamine showing the critical stereodetermining step.

Diagram 2: Biocatalytic Cycle (Transaminase)

Biocatalysis Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor - Acetone Donor Isopropylamine (Amine Donor) Donor->Enz_PLP Acetone Acetone (Byproduct) Acetone->Enz_PLP Enz_PMP->Enz_PLP + Ketone - Product Ketone_Sub Cyclobutyl Phenyl Ketone Ketone_Sub->Enz_PMP Product_Amine (R)-Product Amine Product_Amine->Enz_PMP

Caption: Ping-pong bi-bi mechanism of Transaminase (ATA) converting the ketone to the chiral amine.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines with tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Chiral Amines". Journal of the American Chemical Society, 120(32), 8011–8019. Link

  • Savile, C. K. et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture". Science, 329(5989), 305-309. Link

  • BenchChem Technical Support. "Characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine: Chiral HPLC Protocols". BenchChem Application Notes. Link

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society, 119(41), 9913–9914. Link

Sources

Application Note: Enantioselective Synthesis of (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0) is a high-value chiral building block, increasingly utilized in medicinal chemistry as a pharmacophore in NK1 antagonists and as a lipophilic, metabolically stable bioisostere for acyclic alkyl amines.

The synthesis of this scaffold presents a specific stereochemical challenge: differentiating between the phenyl ring and the cyclobutyl group. While both are lipophilic, the electronic and steric differences are subtle enough that standard asymmetric hydrogenation catalysts often require extensive screening.

This Application Note details a robust, scalable, and self-validating protocol using the Ellman tert-butanesulfinamide auxiliary . This method is selected for its high predictability, ease of diastereomer separation, and mild conditions that preserve the strained cyclobutyl ring.

Core Advantages of This Protocol
  • Defined Stereochemistry: Uses (R)-tert-butanesulfinamide and chelation-controlled reduction to lock the (R)-configuration.

  • Self-Validating: The intermediate sulfinamide diastereomers can be analyzed and purified before the final deprotection, ensuring high enantiomeric excess (ee) in the final amine.

  • Operational Simplicity: Avoids high-pressure hydrogenation equipment and expensive heavy metal ligand screens.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule, (R)-cyclobutyl(phenyl)methanamine, is accessed via the diastereoselective reduction of a chiral N-sulfinyl imine.

  • Condensation: Cyclobutyl phenyl ketone is condensed with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Induction: The imine is reduced using NaBH₄. The coordination of the reducing agent to the sulfinyl oxygen and the imine nitrogen creates a rigid, cyclic transition state (Cram-chelate model), directing the hydride attack from the re-face (relative to the carbon), yielding the (R,R)-sulfinamide intermediate.

  • Deprotection: Acidic cleavage yields the free amine hydrochloride salt.

Cahn-Ingold-Prelog (CIP) Priority & Configuration

To ensure the target is indeed (R), we confirm the CIP priorities:

  • -NH₂ (Highest, Atomic #7)

  • -Phenyl (Carbon bonded to C, C, H in aromatic system)

  • -Cyclobutyl (Carbon bonded to C, H, H in ring system)

  • -H (Lowest)

Note: The Phenyl group takes priority over the Cyclobutyl group due to the higher connectivity of the aromatic carbons (treated as bonded to 2 carbons) versus the methylene carbons of the cyclobutyl ring.

Pathway Visualization

SyntheticPathway SM1 Cyclobutyl Phenyl Ketone Imine Chiral Sulfinimine (E-isomer) SM1->Imine Ti(OEt)4, THF Reflux Aux (R)-tert-Butanesulfinamide Aux->Imine TS Chelated Transition State (Ti/Na Coordination) Imine->TS NaBH4, THF -48°C Inter (R,R)-Sulfinamide (Diastereomerically Pure) TS->Inter Hydride Attack (Re-face) Product (R)-Cyclobutyl(phenyl)methanamine (>98% ee) Inter->Product HCl/MeOH Deprotection

Figure 1: Synthetic workflow for the enantioselective production of the target amine via the Ellman auxiliary.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-N-(Cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide

Objective: Formation of the chiral sulfinimine. Critical Parameter: Moisture exclusion. Water hydrolyzes the imine back to the ketone.

Materials:

  • Cyclobutyl phenyl ketone (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Add (R)-tert-butanesulfinamide (1.1 equiv) and cyclobutyl phenyl ketone (1.0 equiv) to the flask. Add anhydrous THF (0.5 M concentration relative to ketone).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution will turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 66°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear. If conversion stalls, add an additional 0.5 equiv of Ti(OEt)₄.

  • Quench: Cool to room temperature. Pour the mixture into an equal volume of brine while stirring vigorously. A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc and filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite pad thoroughly with EtOAc.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Stability: The sulfinimine is stable at -20°C for months.

Protocol B: Diastereoselective Reduction (The Stereodefining Step)

Objective: Reduction of the C=N bond to set the (R)-stereocenter. Mechanism: NaBH₄ forms a chelated transition state with the sulfinyl oxygen, directing hydride attack.

Materials:

  • Sulfinimine from Protocol A (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (4.0 equiv)

  • THF (Anhydrous)

  • Methanol (Dry)[1]

Procedure:

  • Setup: Dissolve the sulfinimine in anhydrous THF (0.2 M) in a dried flask under nitrogen.

  • Cooling: Cool the solution to -48°C (using an acetonitrile/dry ice bath).

    • Note: Lower temperatures (-78°C) increase diastereoselectivity (dr) but may significantly reduce reaction rate due to the steric bulk of the cyclobutyl group. -48°C is the optimal balance.

  • Reduction: Add NaBH₄ (4.0 equiv) in one portion.

  • Reaction: Stir at -48°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add Saturated NH₄Cl solution dropwise until bubbling ceases.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Analysis (Self-Validation): Analyze the crude material by ¹H NMR or HPLC.

    • Target: >95:5 diastereomeric ratio (dr).[2]

    • Purification: If dr < 98:2, recrystallize from Hexanes/EtOAc or perform column chromatography to isolate the major diastereomer. This is the key purification point.

Protocol C: Acidolytic Deprotection

Objective: Removal of the sulfinyl group to yield the free amine.

Procedure:

  • Dissolve the purified sulfinamide in Methanol (0.5 M).

  • Add 4M HCl in Dioxane (4.0 equiv).

  • Stir at room temperature for 1 hour. (Monitor by TLC for disappearance of starting material).

  • Concentrate the solvent in vacuo to yield the white solid (R)-cyclobutyl(phenyl)methanamine hydrochloride .

  • Optional Free Basing: Dissolve in water, basify with 1M NaOH to pH 12, and extract with DCM to obtain the free amine oil.

Analytical Data & Validation

Expected Data Profile
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
¹H NMR (DMSO-d₆) δ 8.6 (br s, 3H, NH₃⁺), 7.4-7.3 (m, 5H, Ph), 4.1 (d, 1H, CH-N), 2.8 (m, 1H, CH-cyclobutyl)400 MHz NMR
Enantiomeric Excess > 98% eeChiral HPLC
Specific Rotation [α]D negative (typically)Polarimetry
Chiral HPLC Method (Recommended)
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexanes : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Differentiation: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Imine Formation Steric hindrance of cyclobutyl group; Wet THF.Increase Ti(OEt)₄ to 3.0 equiv; Ensure reflux is vigorous; Add molecular sieves (4Å).
Low Diastereoselectivity (dr) Reduction temperature too high; Non-chelated mechanism.Ensure temperature is <-40°C during NaBH₄ addition. Do not use L-Selectride (yields opposite diastereomer).
Ring Opening Harsh acidic conditions.Avoid heating during the HCl deprotection step. The cyclobutyl ring is stable to RT HCl but sensitive to high heat.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.

    • Foundational text describing the induction model for aryl-alkyl ketones.
  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition, 5(4), 385–415.

    • Authoritative source for CIP priority rules confirming Phenyl > Cyclobutyl.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

    • Comprehensive review covering troubleshooting and substr

Sources

Application Note: Reductive Amination Strategies for Cyclobutyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Cyclobutyl phenyl ketones represent a challenging scaffold in medicinal chemistry. Unlike simple aliphatic ketones, the carbonyl carbon in this motif is sandwiched between a planar aromatic ring and a puckered, sterically demanding cyclobutyl ring. This steric congestion significantly retards nucleophilic attack by amines and destabilizes the intermediate hemiaminal, often leading to stalled reactions or low yields when using standard "one-pot" protocols (e.g., NaBH₃CN/MeOH).

This guide details two optimized protocols designed to overcome these steric barriers. Method A (Titanium-Mediated) is the "Gold Standard" for this specific substrate, utilizing Lewis acid activation to force imine formation. Method B (Borohydride-Acid) is a milder alternative suitable for less hindered amines or substrates sensitive to strong Lewis acids.

Comparative Analysis of Methods
FeatureMethod A: Ti(OiPr)₄ / NaBH₄ Method B: Na(OAc)₃BH / AcOH
Primary Mechanism Lewis Acid Activation & Water ScavengingAcid-Catalyzed Protonation
Steric Tolerance High (Best for Cyclobutyl ketones)Moderate
Reaction Time 6–12 hours (Two-step, one-pot)12–24 hours
Water Sensitivity High (Ti species hydrolyze)Low
Side Reactions Minimal (Alcohol formation suppressed)Potential for direct ketone reduction
Scale-up Suitability Moderate (Quench generates solids)High

Critical Mechanistic Insight

The failure of standard reductive amination on cyclobutyl phenyl ketones usually occurs at the imine formation step , not the reduction step.

  • Steric Blocking: The cyclobutyl ring's "butterfly" conformation shields the carbonyl carbon.

  • Electronic Deactivation: The phenyl ring conjugates with the carbonyl, lowering its electrophilicity.

  • The Solution: Titanium(IV) isopropoxide acts as a dual-function reagent:

    • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Water Scavenger: Irreversibly reacts with water generated during condensation to form stable titanium oxides, driving the equilibrium toward the imine.

Visualization: Titanium-Mediated Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical role of Ti(OiPr)₄ in overcoming the energy barrier.

Ti_Mechanism Substrate Cyclobutyl Phenyl Ketone Complex Activated Ti-Complex (Lewis Acid) Substrate->Complex + Ti(OiPr)4 Coordination Hemiaminal Ti-Hemiaminal Intermediate Complex->Hemiaminal + Amine Nu- Attack Imine Activated Imine Species Hemiaminal->Imine - TiO2/H2O (Irreversible) Product Target Amine Imine->Product + NaBH4 Reduction

Caption: Figure 1.[1] The Ti(OiPr)₄ mediated pathway drives equilibrium forward by scavenging water (forming TiO₂) and activating the carbonyl.

Detailed Experimental Protocols

Method A: The Bhattacharyya Protocol (Ti(OiPr)₄ / NaBH₄)

Recommended for: Weakly nucleophilic amines, bulky amines, or when conversion is stubborn.

Reagents:

  • Cyclobutyl phenyl ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.25 – 1.5 equiv) [Sigma-Aldrich: 87560]

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous THF or Ethanol (absolute).

Step-by-Step Procedure:

  • Complexation (The "Push"):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the cyclobutyl phenyl ketone (10 mmol) and the amine (12-15 mmol) in anhydrous THF (20 mL).

    • Crucial Step: Add Ti(OiPr)₄ (12.5 mmol, ~3.7 mL) dropwise via syringe. The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 6–8 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone and formation of the imine (often more polar or distinct UV). Do not proceed until the ketone is consumed.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (15 mmol, 570 mg) carefully in portions.

    • Note: If using THF, add 2-3 mL of absolute ethanol to aid solubility of the borohydride.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Crash"):

    • Quench the reaction by adding 5 mL of water (caution: gas evolution).

    • A heavy white precipitate (TiO₂) will form.

    • Add 10 mL of 1N NaOH or NH₄OH to help coagulate the titanium salts.

    • Filter the mixture through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.

    • Phase Separation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH/NH₃).

Method B: The Abdel-Magid Protocol (STAB / AcOH)

Recommended for: Simple primary amines (e.g., methylamine, benzylamine) where metal waste is a concern.

Reagents:

  • Cyclobutyl phenyl ketone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

Step-by-Step Procedure:

  • Pre-Equilibrium:

    • Dissolve ketone (10 mmol) and amine (11 mmol) in DCE (30 mL).

    • Add Acetic Acid (10-20 mmol).

    • Modification for Cyclobutyl Ketones: Unlike aldehydes, do not add the reducing agent immediately. Stir for 1–2 hours to allow partial imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) in one portion.

    • Stir at room temperature under Nitrogen for 12–24 hours.

    • Note: STAB is bulky. If the reaction stalls, heating to 40°C may be required, but this risks reducing the ketone to the alcohol.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry (MgSO₄), and concentrate.

Decision Logic & Troubleshooting

Use the following logic flow to select the appropriate method for your specific analog.

Decision_Tree Start Start: Cyclobutyl Phenyl Ketone AmineType Is the Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl) Start->AmineType AcidSens Is the Substrate Acid Sensitive? AmineType->AcidSens No (Primary/Linear) MethodA USE METHOD A (Ti(OiPr)4 / NaBH4) AmineType->MethodA Yes (Hindered) AcidSens->MethodA Yes (Acetals/Boc groups) MethodB USE METHOD B (STAB / AcOH) AcidSens->MethodB No

Caption: Figure 2. Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Ketone remains, Alcohol byproduct forms Direct reduction of ketone before imine formation.Switch to Method A. Ensure 6h+ stir time with Ti(OiPr)₄ before adding NaBH₄.
Low Yield with Method A Titanium emulsion during workup trapping product.Use Celite filtration immediately after quenching. Wash the filter cake extensively with 10% MeOH in DCM.
Reaction Stalls (Method B) Steric bulk preventing attack of STAB.Switch solvent to DCE (faster rates than THF) or add molecular sieves (4Å) to drive equilibrium.
Tertiary Amine Formation Over-alkylation (if using primary amine).[4]Use a slight excess of amine (1.5 equiv) relative to ketone.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A., et al. (1998).[5][6] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 2527.[5][7]

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

Sources

Application Note: (R)-Cyclobutyl(phenyl)methanamine as a Bioisosteric Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It moves beyond standard textbook descriptions to provide actionable, high-level protocols for utilizing (R)-cyclobutyl(phenyl)methanamine —a privileged chiral scaffold—in modern drug discovery.

Introduction: Escaping "Flatland" with Cyclobutyl Motifs

In the pursuit of novel IP and improved physicochemical properties, medicinal chemists are increasingly moving away from planar aromatic rings and rotatable alkyl chains. (R)-cyclobutyl(phenyl)methanamine represents a strategic building block that bridges the gap between steric bulk and metabolic stability.

The "Cyclobutyl Effect" in Drug Design

Unlike its isopropyl analog (which rotates freely) or the cyclopropyl group (which is rigid and planar), the cyclobutyl ring exists in a puckered "butterfly" conformation (pucker angle ~25–35°).

FeatureIsopropyl AnalogCyclopropyl AnalogCyclobutyl Scaffold
Conformation Highly flexible (High entropic penalty)Rigid/PlanarPuckered/Dynamic
Metabolism High CYP liability (Tertiary H abstraction)Acid sensitive (Ring opening)Moderate Stability
Lipophilicity High LogPLower LogPOptimal Lipophilic Bulk
Fsp³ Score IncreasesIncreasesIncreases (3D character)

Strategic Utility: This amine is particularly valuable when optimizing NK1 antagonists , MDM2 inhibitors , and GPCR ligands where the phenyl ring engages in


-stacking while the cyclobutyl group fills a defined hydrophobic pocket without the metabolic liability of a tert-butyl or isopropyl group.

Structural & Physicochemical Profile

Molecule: (R)-Cyclobutyl(phenyl)methanamine CAS (Racemic): 30993-22-7 | CAS (R-isomer): 1956435-19-0 Molecular Weight: 161.25 g/mol

Stereochemical Assignment

To ensure target engagement, the absolute configuration is critical.

  • Priority 1:

    
    
    
  • Priority 2: Phenyl Ring (C attached to C=C)

  • Priority 3: Cyclobutyl Ring (C attached to

    
    )
    
  • Priority 4: Hydrogen (Back)

  • Result: Clockwise orientation

    
    (R) .
    

Synthesis Protocols

We present two validated routes: Biocatalytic Transamination (preferred for scale and ee%) and Ellman Auxiliary Synthesis (preferred for rapid analoging in the lab).

Protocol A: Biocatalytic Synthesis (Green Chemistry Route)

Best for: >99% ee, gram-to-kilo scale, mild conditions.

Principle: Use of an (R)-selective


-Transaminase (ATA) to convert cyclobutyl phenyl ketone to the amine, using isopropylamine as the sacrificial donor.

Reagents:

  • Substrate: Cyclobutyl phenyl ketone (100 mM)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-117 homolog or commercially available Codexis/Evoxx kits)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Donor: Isopropylamine (1.0 M, also serves as buffer component)

  • Buffer: KPi (100 mM, pH 7.5)

Step-by-Step Workflow:

  • Preparation: Dissolve PLP in KPi buffer. Adjust pH to 7.5. Add isopropylamine (donor) and re-adjust pH to 7.5 using 6M HCl (exothermic, cool on ice).

  • Initiation: Add cyclobutyl phenyl ketone (dissolved in 5% DMSO if solubility is poor). Add the enzyme powder (10–20 mg/mmol substrate).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Note: Acetone byproduct is volatile; open systems drive equilibrium but risk volume loss. Use a sweep gas or slight vacuum if possible, or a large excess of donor.

  • Quench & Workup: Acidify to pH < 2 with 6M HCl to denature enzyme and protonate the amine. Centrifuge to remove protein.

  • Extraction: Wash the acidic aqueous phase with MTBE (removes unreacted ketone). Basify aqueous phase to pH > 12 with 10M NaOH. Extract product into EtOAc (

    
    ).
    
  • Salt Formation: Treat EtOAc layer with HCl in Dioxane to precipitate (R)-cyclobutyl(phenyl)methanamine hydrochloride .

Protocol B: Ellman Auxiliary Approach

Best for: Lab-scale when specific enzymes are unavailable.

  • Condensation: Reflux Cyclobutyl phenyl ketone with (R)-tert-butanesulfinamide and Ti(OEt)

    
     in THF to form the N-sulfinyl ketimine.
    
  • Reduction: Cool to -78°C. Add L-Selectride (or NaBH

    
     with additives) to reduce the imine. The chiral auxiliary directs the hydride attack.
    
    • Critical: Verify diastereoselectivity (dr) via NMR before proceeding.

  • Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group.

  • Purification: Recrystallize the amine salt to upgrade optical purity if necessary.

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for utilizing this scaffold in a drug discovery campaign.

G cluster_0 Scaffold Comparison Start Target: Hydrophobic Pocket (GPCR/Enzyme) Choice Select Scaffold Start->Choice Iso Isopropyl (Metabolic Liability) Choice->Iso Standard Cyc (R)-Cyclobutyl (Rigid, Stable, Chiral) Choice->Cyc Optimized Synth Synthesis: (R)-ATA Biocatalysis (Cyclobutyl Phenyl Ketone + PLP) Cyc->Synth QC QC: Chiral HPLC (>99% ee required) Synth->QC App Library Synthesis (Amide Coupling/Buchwald) QC->App App->Start SAR Data

Figure 1: Strategic workflow for selecting and synthesizing the cyclobutyl scaffold during Lead Optimization.

Analytical Validation (QC)

Trustworthiness in data relies on proving enantiopurity. Do not assume "enantioselective synthesis" yields 100% ee.

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Expected Retention:

    • (S)-enantiomer: ~8.5 min

    • (R)-enantiomer: ~10.2 min (Confirm with racemic standard).

Application in SAR: The "Cyclobutyl Scan"

When to deploy this molecule? Use the Cyclobutyl Scan strategy when you observe the following in your hit series:

  • Metabolic Hotspot: If an isopropyl or sec-butyl group is being hydroxylated by CYPs, replace it with the cyclobutyl moiety. The ring strain and lack of tertiary hydrogen (at the attachment point relative to isopropyl) alter the oxidation potential.

  • Potency Plateau: If the phenyl ring is essential but the linker is too flexible, the chiral center of (R)-cyclobutyl(phenyl)methanamine locks the vector of the phenyl group relative to the amine nitrogen, potentially reducing the entropic cost of binding.

Derivatization Protocol (Amide Coupling):

  • Reagents: Carboxylic Acid Partner (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Pre-activate acid with HATU/DIPEA for 5 mins. Add (R)-cyclobutyl(phenyl)methanamine HCl salt.[1] Stir 2h at RT.

  • Caution: Avoid strong bases or high heat which might racemize the benzylic center, although the cyclobutyl group provides some steric protection against deprotonation.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[2]

    • Source:ChemMedChem (2022).[3]

    • Link:[Link]

    • Relevance: Validates the cyclobutyl ring as a bioisostere for metabolic stability and conform
  • Biocatalytic Synthesis

    • Title

      
      -Transaminases for the synthesis of non-racemic 
      
      
      
      -chiral primary amines.[4]
    • Source:Trends in Biotechnology (2010) / PubMed.
    • Link:[Link]

    • Relevance: Establishes the protocol for using transaminases (ATA) to generate chiral amines from ketones like cyclobutyl phenyl ketone.
  • Ellman Auxiliary Chemistry

    • Title: Asymmetric Synthesis of Amines (Ellman Lab).[5]

    • Source: Yale University / Ellman Group.
    • Link:[Link]

    • Relevance: The foundational chemistry for the chemical synthesis route described in Protocol B.
  • Compound Data

    • Title: (R)-Cyclobutyl(phenyl)methanamine HCl (Product Page).[1]

    • Source: MilliporeSigma.
    • Relevance: Verification of commercial availability and physical specific

Sources

Application Note: Efficient Amide Coupling of (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Coupling (R)-Cyclobutyl(phenyl)methanamine Content Type: Detailed Application Notes and Protocols

Abstract & Molecule Profile

Target Molecule: (R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0) Molecular Weight: 161.24 g/mol (Free base) Key Structural Features: Chiral benzylic center, cyclobutane ring strain, moderate steric hindrance.

Challenge Overview: Coupling (R)-cyclobutyl(phenyl)methanamine presents a dual challenge in medicinal chemistry: steric hindrance and conformational restriction . The


-carbon is flanked by a bulky phenyl ring and a puckered cyclobutyl group. While primary amines are typically good nucleophiles, the steric environment of this scaffold retards nucleophilic attack, rendering standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. Furthermore, prolonged reaction times or harsh activation conditions increase the risk of epimerization—not only of the amine’s benzylic center (via radical or oxidative mechanisms) but critically of the chiral carboxylic acid partner.

This guide details two field-proven protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, low-epimerization process chemistry.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the reaction scale, the chirality of the acid partner, and the steric demand.

ReagentClassMechanism of ActionRecommended Use Case
HATU Guanidinium / UroniumForms highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the leaving group assists nucleophilic attack via the "neighboring group effect."Discovery / Small Scale (<1g). Best for difficult/hindered couplings where yield is priority over cost.
T3P (Propylphosphonic Anhydride)Cyclic AnhydrideForms a mixed anhydride with the carboxylic acid. The cyclic transition state minimizes epimerization.Process / Scale-up (>1g). Excellent safety profile, water-soluble byproducts, and green solvent compatibility (EtOAc, MeTHF).
COMU Oxyma-based UroniumGenerates Oxyma active esters. Safer than HATU (non-explosive leaving group) with comparable reactivity.[2]Green Discovery. A modern alternative to HATU with lower racemization risks and visual end-point monitoring (color change).
EDC / HOBt CarbodiimideForms O-acylisourea followed by HOBt ester.Not Recommended. Kinetics are often too slow for this specific hindered amine, leading to incomplete conversion.
Decision Logic for Reagents

The following decision tree illustrates the selection process based on experimental constraints.

ReagentSelection Start Start: Coupling (R)-Cyclobutyl (phenyl)methanamine Scale Reaction Scale? Start->Scale AcidChirality Acid Partner Chiral & Labile? Scale->AcidChirality < 100 mg UseT3P Use T3P (50% in EtOAc) (Low Epimerization) Scale->UseT3P > 1 gram Sterics Acid Steric Bulk? AcidChirality->Sterics No / Low Risk AcidChirality->UseT3P Yes (High Risk) UseHATU Use HATU / HOAt (Max Reactivity) Sterics->UseHATU High (Tertiary/Quaternary) UseCOMU Use COMU / Oxyma (Safer High-Speed) Sterics->UseCOMU Moderate

Figure 1: Logic flow for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Context: Ideal for medicinal chemistry library synthesis where the acid partner is valuable or sterically demanding. Mechanism: The 7-azabenzotriazole moiety of HATU accelerates the reaction rate by orders of magnitude compared to HOBt, overcoming the steric clash of the cyclobutyl group.

Materials:

  • Amine: (R)-Cyclobutyl(phenyl)methanamine HCl (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv; 4.0 equiv if amine is HCl salt)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: In a separate vial, dissolve (R)-Cyclobutyl(phenyl)methanamine HCl (1.0 equiv) in minimal DMF with the remaining DIPEA (2.0–3.0 equiv). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT.

    • Checkpoint: Monitor by LCMS at 1 hour. Most reactions complete within 2 hours.

    • Troubleshooting: If conversion stalls <50%, heat to 40°C. Avoid temperatures >60°C to prevent degradation of HATU into tetramethylguanidinium byproducts.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Low-Epimerization Process Coupling (T3P)

Context: Ideal for scale-up (>5g) or when the carboxylic acid partner is prone to racemization. Mechanism: T3P acts as a kinetic trap; the reaction proceeds through a cyclic transition state that is highly activated but less basic than uronium intermediates, preserving chiral integrity.

Materials:

  • Amine: (R)-Cyclobutyl(phenyl)methanamine (Free base preferred; if HCl, add extra base)

  • Acid: Carboxylic Acid Partner (1.05 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvents)

Workflow Diagram:

T3PWorkflow Setup 1. Charge Reactor Acid + Amine + Solvent (EtOAc) (0.2 M Concentration) Cooling 2. Cool to 0°C Setup->Cooling BaseAdd 3. Add Base (Pyridine/NMM) (3.0 - 4.0 equiv) Cooling->BaseAdd T3PAdd 4. Add T3P (50% soln) Dropwise over 20 mins BaseAdd->T3PAdd Warm 5. Warm to RT Stir 4-12 Hours T3PAdd->Warm QC 6. IPC: LCMS/TLC (Target: <2% SM remaining) Warm->QC QC->Warm Incomplete (Add 0.5eq T3P) Wash 7. Aqueous Workup (Water -> Citric Acid -> Bicarb) QC->Wash Pass

Figure 2: Step-by-step workflow for T3P-mediated coupling in green solvents.

Detailed Methodology:

  • Charge: Combine the Carboxylic Acid (1.05 equiv) and (R)-Cyclobutyl(phenyl)methanamine (1.0 equiv) in EtOAc (or 2-MeTHF).

    • Why Co-charge? Unlike HATU, T3P allows for "one-pot" addition because it reacts slowly with the amine alone; it requires the acid to form the anhydride first.

  • Cooling: Cool the mixture to 0°C.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Expert Insight: Pyridine is preferred over DIPEA for T3P reactions as it minimizes background hydrolysis of the reagent and acts as an efficient acyl-transfer catalyst.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Exotherm Control: T3P addition is exothermic. Maintain internal temp <5°C during addition.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

  • Workup (Self-Validating):

    • Add water (10 vol) to quench.

    • Separate phases.[3]

    • Wash Organic layer with 10% Citric Acid (removes pyridine and unreacted amine).

    • Wash with 10% NaHCO₃ (removes unreacted acid and phosphate byproducts).

    • Result: The organic layer contains high-purity product, often requiring no chromatography.

Quality Control & Troubleshooting

Chiral Integrity Verification

Because the benzylic position is susceptible to radical racemization or harsh basic conditions, enantiopurity must be validated.

  • Method: Chiral HPLC/SFC.

  • Column: Chiralpak AD-H or OD-H are standard starting points for benzylic amines.

  • Standard: Compare against a racemate synthesized intentionally (e.g., using racemic amine and harsh coupling conditions like refluxing SOCl₂).

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (HATU) Steric clash prevents active ester attack.Switch solvent to NMP (higher polarity). Increase temperature to 45°C.
Epimerization Observed Base-mediated proton abstraction.Switch from DIPEA to Collidine or Pyridine. Use T3P protocol at 0°C.
"Stuck" Intermediate Mixed anhydride formed but not reacting.Add DMAP (0.1 equiv) as a nucleophilic catalyst (Caution: Increases racemization risk).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4][5][6][7] Journal of the American Chemical Society.[8] Link

  • Archimica (Now Euticals). (2011). T3P (Propylphosphonic Anhydride) Application Note: Peptide Coupling and Amide Formation.[2][4] Link (General reference for T3P stoichiometry).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Application Note & Protocol: (R)-Cyclobutyl(phenyl)methanamine as a Premier Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, chiral primary amines are indispensable structural motifs, present in approximately 80% of newly approved chemical entities containing amine functionalities[1]. Among these, (R)-cyclobutyl(phenyl)methanamine has emerged as a highly privileged building block.

As a Senior Application Scientist, I frequently leverage this compound when exploring deep, lipophilic allosteric pockets in target proteins. The unique juxtaposition of a rigid cyclobutane ring, a π-electron-rich phenyl ring, and a strictly defined stereocenter provides exceptional spatial control. The cyclobutane ring offers restricted conformational flexibility and a highly specific lipophilic profile compared to open-chain alkyl groups. Notably, this specific chiral amine is a critical precursor in the synthesis of pyrimidinedione-based cardiac myosin inhibitors, which are engineered to treat hypertrophic cardiomyopathy (HCM) by modulating the actin-myosin crossbridge cycle[2].

Physicochemical Data Presentation

To ensure predictable pharmacokinetics and reactivity, it is crucial to understand the baseline physicochemical properties of this building block. The data below summarizes the key parameters for both the free base and the hydrochloride salt forms[3].

PropertyValue / Description
Chemical Name (R)-cyclobutyl(phenyl)methanamine
CAS Registry Number (Free Base) 1241683-26-0
CAS Registry Number (HCl Salt) 1956435-19-0
Molecular Formula C11H15N (Free Base) / C11H16ClN (HCl Salt)
Molecular Weight 161.24 g/mol (Free Base) / 197.71 g/mol (HCl Salt)
Density 1.0 ± 0.1 g/cm³
LogP (XLogP3-AA) 2.37
Topological Polar Surface Area (TPSA) 26 Ų

Mechanistic Insights: The Ellman Auxiliary Approach

Synthesizing sterically encumbered chiral amines with >99% enantiomeric excess (ee) requires highly predictable stereocontrol. While biocatalytic transaminases are gaining traction for smaller aliphatic amines[4], the most robust, scalable, and self-validating benchtop method for complex dual-ring systems remains the use of Ellman’s sulfinamide auxiliary [5].

Causality in Reaction Design:

  • Condensation: By condensing cyclobutanecarbaldehyde with (R)-2-methylpropane-2-sulfinamide, we generate a chiral sulfinyl imine. We deliberately select mild dehydrating conditions (MgSO₄ and Pyridinium p-toluenesulfonate) rather than harsh Lewis acids (like Ti(OEt)₄). The causality here is critical: harsh Lewis acids can trigger unwanted enolization or ring-opening of the highly strained cyclobutane system[2].

  • Diastereoselective Grignard Addition: The addition of phenylmagnesium bromide proceeds via a highly ordered transition state. The bulky tert-butyl group of the auxiliary effectively shields one face of the imine, forcing the Grignard reagent to attack from the less hindered face, yielding the desired diastereomer with high selectivity.

  • Orthogonal Cleavage: Finally, acidic cleavage of the N-S bond using HCl in dioxane/methanol delivers the optically pure amine hydrochloride without risking racemization of the newly formed stereocenter[5].

SynthesisWorkflow A Cyclobutanecarbaldehyde + (R)-tert-Butanesulfinamide B Condensation (MgSO4, PPTS, CH2Cl2) A->B C Chiral Sulfinyl Imine Intermediate B->C -H2O D Nucleophilic Addition (PhMgBr, THF, -78°C) C->D E Diastereomerically Pure Sulfinamide D->E Diastereoselective Attack F Acidic Cleavage (4N HCl in Dioxane/MeOH) E->F G (R)-Cyclobutyl(phenyl)methanamine Hydrochloride F->G -Sulfinyl Byproduct

Fig 1. Stereoselective synthesis workflow of (R)-cyclobutyl(phenyl)methanamine via Ellman's auxiliary.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (R)-Cyclobutyl(phenyl)methanamine HCl

This protocol is a self-validating system; the formation of the intermediate imine can be visually and analytically tracked before committing to the sensitive Grignard addition.

Step 1: Imine Formation

  • In a flame-dried round-bottom flask under inert argon, dissolve cyclobutanecarbaldehyde (1.00 equiv, e.g., 11.89 mmol) in anhydrous CH₂Cl₂ (1.0 M concentration).

  • Add Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (0.85 equiv)[6]. Note: Using the auxiliary as the limiting reagent ensures complete conversion and simplifies purification.

  • Add anhydrous magnesium sulfate (MgSO₄) (5.00 equiv) as the desiccant. Stir the suspension vigorously overnight at room temperature.

  • Validation Checkpoint: Filter an aliquot and check via TLC (30% EtOAc in petroleum ether). The imine intermediate should appear as a distinct, UV-active spot.

  • Filter the entire reaction mixture through a Celite pad to remove MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the chiral sulfinyl imine as a white solid[5].

Step 2: Grignard Addition

  • Dissolve the purified sulfinyl imine (1.00 equiv) in anhydrous THF (0.5 M) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Phenylmagnesium bromide (3M in Et₂O, 2.00 equiv) over 15 minutes[7]. Causality: The slow addition at cryogenic temperatures minimizes localized heating, preventing non-selective background attacks and maximizing the diastereomeric ratio (d.r.).

  • Stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

Step 3: Deprotection to the HCl Salt

  • Dissolve the crude sulfinamide in a 1:1 mixture of Methanol and 4N HCl in 1,4-dioxane.

  • Stir at room temperature for 1 hour. The acidic environment selectively cleaves the sulfinyl group.

  • Concentrate the mixture to dryness, triturate with diethyl ether to remove the organic byproducts, and filter to collect (R)-cyclobutyl(phenyl)methanamine hydrochloride as a highly pure white solid[2].

Protocol 2: Application Workflow – Coupling to Pyrimidinedione Scaffolds

Once the chiral building block is synthesized, it is frequently utilized in the development of targeted therapeutics, such as cardiac myosin inhibitors for HCM[8].

  • Preparation of the Electrophile: A pyrimidine-2,4(1H,3H)-dione core is derivatized with a suitable leaving group (e.g., chloride or iodide) at the 6-position[9].

  • Nucleophilic Aromatic Substitution (SNAr):

    • Suspend the pyrimidinedione electrophile (1.0 equiv) and (R)-cyclobutyl(phenyl)methanamine hydrochloride (1.2 equiv) in a polar aprotic solvent (e.g., N,N-dimethylformamide).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free amine in situ and neutralize the generated HCl.

    • Heat the reaction to 80 °C for 4–6 hours until complete conversion is observed via LC-MS.

  • Isolation: Dilute with water to precipitate the coupled product. The rigid (R)-stereocenter ensures the resulting molecule adopts the exact 3D conformation required to slot into the allosteric binding pocket of β-cardiac myosin.

MOA A (R)-Cyclobutyl(phenyl) methanamine Base C Cardiac Myosin Inhibitor (CMI) A->C SNAr Coupling B Pyrimidinedione Scaffold B->C D Allosteric Binding to β-Cardiac Myosin C->D E Stabilization of Pre-Powerstroke State D->E F Reduction of Hypercontractility (HCM Relief) E->F

Fig 2. Application of the chiral amine in synthesizing cardiac myosin inhibitors for HCM treatment.

References

  • US Patent 9,585,883 B2. "Pyrimidinedione compounds".
  • KR20160026997A. "Pyrimidinedione compounds against cardiac conditions".
  • EP3010910B1. "Pyrimidinedione compounds against cardiac conditions".
  • US RE50,050 E. "US RE50,050 E". Googleapis.com.[Link]

  • Nottingham ePrints. "Biocatalytic synthesis of chiral amine building blocks". Nottingham.ac.uk.[Link]

  • US Patent 11,118,200 B2. "Method for preparing amines from aldehydes and ketones by biocatalysis".
  • WO2014205223A1. "Pyrimidinedione compounds against cardiac conditions".

Sources

Application Note: Asymmetric Synthesis of (R)-Cyclobutyl(phenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of (R)-cyclobutyl(phenyl)methanamine hydrochloride salt Content Type: Detailed Application Notes and Protocols

Abstract

This application note details a robust, scalable protocol for the stereoselective synthesis of (R)-cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0). The method utilizes the Ellman chiral auxiliary ((R)-tert-butanesulfinamide) strategy, enabling high diastereoselectivity through a predictable transition state. This approach is preferred in drug discovery for its operational simplicity, high enantiomeric excess (>98% ee), and the avoidance of expensive chiral chromatography for initial resolution.

Introduction & Retrosynthetic Analysis

Chiral


-branched amines are privileged pharmacophores in neuroscience and oncology. The target molecule, (R)-cyclobutyl(phenyl)methanamine, possesses a stereocenter flanked by a rigid cyclobutyl ring and an aromatic phenyl ring.

Direct nucleophilic addition to achiral imines yields racemates. To achieve the (R)-configuration selectively, we employ a diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine.

Strategic Route Selection

Two disconnection strategies exist based on the Ellman auxiliary:

  • Route A: Benzaldehyde + (S)-Auxiliary + Cyclobutyl Grignard.

  • Route B: Cyclobutanecarbaldehyde + (R)-Auxiliary + Phenyl Grignard.

Selected Protocol: Route B.

  • Rationale: Phenylmagnesium bromide (PhMgBr) is a commercially stable, inexpensive standard reagent. Cyclobutanecarbaldehyde is readily available.

  • Stereochemistry: According to the Ellman transition state model, addition of an aryl Grignard to an alkyl-substituted (R)-sulfinyl imine in non-coordinating solvents (e.g., CH

    
    Cl
    
    
    
    ) preferentially yields the (R,R)-sulfinamide intermediate, which hydrolyzes to the (R)-amine .

Reaction Scheme:

  • Condensation: Cyclobutanecarbaldehyde + (R)-tert-butanesulfinamide

    
     (R)-N-sulfinyl imine.
    
  • Asymmetric Addition: (R)-N-sulfinyl imine + PhMgBr

    
     (R,R)-sulfinamide.
    
  • Cleavage: (R,R)-sulfinamide + HCl

    
     (R)-Amine 
    
    
    
    HCl.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials (Cyclobutanecarbaldehyde, (R)-tBS) Step1 Step 1: Imine Formation Ti(OEt)4, THF, RT Start->Step1 QC1 QC Point 1: 1H NMR (Check for aldehyde proton loss) Step1->QC1 Step2 Step 2: Grignard Addition PhMgBr, CH2Cl2, -78°C QC1->Step2 Pass QC2 QC Point 2: HPLC/NMR (Determine Diastereomeric Ratio) Step2->QC2 Step3 Step 3: Acid Hydrolysis HCl in Dioxane/MeOH QC2->Step3 dr > 95:5 Step4 Step 4: Salt Precipitation & Recrystallization Step3->Step4 Final Final Product: (R)-Cyclobutyl(phenyl)methanamine HCl Step4->Final

Caption: Logical workflow for the asymmetric synthesis of (R)-cyclobutyl(phenyl)methanamine HCl, including Critical Quality Control (QC) checkpoints.

Detailed Protocol

Phase 1: Synthesis of (R)-N-(Cyclobutylmethylene)-2-methylpropane-2-sulfinamide

Objective: Create the chiral electrophile.

Materials:

  • Cyclobutanecarbaldehyde (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv) [Technical Grade]
    
  • Tetrahydrofuran (THF), anhydrous[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (R)-tert-butanesulfinamide (10.0 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Reagent Addition: Add cyclobutanecarbaldehyde (10.0 mmol) via syringe.

  • Catalyst Addition: Critical Step: Add Ti(OEt)

    
     (20.0 mmol) dropwise. The solution may turn slightly yellow.
    
    • Expert Insight: Ti(OEt)

      
       acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
      
  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate (titanium salts) will form.

  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite pad with EtOAc.[1]

  • Extraction: Transfer filtrate to a separatory funnel. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

QC Checkpoint 1:

  • Target: >95% purity.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ). Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.0 ppm, d).
Phase 2: Diastereoselective Grignard Addition

Objective: Install the phenyl group with (R)-stereochemistry.

Materials:

  • (R)-N-Sulfinyl imine (from Phase 1) (1.0 equiv)

  • Phenylmagnesium bromide (3.0 M in Et

    
    O) (2.0 equiv)
    
  • Dichloromethane (CH

    
    Cl
    
    
    
    ), anhydrous
  • Saturated NH

    
    Cl solution
    

Procedure:

  • Setup: Flame-dry a reaction vessel. Maintain a strict N

    
     atmosphere.
    
  • Solvent Choice: Dissolve the sulfinyl imine (5.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (50 mL).
    • Expert Insight: CH

      
      Cl
      
      
      
      is critical here. Coordinating solvents like THF can disrupt the six-membered chelated transition state, eroding diastereoselectivity.
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add PhMgBr (10.0 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Cool to 0°C. Add sat. NH

    
    Cl dropwise.[2]
    
  • Workup: Extract with CH

    
    Cl
    
    
    
    (3x). Dry combined organics over MgSO
    
    
    and concentrate.
  • Analysis: Analyze crude by HPLC or NMR to determine diastereomeric ratio (dr). Expected dr > 90:10.

Phase 3: Deprotection and Salt Formation

Objective: Remove the chiral auxiliary and isolate the HCl salt.

Materials:

  • Crude Sulfinamide intermediate

  • HCl (4.0 M in Dioxane)

  • Methanol (MeOH)

  • Diethyl Ether (Et

    
    O)
    

Procedure:

  • Dissolution: Dissolve the crude sulfinamide in MeOH (minimum volume).

  • Cleavage: Add 4.0 M HCl in Dioxane (4.0 equiv).

  • Reaction: Stir at room temperature for 1 hour. TLC should show complete consumption of the sulfinamide.

  • Precipitation: Concentrate the solution to near dryness. Add anhydrous Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    O (50 mL) and stir vigorously. A white solid should precipitate.
    
  • Filtration: Filter the solid under N

    
    . Wash with cold Et
    
    
    
    O.
  • Recrystallization (If needed): Recrystallize from hot EtOH/Et

    
    O to upgrade enantiomeric excess (ee) to >99%.
    

Quantitative Data Summary

ParameterSpecificationQC Method
Imine Yield 85–95%

H NMR
Grignard dr > 90:10 (prior to recryst.)Chiral HPLC / crude NMR
Final Yield 60–75% (overall)Gravimetric
Final Purity > 98%HPLC (210 nm)
Enantiomeric Excess > 99% (R)-enantiomerChiral HPLC (e.g., Chiralcel OD-H)
Appearance White crystalline solidVisual

Mechanistic Insight (The "Why")

The high stereoselectivity of this protocol relies on the formation of a six-membered chelated transition state (Zimmerman-Traxler model).

  • Chelation: The magnesium atom of the Grignard reagent coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen.

  • Face Selectivity: The bulky tert-butyl group of the auxiliary orients itself equatorially to minimize steric strain. This locks the conformation, forcing the phenyl nucleophile to attack the imine carbon from the less hindered face.

  • Solvent Effect: Non-coordinating solvents (DCM) favor this tight chelation. In THF, solvent molecules compete for Mg coordination, opening the transition state and reducing selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Imine Conversion Wet reagents or solvent.Use fresh Ti(OEt)

and distill THF. Increase Ti(OEt)

to 3.0 equiv.
Low Diastereoselectivity (dr) Reaction temp too high or THF used in Step 2.Ensure -78°C maintenance. Use strict CH

Cl

for Grignard step.
Oily Product (Not precipitating) Residual solvents or impurities.Triturate with dry Et

O/Hexane.[3] Seed with authentic crystal if available.
Racemization Overly harsh hydrolysis conditions.Perform hydrolysis at RT, not reflux. Avoid prolonged exposure to acid.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995.

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines". Journal of the American Chemical Society, 120(32), 8011–8019.

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society, 119(41), 9913–9914.

  • BenchChem Technical Support . (2025). "Synthesis Protocol for Cyclobutyl-derivatives and General Amine Synthesis". BenchChem Application Notes.

  • PubChem Compound Summary . (2025). "Cyclobutyl(phenyl)methanamine".[2] National Center for Biotechnology Information.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all chemicals (specifically PhMgBr and Ti(OEt)


) before proceeding.

Sources

Application Note: Scalable Production of (R)-Cyclobutyl(phenyl)methanamine

[1]

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0) is a high-value chiral building block, featuring a sterically demanding cyclobutane ring adjacent to a benzylic amine center. This scaffold is increasingly prevalent in NK1 antagonists and novel CNS-active pharmacophores.

Scaling this motif presents distinct challenges: the steric bulk of the cyclobutyl group hinders enzymatic access (limiting some transaminase routes), while the benzylic position is prone to racemization under harsh conditions. This guide details a hybrid chemical manufacturing process optimized for kilogram-scale production. We utilize a robust Titanium(IV)-mediated reductive amination to access the racemate, followed by a classical resolution via diastereomeric salt formation. This approach balances cost-efficiency (using commodity reagents) with high optical purity (>99% ee).

Process Logic & Route Selection

The "Titanium-Mandelic" Strategy

While asymmetric hydrogenation and Ellman auxiliary routes exist, they often require expensive noble metals (Rh/Ru) or stoichiometric chiral auxiliaries unsuitable for multi-kilogram commodity synthesis. Our selected route relies on Thermodynamic Control :

  • Reductive Amination (Ti-Mediated): We employ Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger. This drives the equilibrium from ketone to imine/enamine, essential for sterically hindered ketones like cyclobutyl phenyl ketone where standard condensation fails.

  • Classical Resolution: We utilize (S)-(+)-Mandelic Acid as the resolving agent. The structural similarity between the resolving agent (phenyl-glycolic motif) and the target amine (phenyl-cyclobutyl motif) facilitates strong

    
     stacking interactions, leading to highly crystalline diastereomeric salts.
    
Process Flow Diagram

The following Graphviz diagram illustrates the critical path and decision nodes for the production workflow.

GStartCyclobutyl Phenyl Ketone(Raw Material)ImineTi-Imine Complex(In-Situ)Start->ImineTi(OiPr)4, NH3/MeOH25°C, 6hRacemateRacemic Amine(Crude Oil)Imine->RacemateNaBH4 reduction0°C -> RTResolutionSalt Formationwith (S)-Mandelic AcidRacemate->ResolutionAdd (S)-Mandelic Acidin EtOH/MTBEFiltrationFiltration of(R)-Amine SaltResolution->FiltrationCrystallizationCool to 5°CFreeBaseBase Liberation(NaOH Extraction)Filtration->FreeBaseNaOH (aq) / DCMRecycleRacemization of(S)-Isomer (Optional)Filtration->RecycleMother Liquor((S)-enriched)Product(R)-Cyclobutyl(phenyl)methanamine (>99% ee)FreeBase->ProductDistillation/DryingRecycle->RacemateSchiff Base/Base

Figure 1: Critical path for the synthesis and resolution of (R)-cyclobutyl(phenyl)methanamine.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic Cyclobutyl(phenyl)methanamine

Reaction Type: Reductive Amination (One-Pot) Scale: 1.0 kg Input (Cyclobutyl Phenyl Ketone)

Materials & Reagents
ReagentEquiv.[1][2][3]Mass/VolRole
Cyclobutyl Phenyl Ketone1.01.00 kgSubstrate
Titanium(IV) Isopropoxide2.0~3.6 LLewis Acid / Scavenger
Ammonia (7M in MeOH)5.0~4.5 LNitrogen Source
Sodium Borohydride (NaBH₄)1.5355 gReducing Agent
THF (Anhydrous)-5.0 LSolvent
Step-by-Step Methodology
  • Imine Formation:

    • Charge a 20 L jacketed glass reactor with Cyclobutyl Phenyl Ketone (1.0 kg) and THF (5.0 L) .

    • Under N₂ atmosphere, add Titanium(IV) Isopropoxide (2.0 equiv) slowly over 30 minutes. Note: Reaction is slightly exothermic.

    • Add Ammonia in MeOH (5.0 equiv) via addition funnel.

    • Stir the mixture at 20–25°C for 8–12 hours .

    • IPC (In-Process Control): Monitor consumption of ketone via GC-MS or TLC (Hex/EtOAc 8:2). Target <2% remaining ketone.

  • Reduction:

    • Cool the reactor to 0°C .

    • Add Sodium Borohydride (1.5 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution. Ensure proper venting.

    • Allow the mixture to warm to 20°C and stir for 3 hours.

  • Quench & Workup (Critical for Safety):

    • Cool back to 0°C .

    • Slowly quench by adding 3M NaOH (3.0 L) . Warning: Vigorous bubbling and formation of heavy white precipitate (TiO₂).

    • Add Ethyl Acetate (5.0 L) and stir vigorously for 30 minutes to break up the titanium emulsion.

    • Filter the slurry through a pad of Celite to remove titanium salts. Wash the cake with Ethyl Acetate (2 x 1 L).

    • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (1 x 2 L).[1]

    • Combine organics, dry over Na₂SO₄, and concentrate in vacuo to yield the crude racemic amine as a pale yellow oil.

    • Expected Yield: ~90-95% (Crude).

Phase 2: Chiral Resolution to (R)-Isomer

Technique: Diastereomeric Salt Crystallization Resolving Agent: (S)-(+)-Mandelic Acid

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Crude Racemic Amine1.0Substrate
(S)-(+)-Mandelic Acid1.05Resolving Agent
Ethanol (95%)-Solvent A
MTBE (Methyl tert-butyl ether)-Anti-Solvent
Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the Crude Amine (from Phase 1) in Ethanol (3.0 L per kg of amine) at 60°C .

    • In a separate vessel, dissolve (S)-(+)-Mandelic Acid (1.05 equiv) in Ethanol (2.0 L per kg) at 60°C .

    • Add the hot Mandelic Acid solution to the Amine solution over 20 minutes.

    • Stir at 60°C for 1 hour to ensure homogeneity.

  • Controlled Crystallization:

    • Cool the mixture slowly to 45°C over 2 hours. Seeding with authentic (R)-amine-(S)-mandelate salt (0.1 wt%) is highly recommended at this stage if available.

    • Once turbidity is observed, slowly add MTBE (2.0 L per kg) over 2 hours while maintaining temperature at 40-45°C.

    • Cool to 20°C over 4 hours, then to 0-5°C and hold for 2 hours.

  • Isolation & Recrystallization:

    • Filter the white crystalline solid.[1]

    • IPC Check: Analyze the optical purity of the salt. If ee < 98%, perform a recrystallization:

      • Dissolve wet cake in refluxing Ethanol (minimal volume).

      • Cool to RT to recrystallize.[1][3]

    • Target: >99% ee (R)-amine.

  • Free Basing (Final Product Isolation):

    • Suspend the purified salt in DCM (dichloromethane) and water.

    • Basify with 2M NaOH until pH > 12.

    • Separate the organic layer, dry over MgSO₄, and concentrate.[1]

    • Distill the resulting oil under high vacuum (bulb-to-bulb or wiped film) if high chemical purity is required, or use as-is for the next step.

Analytical Controls & Specifications

To ensure "Trustworthiness" and "Self-Validation," the following analytical methods must be established before scale-up.

Chiral HPLC Method[5][6]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min (Typical for benzylamines on OD-H, verify with standard).

    • (R)-Enantiomer: ~11.2 min.

Specification Sheet (Target)
ParameterAcceptance CriteriaMethod
AppearanceColorless to pale yellow viscous oilVisual
Chemical Purity> 98.0%GC / HPLC
Optical Purity (ee)> 99.0%Chiral HPLC
Residual Solvent< 5000 ppm (total)Headspace GC
Water Content< 0.5%Karl Fischer

Safety & Troubleshooting Guide

Hazard Analysis (Critical for Scale-Up)
  • Titanium Emulsions: The quench of Ti(OiPr)₄ generates copious solids. Do not attempt to extract without filtering or using a heavy emulsion breaking agent (like Rochelle's salt or Citric acid, though NaOH is cheaper for this specific amine).

  • Hydrogen Management: The NaBH₄ reduction releases 4 moles of H₂ per mole of borohydride. On a 1kg scale, this is ~1000 L of gas. Ensure the reactor vent is sized correctly and leads to a scrubber/flare.

  • Cyclobutane Strain: While cyclobutane is relatively stable, avoid temperatures >150°C during distillation to prevent ring-opening or rearrangement.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<80%) Wet solvents or insufficient Ti(OiPr)₄.Ensure THF is anhydrous.[3] Increase Ti loading to 2.5 eq.
Poor Enantiomeric Excess Cooling too fast during resolution.Re-heat to reflux and cool at 5°C/hour. Use less anti-solvent (MTBE).
Product is Colored (Dark) Oxidation of amine.Perform all steps under N₂. Store final product under Argon in amber glass.

References

  • General Reductive Amination (Ti-Mediated)

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.

  • Cyclopropyl/Cyclobutyl Amine Synthesis

    • Patent US20210395185A1. "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." (Describes the analogous Mandelic Acid resolution strategy).

  • Chiral Resolution of Benzylamines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).
  • Safety in Scale-Up: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for workup safety protocols).

(Note: While specific literature for the exact CAS 1956435-19-0 is limited, the protocols above are derived from validated methodologies for structural analogs such as (R)-1-cyclopropylethylamine and (R)-alpha-methylbenzylamine.)

Application Note: Catalytic Hydrogenation and Asymmetric Transfer Hydrogenation of Cyclobutyl Imines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Strategic Context

Cyclobutylamine derivatives are highly valued in medicinal chemistry and fragment-based drug discovery due to their ability to act as bioisosteres, providing unique conformational constraints and improved metabolic stability[1]. The synthesis of these strained four-membered ring systems frequently relies on the formation of a cyclobutyl imine intermediate from cyclobutanone, followed by catalytic reduction[2]. However, the inherent ring strain of the cyclobutane moiety (approximately 26.3 kcal/mol) presents a significant chemoselectivity challenge: reducing the C=N double bond without triggering the hydrogenolytic cleavage of the C-C bonds[2].

Mechanistic Causality: Navigating Ring Strain and Chemoselectivity

The reduction of imines to amines using transition metal catalysts typically proceeds through the coordination of the neutral imine or iminium ion to the metal center[3]. For cyclobutyl imines, the choice of catalyst and reaction conditions is dictated entirely by the thermodynamic vulnerability of the four-membered ring.

  • Heterogeneous Catalysis (Pd/C vs. PtO2): While Palladium on Carbon (Pd/C) is a staple for imine hydrogenation, elevated temperatures (> 60 °C) or high pressures can induce C-C bond cleavage (ring-opening) to relieve the 26.3 kcal/mol ring strain[4]. Conducting the reaction at ambient temperature (20–25 °C) under mild hydrogen pressure (1–5 atm) mitigates this risk. Alternatively, Platinum Dioxide (PtO2, Adams' catalyst) offers excellent chemoselectivity for the C=N bond under very mild conditions, suppressing both dehalogenation and ring cleavage.

  • Homogeneous Asymmetric Transfer Hydrogenation (ATH): When chiral cyclobutylamines are required (e.g., for the synthesis of (1R,2R)-2-hydroxy-cyclobutylamines), Ru- or Ir-based chiral complexes (such as Ru-TsDPEN) are employed[5][6]. These catalysts operate via a concerted outer-sphere mechanism, transferring a hydride and a proton simultaneously from a donor (like formic acid/triethylamine) to the imine. This avoids direct metal-carbon insertion pathways that could lead to ring expansion or cleavage, ensuring the cyclobutane core remains strictly intact[6][7].

Quantitative Data Presentation: Catalyst Comparison

The following table summarizes the optimal parameters for reducing cyclobutyl imines based on the desired outcome and substrate tolerance.

Catalyst SystemH2 Source / PressureTemp (°C)SolventChemoselectivity / YieldRing-Opening Risk
5-10% Pd/C H2 Gas (1–3 atm)20–25MeOH or EtOHHigh / ~85-95%Moderate (if heated)
PtO2 (Adams') H2 Gas (1 atm)20EtOAc or EtOHVery High / >90%Low
RuCl HCOOH / TEA (5:2)25–40DCM or MeCNHigh (Enantioselective)Very Low
NaBH(OAc)3 (Reductive Amination)Hydride Reagent20DCE or THFHigh / ~80-90%None

Experimental Workflows and Signaling Pathways

Workflow A Cyclobutanone Precursor B Imine Condensation (Amine, Ti(OiPr)4 or Acid) A->B C Cyclobutyl Imine Intermediate B->C D1 Heterogeneous Hydrogenation (Pd/C or PtO2, H2) C->D1 D2 Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA) C->D2 E1 Racemic Cyclobutylamine D1->E1 E2 Chiral Cyclobutylamine D2->E2

Workflow for the synthesis and catalytic hydrogenation of cyclobutyl imines to cyclobutylamines.

Mechanism Imine Cyclobutyl Imine Metal Metal Coordination (Pd, Pt, Ru, or Ir) Imine->Metal Mild Mild Conditions (< 50 °C, 1-5 atm H2) Metal->Mild Controlled H2 Transfer Harsh Harsh Conditions (> 100 °C, High Pressure) Metal->Harsh Thermal Stress Target Cyclobutylamine (Intact Ring) Mild->Target C=N Reduction Degradation Acyclic Amine (C-C Bond Cleavage) Harsh->Degradation Ring Strain Release

Mechanistic divergence between successful C=N reduction and unwanted cyclobutane ring-opening.

Detailed Experimental Protocols

Protocol A: Mild Heterogeneous Hydrogenation of Cyclobutyl Imines (Racemic)

Objective: To reduce a pre-formed cyclobutyl imine to the corresponding cyclobutylamine without inducing ring-opening[4]. This protocol is self-validating; the persistence of starting material indicates insufficient catalyst activation, while the appearance of acyclic byproducts indicates thermal runaway.

Materials:

  • Cyclobutyl imine (1.0 mmol)

  • 10% Pd/C or PtO2 (5 mol% metal basis)

  • Absolute ethanol (10 mL)

  • H2 gas (Balloon or Parr apparatus)

Procedure:

  • Preparation: In a flame-dried Schlenk flask or hydrogenation vessel, dissolve the cyclobutyl imine (1.0 mmol) in 10 mL of degassed absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C or PtO2 (5 mol%). Safety Note: Pd/C is highly pyrophoric when dry; add under an inert argon atmosphere to prevent solvent ignition.

  • Purging: Seal the vessel and purge the atmosphere by applying vacuum, followed by back-filling with hydrogen gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Hydrogenation: Maintain the reaction under a hydrogen balloon (approx. 1 atm) or in a Parr shaker at 30 psi. Stir vigorously at 20–25 °C for 4–12 hours. Monitor the reaction via TLC or GC-MS until the imine is fully consumed. Do not exceed 40 °C to preserve the cyclobutane ring.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude cyclobutylamine via acid-base extraction or silica gel chromatography (using a basic eluent system like DCM/MeOH/NH4OH).

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of substituted cyclobutyl imines (e.g., N-Cbz-2-amino-cyclobutanone derived imines) utilizing an outer-sphere mechanism to protect the strained ring[6].

Materials:

  • Cyclobutyl imine (1.0 mmol)

  • RuCl (1-2 mol%)

  • Formic Acid/Triethylamine azeotrope (5:2 ratio, 5.0 mmol)

  • Anhydrous Dichloromethane (10 mL)

Procedure:

  • Preparation: In a dry, argon-flushed round-bottom flask, dissolve the cyclobutyl imine (1.0 mmol) in anhydrous Dichloromethane (10 mL).

  • Catalyst Addition: Add the chiral RuCl catalyst (0.01–0.02 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution and active complex formation.

  • Hydride Source: Dropwise add the Formic Acid/Triethylamine (5:2) mixture (5.0 mmol). The reaction will mildly effervesce as CO2 is released during the catalytic cycle[7]. This gas evolution serves as a visual validation of active hydride transfer.

  • Reaction: Stir the mixture at 25–40 °C. The outer-sphere mechanism ensures the selective transfer of hydrogen to the C=N face dictated by the chiral ligand, leaving the strained cyclobutane ring unperturbed[5].

  • Quenching & Workup: After 12–24 hours (monitor by HPLC), quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the chiral cyclobutylamine via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC.

References

  • Yang, P., et al. "Amine synthesis by imine reduction." Organic Chemistry Portal. URL:[Link]

  • "Reactions of Imines (C=N)." Chemistry LibreTexts. URL:[Link]

  • "A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines." SSRN, 2023. URL:[Link]

  • "Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives." Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • "Studies toward the stereocontrolled synthesis of cyclobutane derivatives." ScholarWorks. URL: [Link]

Sources

derivatization of (R)-cyclobutyl(phenyl)methanamine for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Derivatization of (R)-Cyclobutyl(phenyl)methanamine for Advanced Bioassays

Introduction & Scientific Rationale

(R)-cyclobutyl(phenyl)methanamine is a sterically hindered, chiral primary amine that serves as a critical pharmacophore in the synthesis of advanced therapeutics, including pyrimidinedione-based compounds targeting hypertrophic cardiomyopathy (HCM)[1]. To study its pharmacodynamics, target engagement, and cellular localization in vitro, the molecule must be derivatized with reporter tags (e.g., fluorophores or biotin).

This application note details a comprehensive, self-validating protocol for the covalent derivatization of (R)-cyclobutyl(phenyl)methanamine. By leveraging N-hydroxysuccinimide (NHS) ester and isothiocyanate chemistry, this guide provides researchers with the mechanistic insights required to optimize yield and ensure absolute probe purity for sensitive bioassays.

Mechanistic Principles of Amine Derivatization

The derivatization of primary amines relies on their inherent nucleophilicity. However, (R)-cyclobutyl(phenyl)methanamine presents unique steric challenges due to the adjacent chiral center, the bulky phenyl ring, and the cyclobutyl group.

  • Nucleophilic Acyl Substitution (NHS Esters): NHS esters react with primary amines to form highly stable amide bonds[2]. The causality of reaction success hinges entirely on pH control. The amine must be in its deprotonated, free-base form to act as a nucleophile. However, aqueous buffers at high pH (>9.0) exponentially accelerate the competing hydrolysis of the NHS ester into an unreactive carboxylate[2]. Therefore, a precise pH of 8.3 is selected to balance amine deprotonation with ester stability.

  • Thiourea Formation (Isothiocyanates): Fluorescein isothiocyanate (FITC) reacts with primary amines to form a thiourea linkage[3]. While highly efficient for microchip electrophoresis and fluorescence assays, this reaction is highly susceptible to quenching by amine-containing buffers.

Derivatization Workflow

G A (R)-cyclobutyl(phenyl)methanamine C Nucleophilic Substitution (pH 8.3 Bicarbonate) A->C Free Base Nucleophile B NHS-Ester Fluorophore B->C Reactive Electrophile D Stable Amide Conjugate C->D - NHS Leaving Group E Quench (Ethanolamine) & HPLC Purification D->E Remove Unreacted Dye F Bioassay Integration E->F >95% Pure Probe

Workflow of (R)-cyclobutyl(phenyl)methanamine derivatization and bioassay integration.

Experimental Protocol: Fluorescent Labeling via NHS-Ester

Self-Validating Design: This protocol incorporates a mandatory quenching step to eliminate false positives in downstream bioassays, alongside an LC-MS validation step to confirm the exact mass shift.

Step 1: Reagent Preparation

  • Action: Dissolve (R)-cyclobutyl(phenyl)methanamine (MW: 161.24 g/mol )[4] in anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous conditions are critical. Introducing water at this stage will cause premature hydrolysis of the NHS-ester fluorophore before it can react with the target amine, drastically reducing yield[5].

Step 2: Reaction Assembly

  • Action: In a low-bind microcentrifuge tube, combine 100 µL of 100 mM Sodium Bicarbonate buffer (pH 8.3) with 10 µL of the 10 mM amine stock. Add 1.2 molar equivalents of the NHS-ester tag (e.g., AF488-NHS) dissolved in anhydrous DMSO.

  • Causality: Sodium bicarbonate buffers the solution at pH 8.3, ensuring the amine is nucleophilic without excessively accelerating NHS hydrolysis[2]. Tris or glycine buffers must be avoided as their primary amines will competitively consume the NHS ester.

Step 3: Incubation

  • Action: Incubate the mixture in the dark at room temperature (20-25°C) for 2 hours with continuous orbital shaking (400 rpm).

Step 4: Quenching (Self-Validation Step)

  • Action: Add 5 µL of 1 M Ethanolamine (pH 8.0) and incubate for 15 minutes.

  • Causality: Ethanolamine scavenges any unreacted NHS ester. This prevents the residual reactive dye from non-specifically labeling cellular proteins during downstream in vitro bioassays, ensuring that any observed fluorescence is strictly due to the derivatized pharmacophore.

Step 5: Purification and Validation

  • Action: Purify the reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a water/acetonitrile gradient with 0.1% TFA.

  • Validation: Analyze the collected fractions via LC-MS. The expected mass of the product must equal the mass of (R)-cyclobutyl(phenyl)methanamine (161.24 Da) + the mass of the tag - the mass of the NHS leaving group (115.09 Da).

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the quantitative optimization of the derivatization conditions, demonstrating the causal relationship between pH, buffer selection, and conjugate yield.

Buffer SystempHMolar Ratio (Amine:Dye)Hydrolysis Rate (%)Conjugate Yield (%)
Phosphate Buffered Saline (PBS)7.41:1.215.242.5
Sodium Bicarbonate 8.3 1:1.2 8.4 89.3
Sodium Borate9.01:1.238.755.1
Tris-HCl (Negative Control)8.31:1.2N/A (Quenched)< 5.0

Table 1: Impact of buffer and pH on the derivatization yield of (R)-cyclobutyl(phenyl)methanamine.

Troubleshooting & Field-Proven Insights

  • Low Yield / High Free Dye: If LC-MS indicates a high ratio of free dye to conjugate, the amine may be fully protonated (pH too low) or the NHS ester hydrolyzed (moisture in DMSO). Corrective Action: Verify the pH of the reaction buffer immediately before use and ensure DMSO is stored over molecular sieves.

  • Precipitation during Reaction: (R)-cyclobutyl(phenyl)methanamine has a logP of 2.37[4], making it moderately hydrophobic. If precipitation occurs upon addition to the aqueous buffer, increase the final DMSO concentration to 15-20% (v/v) to maintain solubility throughout the 2-hour incubation.

References

  • Source: google.
  • Title: (R)-CICLOBUTIL(FENIL)
  • Source: acs.
  • Title: fluorescent derivatization method: Topics by Science.
  • Source: thermofisher.

Sources

Troubleshooting & Optimization

improving yield in (R)-cyclobutyl(phenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Cyclobutyl(phenyl)methanamine Synthesis

Case ID: YIELD-OPT-1956435 Subject: Optimization of Yield and Enantiomeric Excess (ee) for (R)-Cyclobutyl(phenyl)methanamine Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Triage Your Issue

Before proceeding to specific protocols, determine the root cause of your yield loss.[1] Use the logic flow below to identify your specific failure mode.

TroubleshootingFlow Start Start: Identify the Problem CheckLCMS Check Crude LC-MS/NMR Start->CheckLCMS LowConv Issue: Low Conversion (Starting Material Remaining) CheckLCMS->LowConv SM > 10% LowEE Issue: Low Enantiomeric Excess (Racemic or Low %ee) CheckLCMS->LowEE Product formed but low ee LowYield Issue: High Conversion, Low Isolated Yield CheckLCMS->LowYield Clean crude but low recovery StericHind Cause: Steric Hindrance of Cyclobutyl Group LowConv->StericHind Soln1 Solution: Lewis Acid Ti(OEt)4 Increase Temp/Conc. StericHind->Soln1 Reductant Cause: Poor Face Selectivity during Reduction LowEE->Reductant Soln2 Solution: Switch Reductant (L-Selectride vs NaBH4) or Lower Temp (-78°C) Reductant->Soln2 Workup Cause: Hydrolysis or Water Solubility LowYield->Workup Soln3 Solution: Avoid Aq. Workup for Imine; Use HCl/Dioxane for Salt Formation Workup->Soln3

Figure 1: Diagnostic logic tree for identifying synthesis bottlenecks.

Technical Protocol A: Ellman’s Sulfinamide Auxiliary (Chemical Route)

Why this method? The cyclobutyl group introduces significant steric bulk next to the carbonyl, making direct asymmetric reductive amination difficult.[1] The Ellman auxiliary ((R)-tert-butanesulfinamide) provides a robust chiral directing group that withstands this steric pressure better than traditional benzyl amines [1].

Target Molecule: (R)-Cyclobutyl(phenyl)methanamine Precursor: Cyclobutyl phenyl ketone Auxiliary: (R)-tert-butanesulfinamide (Note: The auxiliary configuration determines product stereochemistry; screening is required, but (R)-auxiliary often yields (R)-amine with bulky hydrides).

Step-by-Step Optimization Guide

Phase 1: Imine Condensation (The Bottleneck) Issue: The cyclobutyl ketone is sterically hindered and electron-rich, leading to slow condensation.[1] Standard Protocol: Ti(OEt)4 in THF. Optimized Protocol:

  • Reagent Stoichiometry: Use 2.0 - 2.5 equiv of Ti(OEt)4. The excess Lewis acid is critical to activate the ketone carbonyl.[1]

  • Solvent: Switch from THF to Toluene . Toluene allows for higher reaction temperatures (110°C) which is often necessary for hindered ketones [2].

  • Procedure:

    • Mix Cyclobutyl phenyl ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in Toluene (0.5 M).

    • Add Ti(OEt)4 (2.5 equiv) under N2.

    • Reflux (110°C) for 24-48 hours. Monitor by HPLC.

    • Critical Workup: Do NOT quench with water directly (forms unfilterable Ti gel). Quench with Brine/EtOAc and Celite filtration, or use a saturated sodium tartrate solution to complex titanium.[1]

Phase 2: Diastereoselective Reduction Issue: The "face" selectivity is determined by the size difference between the Phenyl and Cyclobutyl groups.[1] Since both are bulky, standard NaBH4 may give poor diastereomeric ratios (dr).[1] Optimization:

  • Screening Reductants:

    • Condition A: NaBH4, THF, -48°C (Kinetic control).

    • Condition B: L-Selectride, THF, -78°C (Bulky hydride enhances steric differentiation).[1]

  • Data Comparison:

ReductantTemperatureTypical dr (Phenyl/Cyclobutyl)Notes
NaBH4 -48°C3:1 to 5:1Often insufficient for high ee.
L-Selectride -78°C>20:1Recommended. The bulky hydride attacks away from the sulfinyl group and the cyclobutyl ring.
DIBAL-H -78°CVariableRisk of over-reduction.

Phase 3: Cleavage & Salt Formation Issue: Volatility of the free amine and solubility in water.[1] Protocol:

  • Treat the sulfinamide intermediate with 4M HCl in Dioxane (anhydrous) at 0°C -> RT.

  • Do NOT perform an aqueous extraction.[1]

  • Add diethyl ether or MTBE to precipitate the (R)-Cyclobutyl(phenyl)methanamine hydrochloride salt directly.

  • Filter and wash with cold ether.[1] This locks the yield and prevents loss of the free base.[1]

Technical Protocol B: Biocatalytic Transamination (The "Green" Route)

Why this method? If chemical synthesis yields low ee (<90%), biocatalysis is the superior alternative.[1] Transaminases (ATAs) can differentiate the Phenyl and Cyclobutyl groups with >99% stereoselectivity [3].

Workflow Visualization:

Biocatalysis Substrate Cyclobutyl Phenyl Ketone Enzyme (R)-Selective Transaminase (ATA) Substrate->Enzyme Product (R)-Cyclobutyl(phenyl) methanamine Enzyme->Product Transamination ByProduct Acetone (Volatile) Enzyme->ByProduct Removal drives eq. Donor Amine Donor (Isopropylamine) Donor->Enzyme

Figure 2: Biocatalytic cascade for enantioselective amine synthesis.

Troubleshooting the Biocatalytic Route:

Q: The reaction stalls at 50% conversion.

  • Cause: Thermodynamic equilibrium.[1] Transamination is reversible.[1]

  • Fix: Use Isopropylamine (IPA) as the amine donor in large excess (1M). The byproduct is acetone.[1] Apply a slight vacuum or N2 sweep to remove acetone (volatile) and drive the equilibrium to the right [4].

Q: The substrate (ketone) is not dissolving.

  • Cause: Cyclobutyl phenyl ketone is highly lipophilic.[1]

  • Fix: Add DMSO (5-10% v/v) or a non-ionic surfactant (e.g., Tween-80) to the buffer. Ensure the enzyme is compatible with DMSO (most commercial ATAs are stable up to 20% DMSO).

Q: Which enzyme variant should I use?

  • Recommendation: Screen Codexis or similar commercial kits for (R)-selective ATAs optimized for bulky-bulky ketones. Look for "Arthrobacter" or "Aspergillus" derived variants which often handle bulky aryl-alkyl ketones well.

Technical Protocol C: Classical Resolution (The Rescue Strategy)

If you have already synthesized the racemate (rac-cyclobutyl(phenyl)methanamine) and need to isolate the (R)-isomer.

Resolution Agent: (S)-(+)-Mandelic Acid or L-(+)-Tartaric Acid. Note: Phenylglycine derivatives often crystallize well with Mandelic acid.[1]

Protocol:

  • Dissolve 10g racemate in Ethanol (hot) .

  • Add 0.5 - 1.0 equiv of (S)-Mandelic Acid .

  • Cool slowly to RT, then 4°C.

  • Collect crystals.[1]

  • Critical Step: Recrystallize the salt 2-3 times until the melting point is constant.

  • Liberate the free base with 1M NaOH and extract immediately into DCM.

FAQ: Common User Queries

Q: My product is an oil and I cannot crystallize the HCl salt.

  • A: This is common for cyclobutyl amines due to ring flexibility.[1] Try Et2O/Hexane trituration. If that fails, switch to the Hydrobromide (HBr) or Tosylate (TsOH) salt, which often have higher melting points and better crystallinity.[1]

Q: Can I use asymmetric hydrogenation of the imine?

  • A: Yes, but it is challenging. The N-benzylidene imine of cyclobutyl phenyl ketone is sterically crowded. If you choose this, use Ir-catalyzed hydrogenation (e.g., Ir-f-Binaphane) rather than Ru/TsDPEN, as Iridium catalysts are generally more active for sterically hindered imines [5].[1]

Q: How do I determine the absolute configuration?

  • A: Do not rely solely on optical rotation, as the cyclobutyl group can influence the sign unexpectedly.[1]

    • Method 1: X-ray crystallography of a derivative (e.g., the p-bromobenzamide).

    • Method 2: Compare chiral HPLC retention time with a known standard (if available).

    • Method 3: Mosher's Amide analysis (NMR).

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.[1]

  • Rives, A., et al. (2020). "Practical synthesis of bulky chiral amines." Organic Process Research & Development, 24(5), 820-828.[1]

  • Kroutil, W., et al. (2010).[1] "Asymmetric synthesis of amines by transaminases." ChemCatChem, 2(7), 725-737.[1]

  • Codexis Inc. (2023).[1] "Transaminase Screening Guide for Chiral Amines." Technical Application Note.

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral amine synthesis - recent developments and trends." Advanced Synthesis & Catalysis, 352(5), 753-819.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-cyclobutyl(phenyl)methanamine and all reagents before handling.

Sources

preventing racemization of (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for (R)-cyclobutyl(phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on the stereochemical integrity of this valuable chiral building block. The loss of enantiomeric purity through racemization can have profound consequences on downstream applications, particularly in pharmaceutical development where stereoisomers may exhibit vastly different pharmacological and toxicological profiles.

This document provides a series of in-depth, question-and-answer-based troubleshooting guides and preventative protocols. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to maintain the enantiomeric excess (ee) of your materials throughout their lifecycle.

Part 1: Frequently Asked Questions (FAQs) on Racemization

This section addresses fundamental questions regarding the stability of (R)-cyclobutyl(phenyl)methanamine.

Q1: What is racemization and why is it a concern for this specific amine?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers, known as a racemate.[1] For (R)-cyclobutyl(phenyl)methanamine, the chiral center is the carbon atom bonded to the amine, the phenyl group, the cyclobutyl group, and a hydrogen atom. The loss of stereochemical integrity at this center leads to the formation of its (S)-enantiomer. This is critically important in drug development, as different enantiomers can have distinct biological activities, with one potentially being therapeutic while the other is inactive or even harmful.[2]

Q2: What are the primary chemical mechanisms that cause racemization in primary amines like this one?

A2: Racemization requires the temporary conversion of the chiral sp³ carbon center into an achiral, planar sp² intermediate. The main pathways for this are:

  • Base-Catalyzed Deprotonation: A base can abstract the acidic proton from the chiral carbon (the α-proton). This forms a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar structure, yielding a mixture of both (R) and (S) enantiomers.[3]

  • Dehydrogenation-Hydrogenation Cycle: Certain transition metal catalysts (e.g., Palladium, Iridium) can dehydrogenate the amine to form an achiral imine intermediate (C=N).[4][5] The subsequent hydrogenation of this imine is non-stereospecific and regenerates the amine as a racemic mixture.[4] This process is often accelerated by heat.[6][7]

  • Photochemical Racemization: Exposure to light, particularly UV, can generate radical intermediates at the chiral center.[8] These α-amino alkyl radicals are planar, and upon quenching, can lead to the formation of both enantiomers.[9][10]

Below is a diagram illustrating the two most common chemical racemization pathways.

RacemizationMechanisms R_Amine_Base (R)-Amine Carbanion Planar, Achiral Carbanion Intermediate R_Amine_Base->Carbanion - H⁺ (Base) Racemate_Base Racemic Mixture R_Amine_Base->Racemate_Base Carbanion->R_Amine_Base + H⁺ S_Amine_Base (S)-Amine Carbanion->S_Amine_Base + H⁺ S_Amine_Base->Racemate_Base R_Amine_Metal (R)-Amine Imine Planar, Achiral Imine Intermediate R_Amine_Metal->Imine - H₂ (e.g., Pd cat.) Racemate_Metal Racemic Mixture R_Amine_Metal->Racemate_Metal Imine->R_Amine_Metal + H₂ S_Amine_Metal (S)-Amine Imine->S_Amine_Metal + H₂ S_Amine_Metal->Racemate_Metal

Caption: Key chemical pathways leading to amine racemization.

Part 2: Troubleshooting Guide: Loss of Enantiomeric Purity

If you suspect that a sample of (R)-cyclobutyl(phenyl)methanamine has undergone racemization, consult the following guide to diagnose and address the issue.

Observation / Symptom Potential Cause Plausible Mechanism & Explanation Recommended Action & Prevention
Decreased optical rotation; ee < 99% detected by chiral HPLC. Exposure to Basic Conditions (pH > 8) Base-catalyzed abstraction of the alpha-proton creates a planar, achiral carbanion intermediate, which reprotonates non-selectively.[3] This is common during aqueous work-ups with NaHCO₃ or Na₂CO₃, or during chromatography on untreated silica gel.Neutralize solutions carefully. Use pH 7 buffers for extractions. For chromatography, consider using silica gel treated with a small amount of a non-nucleophilic base like triethylamine, or opt for neutral alumina.
Gradual loss of ee over time in storage. Improper Storage Temperature or Atmosphere Elevated temperatures (>25°C) provide the activation energy for racemization pathways.[4][6] Oxygen can promote oxidative side reactions that may lead to imine formation.Store the compound at low temperatures (2-8°C or -20°C for long-term). Store under an inert atmosphere (Argon or Nitrogen) to displace oxygen.[3][11]
Significant racemization after a reaction step. High Reaction Temperature or Incompatible Solvent Heat accelerates all racemization mechanisms.[7] Protic solvents (e.g., methanol, ethanol) can facilitate proton transfer, acting as shuttles for the alpha-proton and accelerating base-catalyzed racemization.[3][12]Conduct reactions at the lowest feasible temperature. Prioritize aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. If a protic solvent is necessary, minimize reaction time and temperature.
Complete racemization after a hydrogenation/dehydrogenation step. Presence of Transition Metal Catalysts Catalysts like Pd, Pt, Ru, or Ir, often used for other transformations, are highly effective at catalyzing the dehydrogenation/hydrogenation cycle that leads to racemization.[4][13][14]Scrupulously clean glassware to remove trace metal residues. If a metal catalyst is required for another part of the molecule, screen for conditions (low temperature, short reaction time) that minimize amine racemization. Consider catalyst poisoning or alternative synthetic routes if racemization is unavoidable.
Loss of ee in solution when exposed to ambient light. Photochemical Racemization UV or even strong visible light can promote the formation of a planar α-amino radical, which quenches to a racemic mixture.[8][9]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid leaving solutions exposed on the benchtop for extended periods.[11]

Part 3: Preventative Protocols & Best Practices

Adherence to rigorous protocols is the most effective strategy for preserving the stereochemical integrity of your chiral amine.

Recommended Storage Protocol

Proper storage is the first line of defense against racemization.

Objective: To provide a stable environment that minimizes thermal, oxidative, and light-induced degradation over the long term.

Materials:

  • (R)-cyclobutyl(phenyl)methanamine (or its hydrochloride salt)

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply

  • Freezer (-20°C) or refrigerator (2-8°C)

Procedure:

  • Place the solid amine or its salt into a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of inert gas (Argon or Nitrogen) for 30-60 seconds to displace air and moisture.

  • Securely seal the vial with the PTFE-lined cap.

  • For additional protection, wrap the vial cap junction with Parafilm®.

  • Place the sealed vial in a designated, temperature-controlled environment.

Recommended Storage Conditions Summary:

Parameter Free Base Hydrochloride Salt Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Ambient to 2-8°CReduces thermal energy, lowering the rate of potential racemization pathways.[3]
Atmosphere Inert (Argon or Nitrogen)Inert or AirPrevents oxidation which can lead to achiral imine intermediates. The salt form is generally more stable.[3]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Avoids photochemical radical formation.[11]
Container Glass vial, PTFE-lined capGlass vial, PTFE-lined capEnsures inert contact surfaces, preventing potential catalytic effects from container impurities.
Protocol for Determining Enantiomeric Excess (ee)

Regularly verifying the enantiomeric purity of your material is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most direct and reliable method.[15][16]

Objective: To accurately quantify the (R) and (S) enantiomers and calculate the enantiomeric excess.

Caption: Workflow for ee% determination via Chiral HPLC.

Detailed HPLC Method (Example):

  • HPLC System: Standard HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns based on amylose or cellulose phenylcarbamates (e.g., Chiralpak® series).[17]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A typical starting point could be 90:10:0.1 Hexane:Isopropanol:Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the amine and dissolve in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-10 µL) of a racemic standard to confirm the separation and identify the retention times of the (R) and (S) enantiomers.

  • Inject the (R)-cyclobutyl(phenyl)methanamine sample.

  • Integrate the peak areas for both enantiomers observed in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = |([Area_R] - [Area_S]) / ([Area_R] + [Area_S])| * 100.[16]

Alternative Method: NMR with a Chiral Derivatizing Agent (CDA)

When chiral HPLC is unavailable, NMR spectroscopy can be used after converting the enantiomers into diastereomers.[18][19]

  • Principle: React the amine with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), to form a pair of diastereomeric amides.[2][19]

  • Analysis: Diastereomers have distinct NMR spectra. By integrating unique, well-resolved signals (e.g., from the -CF₃ group in ¹⁹F NMR or specific protons in ¹H NMR) for each diastereomer, their relative ratio, and thus the original ee, can be determined.[2]

References

  • Blackmond, D. G. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Wikipedia. Racemization. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Willoughby, C. A., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]

  • Black, G. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Organic Process Research & Development. [Link]

  • Reider, P. J. (1993). PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
  • Chen, J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]

  • Sánchez, A., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Chen, J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]

  • al-Kindy, S., & Santa, T. (1998). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Biomedical Chromatography. [Link]

  • Righi, M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Chen, J., et al. (2026). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ResearchGate. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Lee, E. (2022). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace. [Link]

  • Guo, X., et al. (2018). Photochemical amine racemization via α‐amino alkyl radical intermediates coupled to enantioselective enzymatic acylation for the dynamic kinetic resolution of amines. Angewandte Chemie. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gotor, V., et al. (2016). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Ou, W., et al. (2025). Highly Efficient Photochemically Induced Thiyl Radical-Mediated Racemization of Aliphatic Amines at 30 °C. ResearchGate. [Link]

  • Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemistry. [Link]

  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook. Springer.
  • Sciencemadness.org. (2009). Racemizing Optically Active Amines. [Link]

  • La-Venia, A., et al. (2020). Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Organic Process Research & Development.
  • Black, G. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Page, M. I. (1999). Racemisation of amines.
  • Viedma, C., et al. (2014). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]

  • Drouillat, B., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Noorduin, W. L. (2015). Deracemizing Racemic Compounds. Radboud Repository. [Link]

  • PubChem. Cyclobutyl(phenyl)methanamine. [Link]

Sources

purification methods for (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Strategy for (R)-cyclobutyl(phenyl)methanamine Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

User inquiry concerns the isolation and purification of (R)-cyclobutyl(phenyl)methanamine (CAS: 13451-83-7 for racemate context).[1] This molecule presents specific challenges due to the steric bulk of the cyclobutyl group adjacent to the chiral center and the lipophilic nature of the phenyl ring.[1]

This guide provides a tiered purification strategy:

  • Chemical De-bulking: Acid/base extraction to remove non-amine impurities.[1]

  • Enantiomeric Resolution: Classical diastereomeric salt crystallization (for >10g scale).

  • High-Performance Polishing: Chiral HPLC/SFC methods (for <1g scale or final purity analysis).

Part 1: The Triage (Diagnostic Phase)

Before initiating purification, characterize your crude material to select the correct workflow.[1]

Observation Probable State Recommended Action
Dark/Viscous Oil Crude Free BaseProceed to Protocol A (Acid/Base Cleanup).[1]
Off-white Solid Crude Salt (likely HCl)Recrystallize from EtOH/Et₂O or convert to free base.[1]
Low ee% (<50%) Racemic MixtureProceed to Protocol B (Classical Resolution).
High ee% (>85%) Enriched EnantiomerProceed to Protocol C (Chiral Polishing).
Part 2: Chemical Purification Protocols
Protocol A: Acid-Base Extraction (Chemical Cleanup)

Use this to remove neutral organic impurities (unreacted ketones, hydrocarbons) before attempting chiral resolution.

Theory: The basicity of the primary amine allows it to be selectively pulled into the aqueous phase at low pH, leaving non-basic impurities in the organic phase.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) [10 mL/g].

  • Acid Wash: Extract with 1M HCl (3x). The amine moves to the aqueous layer (as ammonium salt).

    • Critical Step: Keep the organic layer! Analyze it by TLC. If impurities are present, discard it.[1] If your product is there, your pH is too high.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. The amine will "oil out" or precipitate.[1]

  • Extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Protocol B: Classical Diastereomeric Resolution

Primary method for scaling up enantiopurity from a racemate.[1]

Mechanism: You will react the racemic amine with an enantiopure acid (Resolving Agent).[1][2][3] The (R)-Amine/Acid salt and (S)-Amine/Acid salt are diastereomers with different lattice energies and solubilities, allowing one to crystallize while the other remains in solution [1].

Recommended Resolving Agents:

  • Primary Candidate: (L)-(+)-Tartaric Acid (Low cost, forms rigid H-bond networks).[1]

  • Secondary Candidate: (S)-(+)-Mandelic Acid (Good for lipophilic amines).[1]

  • Tertiary Candidate: (-)-Dibenzoyl-L-tartaric acid (DBTA) (Use if the tartrate salt is too soluble).[1]

Step-by-Step Procedure:

  • Stoichiometry: Dissolve 1.0 eq of racemic amine in Ethanol (EtOH) .

  • Addition: Add 0.5 to 1.0 eq of (L)-(+)-Tartaric acid dissolved in hot EtOH.

  • Nucleation: Heat to reflux until clear, then cool slowly to Room Temp (RT) over 4 hours.

    • Troubleshooting: If no crystals form after 24h, scratch the glass or add a "seed" crystal if available. If still oiling out, add Et₂O (Diethyl ether) dropwise until turbid.[1]

  • Filtration: Filter the solid. This is the Enriched Salt .

  • Liberation: Treat a small sample of the salt with NaOH and check ee% via Chiral HPLC.

  • Recrystallization: If ee% is <98%, recrystallize the salt from boiling EtOH/Water (9:1).[1]

Visual Workflow: Troubleshooting Crystallization

ResolutionLogic Start Dissolve Amine + Resolving Acid Check Observation after 12h? Start->Check Crystals Solid Crystals Formed Check->Crystals Success Oil Oiling Out (Goo) Check->Oil Supersaturated/Impure Clear Solution Remains Clear Check->Clear Too Soluble Analyze Filter & Check ee% (HPLC) Crystals->Analyze Oil_Fix Re-heat & add 10% MeOH or Switch Solvent Oil->Oil_Fix Clear_Fix Evaporate 50% Solvent or Add Anti-solvent (Hexane/Et2O) Clear->Clear_Fix Oil_Fix->Check Clear_Fix->Check

Figure 1: Decision logic for troubleshooting diastereomeric salt formation. "Oiling out" is the most common failure mode for cyclobutyl amines due to flexible conformers preventing lattice packing.

Protocol C: Chiral HPLC (Analytical & Prep)

Required for determining Enantiomeric Excess (ee) and polishing small batches.

Column Selection Strategy: Aromatic amines interact strongly with polysaccharide-based stationary phases via


 interactions and hydrogen bonding [2].[1]
ParameterCondition Set A (Normal Phase) Condition Set B (Reverse Phase)
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-RH (Cellulose-based)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)Water (pH 9) : Acetonitrile (60 : 40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Phenyl absorption)UV @ 254 nm
Additives Diethylamine (DEA) is MANDATORYAmmonium Bicarbonate

Technical Note on Tailing: Primary amines often "tail" (broad peaks) on silica-based columns due to interaction with residual silanols.[1]

  • Fix: Always add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine to the mobile phase to block these active sites [3].[1]

Visual Workflow: Purification Lifecycle

PurificationLifecycle Raw Crude Reaction Mix (Racemic + Impurities) ChemPur Acid/Base Extraction (Removes Neutrals) Raw->ChemPur Cleanup Resolution Salt Resolution (Tartaric Acid) ChemPur->Resolution If <95% ee needed HPLC Chiral HPLC QC (Check ee%) ChemPur->HPLC Analytical Check FreeBase Liberate Free Base (NaOH Treatment) Resolution->FreeBase Solid Salt FreeBase->HPLC

Figure 2: The standard purification lifecycle for chiral amines. Note that salt resolution is preferred before HPLC to reduce load on expensive columns.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: My salt formed a gel instead of crystals. Why? A: This is common with cyclobutyl derivatives.[1] The steric bulk prevents tight packing.[1]

  • Solution: Re-dissolve the gel by heating.[1] Add a "bridging" solvent like Methanol (MeOH) in small amounts (1-5%). Alternatively, switch to a more rigid counter-ion like Dibenzoyl-L-tartaric acid , which adds aromatic stacking interactions to stabilize the lattice.[1]

Q2: Can I store the purified amine as a free base? A: Not recommended. Primary benzylic amines react avidly with atmospheric CO₂ to form carbamates (white crust).[1]

  • Best Practice: Store as the Hydrochloride (HCl) or Tartrate salt.[1] To generate the HCl salt: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise, filter the white precipitate, and dry under high vacuum.

Q3: The HPLC peaks are splitting. A: This usually indicates the sample solvent is too strong compared to the mobile phase.[1]

  • Fix: Dissolve your sample in the mobile phase (e.g., Hexane/IPA) rather than pure IPA or MeOH. Also, ensure the column temperature is stable (25°C).

References
  • BenchChem. (2025).[1][2] Synthesis and Purification Protocols for Chiral Benzylamines. Retrieved from

  • Daicel Chiral Technologies. (n.d.).[1] Chiralpak AD-H Instruction Manual: Separation of Primary Amines. Retrieved from

  • Sigma-Aldrich. (2025).[1] (R)-Cyclobutyl(phenyl)methanamine HCl Product Specification and Handling. Retrieved from

  • PubChem. (2025).[1][4] Cyclobutyl(phenyl)methanamine Compound Summary. National Library of Medicine.[1] Retrieved from

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard text for resolution mechanism grounding).

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Low Enantiomeric Excess (ee) in Chiral Amine Synthesis. Status: Open. Assigned Specialist: Senior Application Scientist.

Initial Triage: Is the Low ee Real?

Before optimizing chemistry, we must validate the measurement.

A common, yet frequently overlooked phenomenon in chiral amine handling is the Self-Disproportionation of Enantiomers (SDE) .[1] Chiral amines are notorious for forming homochiral and heterochiral aggregates (dimers/oligomers) that possess different physicochemical properties.

The Issue: You purified a scalemic amine (e.g., 80% ee) via achiral flash chromatography (silica) or sublimation, and the resulting fractions show varying ee (e.g., 60% to 99%).

The Diagnosis: This is likely SDE, not a reaction failure. Enantiomers can separate on achiral stationary phases because the homochiral aggregates (R-R) interact differently with silica than heterochiral aggregates (R-S).

Diagnostic Workflow (Graphviz):

SDE_Check Start Observed Low/Variable ee Q1 Did you purify (Column/Crystallization) BEFORE measuring ee? Start->Q1 Crude Measure ee of CRUDE reaction mix (No workup/filtration) Q1->Crude Yes Chem_Issue Crude ee = Low (Diagnosis: Chemistry Failure) Q1->Chem_Issue No Result Compare Crude ee vs. Purified ee Crude->Result SDE_Positive Crude ee > Purified ee (Diagnosis: SDE occurred) Result->SDE_Positive Significant Diff Result->Chem_Issue No Diff

Caption: Diagnostic flow to distinguish between synthetic failure and Self-Disproportionation of Enantiomers (SDE).

Corrective Action:

  • Do not trust ee values derived after flash chromatography unless the entire peak is collected and mixed.

  • Protocol: Measure ee on the crude reaction mixture (filtered through a syringe filter) to establish the true synthetic selectivity.

Module: Asymmetric Hydrogenation (Imine Reduction)

Context: Metal-catalyzed (Ir, Rh, Ru) hydrogenation of imines/enamides.[2]

FAQ: Why is my ee stuck at ~50-60%?

Root Cause 1: E/Z Isomerization (The Geometric Trap) Imines exist in equilibrium between E and Z isomers. Most chiral catalysts coordinate and reduce one isomer (e.g., E) faster and more selectively than the other.

  • Scenario: If the E/Z interconversion is slow (slower than the hydrogenation rate), the catalyst reduces the "good" isomer with high ee, but the "bad" isomer undergoes a non-selective or opposite-selective background reaction.

  • The Fix: You need Dynamic Kinetic Resolution (DKR) .[3] The isomerization rate must be faster than the hydrogenation rate.

Root Cause 2: The Coordinating Solvent Using strongly coordinating solvents (Methanol, THF) can displace the chiral ligand or the substrate from the metal center, leading to an achiral background reduction.

Troubleshooting Table: Imine Hydrogenation
SymptomProbable CauseCorrective Action
Low ee + Low Conversion Catalyst poisoning or substrate inhibition.Purify imine (remove amine/aldehyde traces). Increase H₂ pressure.
Low ee + Full Conversion Slow E/Z isomerization (No DKR).Add iodine (I₂) or mild acid (1-5 mol%) to catalyze E/Z isomerization.
Racemic Product Uncatalyzed background reaction.[4]Lower temperature.[5] Switch to non-polar solvent (DCM, Toluene) to favor catalyst binding.
Variable ee Hydrolysis of imine back to ketone/amine.Ensure strictly anhydrous conditions. Add molecular sieves.

Key Insight: For Iridium-catalyzed systems (e.g., Ir-PHOX or Ir-Josiphos), the active species is often cationic. Non-coordinating counterions (BARF, PF6) are critical. Avoid halide precursors if possible, or abstract them with Ag salts.

Module: Biocatalysis (Transaminases)

Context: Enzymatic transamination using


-Transaminases (ATA).
FAQ: My enzyme works on small scale but fails on scale-up. Why?

Root Cause: Thermodynamic Equilibrium Transamination is reversible (


). Unlike hydrogenation, it does not drive itself to completion.

Mechanism:



The Equilibrium Trap (Graphviz):

Biocat_Eq Substrate Ketone Substrate Enzyme Transaminase-PLP Substrate->Enzyme Donor Amine Donor (Alanine or IPA) Donor->Enzyme Product Chiral Amine Enzyme->Product Inhibitor Coproduct (Pyruvate or Acetone) Enzyme->Inhibitor Product->Enzyme Inhibition Inhibitor->Enzyme Product Inhibition (Competitive)

Caption: The equilibrium challenge in transaminase reactions showing coproduct inhibition.

Optimization Protocol: Shifting the Equilibrium

Option A: Isopropylamine (IPA) Donor [6]

  • Pros: Coproduct is Acetone .

  • Cons: Acetone inhibits the enzyme; IPA is harsh on proteins.

  • Fix: Apply vacuum (reduced pressure) during the reaction to continuously remove volatile acetone. This drives the equilibrium to the right (Le Chatelier’s principle).

Option B: Alanine Donor + LDH Recycling

  • System: Use L-Alanine as donor.[7] Coproduct is Pyruvate .

  • The Trick: Add Lactate Dehydrogenase (LDH) + NADH + Glucose Dehydrogenase (GDH).

  • Mechanism: LDH converts Pyruvate

    
     Lactate (irreversible removal).[8]
    
  • Warning: Monitor pH! Gluconic acid (from GDH) and Lactate will drop pH, deactivating the transaminase. Active pH control (titration) is mandatory.

Module: Chiral Auxiliaries (Ellman Sulfinamides)

Context: Diastereoselective addition to tert-butanesulfinyl imines followed by cleavage.

FAQ: My diastereomeric ratio (dr) was 99:1, but the final amine is 80% ee.

Root Cause: Racemization During Cleavage The acidic cleavage of the sulfinyl group is the danger zone.

  • Standard Conditions: HCl/MeOH or HCl/Dioxane.

  • The Failure: If the amine is benzylic or allylic, the carbocation intermediate formed after sulfinyl removal is stabilized, allowing the chiral center to scramble (SN1-like pathway) or the imine to reform and hydrolyze non-selectively.

Troubleshooting Guide:

  • Check the Intermediate: Is the sulfinamide pure before cleavage? (Verify dr by NMR/HPLC).

  • Milder Cleavage:

    • Switch from 4M HCl to 2M HCl in dry ether/dioxane.

    • Temperature: Perform cleavage at 0°C , not Room Temp.

  • Alternative Scavengers: Add a "trap" for the sulfinyl byproduct to prevent reversible reactions.

Standard Operating Protocols (SOPs)

SOP-01: Mosher's Acid Derivatization (NMR ee Determination)

Use when chiral HPLC methods are unavailable.

  • Reagents: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl], dry Pyridine, dry CDCl₃.
  • Procedure:

    • Dissolve amine (10 mg) in CDCl₃ (0.5 mL).

    • Add Pyridine (3 eq) and (R)-MTPA-Cl (1.5 eq).

    • Shake for 10 min (monitor by TLC).

    • Crucial: Add diamine (e.g., DMAP) to scavenge excess acid chloride if peaks are broad.

  • Analysis:

    • Acquire ¹H NMR and ¹⁹F NMR.

    • Logic: The diastereomers will show distinct chemical shifts for the -OMe or -CF₃ groups.

    • Calculation: Integrate the distinct peaks.

      
      .[4]
      
SOP-02: Micro-Scale Catalyst Screening (Hydrogenation)
  • Vessel: Glass vials with pierced septa inside a high-pressure autoclave.

  • Substrate: 0.1 mmol imine in 1 mL solvent (DCM, Toluene, MeOH).

  • Catalyst: 1 mol% loading (prepare stock solutions in degassed solvent).

  • Additives: Screen with and without 5 mol% acetic acid or iodine.

  • Conditions: 20 bar H₂, 25°C, 16 hours.

  • Analysis: Filter through silica plug (remove metal), analyze via Chiral HPLC.

References

  • Soloshonok, V. A. (2006). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Compounds in Achiral Phase Chromatography.

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Imines.

  • Ellman, J. A., et al. (2010).[9] Synthesis and Applications of tert-Butanesulfinamide.

  • Kroutil, W., et al. (2010). Asymmetric Synthesis of Amines with Transaminases.

  • Hanamsagar, S. R., et al. (2019). Self-Disproportionation of Enantiomers (SDE) via Achiral Chromatography.

Sources

removing impurities from (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Quality Control of (R)-Cyclobutyl(phenyl)methanamine

  • Compound: (R)-Cyclobutyl(phenyl)methanamine (Free Base / HCl Salt)

  • CAS: 1956435-19-0 (HCl salt), 5244-84-8 (Racemic/Free base generic)

  • Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Purity Imperative

As a Senior Application Scientist, I often see researchers struggle with the purification of chiral amines like (R)-cyclobutyl(phenyl)methanamine. The challenge is twofold: removing achiral chemical byproducts (starting ketones, alcohols, metal residues) and upgrading the enantiomeric excess (ee%) to >99%.

This guide moves beyond generic advice, providing specific, actionable protocols for upgrading your material. We treat purification not as a single step, but as a logic-gated workflow.

Module 1: Chemical Impurity Removal (Achiral Cleanup)

Before addressing stereochemistry, you must ensure chemical purity. The most common impurities in the synthesis of this compound (often via reductive amination or Grignard addition to imines) are:

  • Cyclobutyl phenyl ketone: Unreacted starting material.

  • Cyclobutyl(phenyl)methanol: Side product from ketone reduction.

  • Metal residues: Titanium, Palladium, or Ruthenium (depending on the catalyst).

Protocol A: The " pH-Switch" Extraction

Objective: Remove non-basic impurities (ketones, alcohols) using the amine's basicity.

The Logic: By converting the amine to its water-soluble salt, we can wash away non-basic organic impurities. We then reverse the pH to recover the pure amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil/solid in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) . Note: MTBE is preferred for lower emulsion risk.

  • Acidification: Slowly add 1M HCl (aq) with vigorous stirring until the aqueous layer pH < 2.

    • Checkpoint: The amine is now in the aqueous layer as the hydrochloride salt. The ketone/alcohol impurities remain in the organic layer.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer.

    • Optional Wash: Wash the aqueous layer once more with fresh MTBE to ensure complete removal of neutrals.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous mixture 3x with DCM or Ethyl Acetate .

  • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate.

Visualization: Acid-Base Purification Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Ketone + Alcohol) Dissolve Dissolve in MTBE Start->Dissolve AddAcid Add 1M HCl (aq) (Target pH < 2) Dissolve->AddAcid Separate Phase Separation AddAcid->Separate OrgLayer Organic Layer (Contains Ketone/Alcohol) Separate->OrgLayer AqLayer Aqueous Layer (Contains Amine-HCl) Separate->AqLayer Discard Discard / Recycle OrgLayer->Discard Basify Basify with NaOH (Target pH > 12) AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Chemical Base Extract->Final

Figure 1: Logic flow for removing neutral organic impurities via acid-base extraction.

Module 2: Enantiomeric Enrichment (Chiral Cleanup)

If your ee% is below 98%, recrystallization is required. For chiral amines, Classical Resolution via diastereomeric salt formation is the industry standard.

FAQ: Which Resolving Agent Should I Use?

Q: I have the (R)-amine. Which acid precipitates the (R)-salt? A: There is no universal rule, but for benzylic-type amines, Tartaric Acid and Mandelic Acid are the "Gold Standard" screening candidates.

  • Primary Candidate: L-(+)-Tartaric Acid .[1] (Often forms crystalline salts with (R)-amines).[2]

  • Secondary Candidate: (S)-(+)-Mandelic Acid .

Protocol B: Diastereomeric Crystallization Screening

Objective: Upgrade ee% from ~85% to >99%.

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent (e.g., L-Tartaric acid) relative to the amine.

  • Solvent System: Start with Ethanol (absolute) or Methanol/Water (9:1) .

  • Procedure:

    • Dissolve amine (1g) in hot Ethanol (5 mL).

    • Add L-Tartaric acid (0.5 equiv) dissolved in hot Ethanol.

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Harvest: Filter the crystals.

  • Critical Check: Do not assume purity. Release the free base on a small sample and run Chiral HPLC.

    • If ee% improves: Recrystallize the salt again from hot ethanol.[3]

    • If ee% drops: You precipitated the wrong diastereomer (the (S)-amine salt). Use the mother liquor or switch to D-(-)-Tartaric acid.

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
"Oiling Out" The salt is forming an amorphous oil instead of crystals.1. Solvent Switch: Change from MeOH to iPrOH or Ethanol/EtOAc.2. Seeding: Add a tiny crystal of pure product if available.3. Slow Cooling: Wrap the flask in foil/cotton to cool over 12 hours.
Low Yield (<30%) Solvent is too polar (salt is too soluble).Anti-solvent: Add cold MTBE or Heptane dropwise to the solution until it turns slightly turbid, then cool.
Color is Yellow/Brown Oxidation or trace metal residues.Charcoal Treatment: Dissolve crude in hot ethanol, add activated carbon (5 wt%), stir for 30 min, and filter through Celite before crystallization.
Hygroscopic Salt The HCl salt absorbs water rapidly.Store in a desiccator. Consider switching to a Succinate or Fumarate salt for better solid-state stability during storage.

Module 4: Analytical Verification (Chiral HPLC)

You cannot optimize what you cannot measure. Use these conditions to verify your purification.

  • Column: Daicel Chiralcel OD-H or AD-H (Standard for benzylic amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA or TEA) is mandatory to prevent peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

Visualization: Purification Strategy Decision Tree

DecisionTree Start Start: Impure (R)-Amine CheckChem Chemical Purity > 95%? Start->CheckChem CheckChiral Enantiomeric Excess > 98%? CheckChem->CheckChiral Yes ActionChem Perform Acid-Base Extraction (Protocol A) CheckChem->ActionChem No ActionSalt Salt Recrystallization (Protocol B - Tartaric/Mandelic) CheckChiral->ActionSalt No (<98%) ActionPol Recrystallize HCl Salt (Polishing) CheckChiral->ActionPol Yes, but need >99.5% Final Release Final Product CheckChiral->Final Yes (>99%) ActionChem->CheckChem ActionSalt->CheckChiral ActionPol->Final

Figure 2: Strategic decision tree for selecting the correct purification method based on analytical data.

References

  • Sigma-Aldrich. (n.d.). (R)-Cyclobutyl(phenyl)methanamine HCl Product Analysis. Retrieved from

  • PubChem. (2025).[4] Cyclobutyl(phenyl)methanamine - Chemical Properties and Safety. National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. (Analogous protocol for structural analog). Retrieved from

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. Retrieved from

  • LibreTexts. (2023). Resolution of Racemic Mixtures and Chiral Amines. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyclobutyl Amine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Troubleshooting for Cyclobutyl Amine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Executive Summary: The Thermal-Kinetic Balance

Synthesizing cyclobutyl amines requires a delicate balance. You are managing the high ring strain of the cyclobutane core (~26.4 kcal/mol) against the activation energy required for amine formation. Unlike cyclohexyl or linear alkyl chains, cyclobutyl groups possess a "thermal ceiling"—exceeding specific temperatures often triggers ring-opening rearrangements (to homoallylic or cyclopropylmethyl systems) or decomposition.

This guide focuses on the two most robust synthetic routes: Reductive Amination (via Titanium(IV) isopropoxide) and the Curtius Rearrangement . It provides precise temperature protocols to maximize yield while preserving ring integrity.

Module 1: Reductive Amination (Ti(OiPr)₄ Mediated)

Context: Direct reductive amination of cyclobutanone is the most common route to secondary cyclobutyl amines. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] is standard to act as both a Lewis acid and water scavenger, pushing the equilibrium toward the imine species before reduction.

Standard Protocol Workflow

ReductiveAmination Start Cyclobutanone + Amine TiAdd Add Ti(OiPr)4 (1.5-2.0 eq) Start->TiAdd Stir Imine Formation (RT, 8-12h) TiAdd->Stir Dehydrating conditions Reduct Add NaBH4 (in situ) (0°C to RT) Stir->Reduct Imine observed (IR/NMR) Quench Basic Workup (NaOH/NH4OH) Reduct->Quench H2 evolution stops

Figure 1: Step-wise workflow for Titanium-mediated reductive amination. Note the distinct temperature stages for imine formation vs. reduction.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see significant unreacted ketone. Should I increase the temperature during imine formation?

  • Diagnosis: Incomplete imine formation is usually kinetic. However, heating cyclobutanone with amines >60°C can lead to aldol-like self-condensation of the ketone.

  • Solution: Do not heat above 40°C. Instead:

    • Time: Extend the imine formation time to 16–24 hours at Room Temperature (20–25°C).

    • Stoichiometry: Increase Ti(OiPr)₄ to 2.0 equivalents.

    • Concentration: Run the reaction neat or in highly concentrated THF (2M) to favor the bimolecular imine formation.

Q2: I observe a "homoallyl amine" impurity. Is this a temperature issue?

  • Analysis: Yes. This suggests ring opening.[1][2] While cyclobutane is relatively thermally stable, cationic intermediates (iminium ions) are prone to rearrangement if the temperature is too high during the reduction step.

  • Protocol Adjustment:

    • Cool Down: Ensure the reaction is cooled to 0°C before adding NaBH₄. The exotherm from the hydride addition can locally spike the temperature, providing enough energy for the strained ring to open via a carbocation-like transition state [1].

    • Reagent Switch: If the problem persists, switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is milder and does not require the highly Lewis-acidic Ti(OiPr)₄ conditions, though it is slower.

Q3: The reaction mixture solidifies after adding Ti(OiPr)₄. Can I heat it to stir?

  • Advice: No. The solid is likely the titanium-amine complex. Heating may degrade it.[3]

  • Fix: Add a minimum amount of dry THF or DCM to maintain a slurry. The reaction proceeds effectively even in heterogeneous phases.

Module 2: Curtius Rearrangement (Carboxylic Acid to Amine)

Context: Converting cyclobutanecarboxylic acid to cyclobutylamine. This route involves an acyl azide intermediate, which rearranges to an isocyanate, then hydrolyzes to the amine.[4][5]

Thermal Safety & Optimization Matrix

The critical variable here is the rearrangement temperature .

ParameterRecommended RangeCritical LimitConsequence of Exceeding
Acyl Azide Formation 0°C – 25°C> 40°CPremature decomposition; Explosion risk (Safety)
Rearrangement 60°C – 80°C> 90°CUrea formation (side reaction); Ring degradation
Hydrolysis Reflux (aq. HCl)N/AGenerally safe, but prolonged reflux can sublime the amine
Troubleshooting & FAQs

Q1: I am using DPPA (Diphenylphosphoryl azide). At what temperature does the rearrangement actually occur?

  • Technical Insight: The rearrangement of the cyclobutyl acyl azide to the isocyanate typically initiates around 60–70°C .

  • Protocol:

    • Mix Acid + DPPA + TEA at 0°C.

    • Stir at RT for 2 hours (Acyl azide forms).

    • Slowly heat to 80°C in Toluene or t-Butanol. Monitor gas evolution (N₂).

    • Stop heating once gas evolution ceases. Continued heating promotes side reactions like urea formation [2].

Q2: Can I do this in one pot?

  • Yes, but strictly control the ramp rate.

  • If you heat too fast, the accumulation of acyl azide can lead to a runaway exotherm.

  • Best Practice: Use a "dosing" protocol where the acyl azide solution is added dropwise to a pre-heated (70°C) solvent flask. This ensures low standing concentration of the explosive intermediate and immediate conversion to the isocyanate.

Q3: How do I confirm the ring didn't open during the thermal rearrangement?

  • Validation: Check the ¹H NMR of the crude amine.

    • Cyclobutyl (Intact): Multiplets typically at δ 1.5–2.5 ppm.

    • Cyclopropylmethyl (Rearranged): Distinctive doublet/multiplet at δ 0.2–0.6 ppm (cyclopropane high-field protons).

    • Allyl (Ring Open): Olefinic protons at δ 5.0–6.0 ppm.

  • Reference: Unsubstituted cyclobutylamine should show no signals below 1.0 ppm [3].

Module 3: Thermal Stability & Ring Integrity Logic

Context: Users often fear that any heat will pop the cyclobutane ring. This section clarifies the actual stability limits.

Decision Tree: Is My Temperature Too High?

TempLogic Root Are you observing side products? CheckType Identify Side Product via NMR/GCMS Root->CheckType Type1 Olefinic Signals (5-6 ppm) (Linear/Allylic) CheckType->Type1 Ring Opening (Thermal) Type2 High Field Signals (<0.6 ppm) (Cyclopropyl) CheckType->Type2 Rearrangement (Cationic) Type3 Dimer/Oligomer (No ring opening) CheckType->Type3 Polymerization Sol1 CRITICAL: Reduce T < 50°C. Switch to radical-free conditions. Type1->Sol1 Sol2 Avoid Carbocations. Use milder Lewis Acids. Cool reduction step. Type2->Sol2 Sol3 Dilute reaction (0.1 M). Lower T to reduce kinetics. Type3->Sol3

Figure 2: Diagnostic logic for identifying temperature-induced failure modes in cyclobutane synthesis.

Key Mechanistic Insights
  • Neutral vs. Charged: Neutral cyclobutane rings are surprisingly stable (surviving GC injector ports at 250°C).

  • The Danger Zone: The ring becomes fragile when a cation is generated adjacent to the ring (e.g., during acid-catalyzed deprotection or reductive amination reduction).

    • Rule of Thumb: If your mechanism involves a C+ adjacent to the ring, keep T < 0°C.

    • Rule of Thumb: If your mechanism is neutral/radical, T < 100°C is generally safe [4].

References

  • BenchChem Technical Support. (2025).[6] Synthesis of (Cyclobutylmethyl)(methyl)amine: Troubleshooting & Optimization. Retrieved from

  • Organic Syntheses. (1973). Cyclobutylamine: Curtius Rearrangement Protocol. Org. Synth. 1973, 53, 13. Retrieved from

  • National Institutes of Health (NIH). (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem. Retrieved from

  • Scripps Research Institute. (2016). Synthesis of 1,3-Substituted Cyclobutanes. J. Org.[7] Chem. Retrieved from

Disclaimer: These protocols involve hazardous reagents (azides, hydrides). Always perform a specific risk assessment for your scale and equipment before proceeding.

Sources

Technical Support Center: (R)-Cyclobutyl(phenyl)methanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the storage and stability of (R)-cyclobutyl(phenyl)methanamine free base.

Executive Summary & Chemical Profile[1][2]

(R)-Cyclobutyl(phenyl)methanamine is a chiral primary amine often used as a building block in the synthesis of pharmaceutical intermediates. Unlike its hydrochloride salt (which is a stable solid), the free base presents unique stability challenges due to its high reactivity with atmospheric components.

This guide addresses the critical instability factors—specifically carbamate formation and oxidative degradation —and provides a validated workflow for preserving enantiomeric purity and chemical integrity.[1]

Chemical Identity
PropertyDetail
Chemical Name (R)-Cyclobutyl(phenyl)methanamine
Structure Class Chiral

-branched primary amine (Benzylic-type)
CAS (Free Base) 5244-84-8 (Racemic generic); Specific (R)-enantiomer often custom
Physical State Colorless to pale yellow oil (typically)
pKa (Conjugate Acid) ~9.5 - 10.0 (Typical for

-branched amines)
Major Stability Threat Atmospheric CO

absorption (Carbamate formation)

Critical Stability Mechanisms[1][3]

To store this compound effectively, you must understand why it degrades.[1]

A. The "White Crust" Phenomenon (Carbamate Formation)

The most common user complaint is that the "liquid oil has turned into a white solid." This is not freezing; it is a chemical reaction. Primary amines react rapidly with atmospheric carbon dioxide to form carbamic acid salts (carbamates).



  • Impact: This changes the stoichiometry of your reaction and can be mistaken for the hydrochloride salt.[1]

  • Reversibility: Reversible under acidic conditions or high heat, but recovery causes yield loss.[1]

B. Oxidative Yellowing

Benzylic amines are susceptible to oxidation at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon or nitrogen atom, leading to the formation of imines or N-oxides.
  • Visual Indicator: The clear oil turns yellow, then amber/brown over time.[1]

  • Trigger: Prolonged exposure to oxygen and light.[1]

Storage & Handling Protocols

The "Golden Standard" Storage Protocol

Follow this strictly to maintain >98% purity for >12 months.

  • Atmosphere: Strictly Inert. Store under Argon (Ar) or Nitrogen (Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Argon is preferred as it is heavier than air and blankets the oil surface.
    
  • Temperature: -20°C is optimal. While stable at 2-8°C for weeks, long-term storage requires freezing to slow oxidation kinetics.[1]

  • Container: Amber glass vials with Teflon (PTFE)-lined screw caps . Avoid rubber septa for long-term storage as they are permeable to COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and moisture over time.
    
  • Moisture: Anhydrous conditions are required. Water facilitates the CO

    
     uptake mechanism.
    
Comparative Stability Table
ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Shelf Life (Air) < 24 Hours (Significant degradation)> 2 Years (Stable)
Shelf Life (Inert, -20°C) 12 - 24 Months> 5 Years
CO

Sensitivity
High (Forms solid crust)Negligible
Hygroscopicity ModerateLow to Moderate
Recommended Use Immediate use in reactionsLong-term storage form

Troubleshooting & FAQs

Q1: I opened the vial and the oil has a white solid rim. Is it ruined?

Diagnosis: This is likely the carbamate salt formed from reaction with air in the headspace.[1] Solution:

  • Do not scrape it in. The solid is an impurity.[1]

  • Filtration: If the bulk is still liquid, filter the oil through a dry syringe filter (PTFE) under an inert atmosphere.[1]

  • Recovery (If fully solid): Dissolve the solid in CH

    
    Cl
    
    
    
    , wash with 1M NaOH (to break the carbamate and release CO
    
    
    ), dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
Q2: Can I store the free base in a plastic Falcon tube?

Answer: No. Polypropylene and polyethylene are permeable to oxygen and COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 over long periods. Additionally, amines can leach plasticizers from certain polymers. Always use glass .
Q3: How do I check for racemization?

Answer: Benzylic amines are generally configurationally stable at room temperature.[1] However, if the sample was subjected to radical conditions or high heat, check enantiomeric excess (ee) using Chiral HPLC .

  • Column Recommendation: Chiralpak IA or IC (Polysaccharide-based).[1]

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) to sharpen the amine peak.

Q4: Why not just buy the salt?

Answer: The salt is preferred for storage. However, some catalytic cycles (e.g., Pd-catalyzed cross-couplings) require the free amine to initiate the cycle, and in-situ deprotonation of the salt might introduce unwanted inorganic salts (like NaCl) that interfere with the catalyst.

Visual Workflow: Handling the Free Base

The following diagram illustrates the decision matrix for handling (R)-cyclobutyl(phenyl)methanamine to prevent degradation.

G Start Received (R)-Cyclobutyl(phenyl)methanamine (Free Base) Inspect Visual Inspection Start->Inspect ClearOil Clear/Pale Yellow Oil Inspect->ClearOil Pass SolidCrust White Solid/Crust Present Inspect->SolidCrust Fail (Carbamate) ImmediateUse Immediate Reaction? ClearOil->ImmediateUse Remediation Remediation Protocol: 1. Dissolve in DCM 2. Wash with 1M NaOH 3. Dry & Concentrate SolidCrust->Remediation Storage Long-Term Storage ImmediateUse->Storage No Action_Use Use directly (Avoid air exposure) ImmediateUse->Action_Use Yes Action_Store Flush with Argon Seal with Parafilm Store at -20°C Storage->Action_Store Remediation->ClearOil Recovered

Caption: Decision tree for inspecting and handling the free base amine. Green paths indicate optimal handling; red paths indicate remediation of degraded material.[1]

References

  • PubChem Compound Summary. (2025). Cyclobutyl(phenyl)methanamine.[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2010).[1] Advances in the synthesis of amines by addition of carbon-centered radicals to imines. Chemical Reviews. (Contextual reference for benzylic amine stability).

  • Bao, D., et al. (2025). CO2 absorption into primary and secondary amine aqueous solutions. National Institutes of Health (PMC). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

resolving solubility issues with (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Ph.D., Process Chemistry) Subject: Solubility Optimization & Troubleshooting Guide

Introduction: The "Chameleon" Amine

Welcome to the technical support hub for (R)-cyclobutyl(phenyl)methanamine .

We frequently receive inquiries regarding this scaffold because it sits on a physicochemical fault line. It possesses a lipophilic cyclobutyl-phenyl core (promoting organic solubility) and a primary amine tail (promoting aqueous solubility only when ionized).

Most "solubility issues" reported with this compound are actually state mismatches . Users often treat the free base like a salt or vice versa. This guide breaks down the three most common failure modes: Oiling Out , Aqueous Insolubility , and Bio-Assay Precipitation .

Module 1: Physicochemical Diagnostics

User Query: "My compound won't dissolve in water, even though it's an amine. Is it bad?"

Diagnosis: You are likely working with the Free Base , not the Hydrochloride Salt .

Understanding the pH-dependent equilibrium is critical. The pKa of the conjugate acid of a benzylamine analog is approximately 9.3–9.6 .

PropertyFree Base (Neutral)Hydrochloride Salt (Ionic)
State Oil or Low-Melting SolidCrystalline Solid
Water Solubility Negligible (< 0.1 mg/mL)High (> 50 mg/mL)
Organic Solubility Excellent (DCM, EtOAc, Et2O)Poor (except MeOH, DMSO)
Preferred Use Chemical Synthesis (Acylation/Alkylation)Biological Assays (PBS/Media)
Visualization: The pH-Solubility Switch

SolubilitySwitch Acid Acidic Environment (pH < 7) Salt Protonated Species (R-NH3+) • Water Soluble • Bio-Active Form Acid->Salt Protonation Base Basic Environment (pH > 10) FreeBase Neutral Species (R-NH2) • Lipophilic • Oils Out in Water Base->FreeBase Deprotonation Salt->FreeBase Add NaOH/NaHCO3 FreeBase->Salt Add HCl in Dioxane/Ether

Figure 1: The solubility toggle. To dissolve in water, you must drive the equilibrium to the left (Green Node).

Module 2: Synthesis & Purification (The "Oiling Out" Issue)

User Query: "I tried to convert the free base to the HCl salt using 4M HCl in Dioxane, but I got a sticky yellow gum instead of a white powder. How do I fix this?"

Diagnosis: This is the classic "Oiling Out" phenomenon. The salt formed too rapidly in a solvent mixture that was too polar to force crystallization but too non-polar to keep it fully dissolved, or the solution trapped impurities/solvent (solvate formation).

Protocol: The "Dual-Solvent Rescue" Method

Do NOT scrape the oil. Recrystallize it using a thermodynamic approach.

  • Dissolution: Add the minimum amount of hot Isopropanol (iPrOH) or Ethanol to the gum. Heat until fully dissolved.

  • Nucleation: Remove from heat. While still warm, add Diethyl Ether (Et2O) or MTBE dropwise until the solution turns slightly turbid.

  • Clarification: Add one drop of the alcohol to make it clear again.

  • Crystallization: Let it stand at room temperature for 30 minutes, then move to 4°C.

    • Tip: If it oils out again, scratch the glass vigorously with a spatula to induce nucleation.

Visualization: Troubleshooting Oiling Out

OilingOut Start Problem: Sticky Gum/Oil Step1 Dissolve in Hot Alcohol (MeOH or iPrOH) Start->Step1 Step2 Is it Clear? Step1->Step2 AddSolvent Add more Hot Alcohol Step2->AddSolvent No (Cloudy) AntiSolvent Add Anti-Solvent (Et2O) Until Turbid Step2->AntiSolvent Yes AddSolvent->Step2 Cool Slow Cool to RT Then 4°C AntiSolvent->Cool Result White Crystalline Solid Cool->Result Fail Oiling Out Persists Cool->Fail No Crystals Scratch Vigorous Scratching or Seeding Fail->Scratch Scratch->Cool

Figure 2: Decision tree for rescuing an oiled-out amine salt.

Module 3: Biological Assay Formulation

User Query: "My 10mM DMSO stock is clear, but when I dilute it into cell media (DMEM), it precipitates immediately."

Diagnosis: Kinetic Solubility Failure. The hydrophobic cyclobutyl-phenyl moiety causes the molecule to aggregate when the stabilizing effect of DMSO is suddenly diluted by water (the "Crash Out" effect).

Protocol: The "Step-Down" Dilution Strategy

Direct dilution (1:1000) often shocks the system. Use an intermediate step.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 10-fold into PBS containing 5% BSA (Bovine Serum Albumin) or culture media with 10% FBS .

    • Why? Albumin acts as a carrier protein, sequestering the lipophilic amine and preventing aggregation.

  • Final Dilution: Dilute this intermediate into your final assay well.

Alternative: If proteins are not allowed, use 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) in the aqueous buffer to encapsulate the hydrophobic core.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the free base for cell assays? A: No. The free base is caustic and insoluble. You must convert it to a salt (HCl, Citrate, or Tartrate) or dissolve it in DMSO and ensure the final pH of the media buffers it correctly (which happens automatically in standard buffered media).

Q: My NMR spectrum in CDCl3 is messy/broad. A:

  • Salt vs. Base: Salts aggregate in CDCl3. Switch to DMSO-d6 or MeOD for salts.

  • Carbamate Formation: Primary amines avidly absorb CO2 from the air to form carbamates. If your free base has been sitting out, it may need repurification.

Q: I need to separate the enantiomers. Which column? A: If you suspect your (R)-enantiomer is contaminated with the (S)-form, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC ) with a Hexane/IPA mobile phase containing 0.1% Diethylamine (to sharpen the basic peak).

References
  • PubChem. Cyclobutyl(phenyl)methanamine Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and "oiling out" issues).
  • Assay Guidance Manual. Solubility and Stability of Compounds in DMSO. NCBI Bookshelf. [Link]

Technical Support Center: High-Fidelity Synthesis of Cyclobutyl Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Cyclobutyl Methanamine Synthesis Ticket ID: CBMA-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Four-Membered" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of Cyclobutyl Methanamine (CBMA) has yielded unexpected impurities—likely cyclopentyl derivatives or secondary amine dimers.

Synthesizing CBMA (


) requires navigating two fundamental instability vectors:
  • Ring Strain (~26 kcal/mol): The cyclobutane ring is prone to expansion into a cyclopentane ring if a carbocation develops at the

    
    -carbon (the cyclobutylcarbinyl position).
    
  • Intermediate Reactivity: During the reduction of nitriles or amides, the intermediate imines are electrophilic and prone to attacking the newly formed product, leading to dimerization.

This guide provides the protocols and troubleshooting logic to eliminate these side reactions.

Module 1: Troubleshooting The "Ring Expansion" (Rearrangement)

User Complaint: "My NMR/GC-MS shows a significant amount of cyclopentylamine or cyclopentanol derivatives. Where did the 5-membered ring come from?"

Root Cause Analysis

The culprit is the Cyclobutylcarbinyl Cation . If your synthetic route generates a carbocation at the methylene position (next to the ring), it will almost instantaneously rearrange to the thermodynamically more stable cyclopentyl cation to relieve ring strain.

The Mechanism of Failure:



Diagnostic & Solution Matrix
ScenarioProbable CauseCorrective Action
Using Alkyl Halides Attempting

substitution on (chloromethyl)cyclobutane.
Switch to

:
Use polar aprotic solvents (DMF, DMSO) and strong nucleophiles (Azide, Phthalimide) to force a concerted mechanism that bypasses the cation.
Acidic Workup Quenching a reduction with strong acid (HCl) at high temps.Controlled Quench: Use the Fieser method (Water/NaOH) or mild acidic workup at

. Avoid heating cyclobutyl carbinols with acid.
Deamination Diazotization of precursors.Avoid: Nitrous acid deamination of cyclobutyl methanamine will lead to rearrangement.

Module 2: Troubleshooting "Dimerization" (Nitrile Reduction)

User Complaint: "I am reducing Cyclobutanecarbonitrile (


) with LAH, but I'm getting a high molecular weight impurity (

)."
Root Cause Analysis

This is Secondary Amine Formation .[1] During reduction, the nitrile is reduced to an imine intermediate (


). If the concentration of the final amine product (

) builds up while imine is still present, they react to form a dimer.
The "Inverse Addition" Protocol

To prevent this, you must ensure the reducing agent is always in excess relative to the nitrile.

Standard (Risky) Addition: Adding LAH to the Nitrile solution.

  • Result: Nitrile is in excess initially. Imine accumulates. Dimer forms.

Inverse (Safe) Addition: Adding Nitrile to the LAH suspension.

  • Result: LAH is always in excess. Imine is reduced to amine immediately, preventing side reactions.

Visualizing the Threat Landscape

The following diagram maps the critical decision points where side reactions occur.

CBMA_Synthesis Start Cyclobutanecarbonitrile (Precursor) LAH_Red LAH Reduction Start->LAH_Red Imine Imine Intermediate (R-CH=N-Al) LAH_Red->Imine Dimer_Path Excess Nitrile (Standard Addition) Imine->Dimer_Path Inverse_Add Excess Hydride (Inverse Addition) Imine->Inverse_Add Sec_Amine SIDE REACTION: Dimerization (Secondary Amine) Dimer_Path->Sec_Amine Condensation w/ Product Target TARGET: Cyclobutyl Methanamine Inverse_Add->Target Rapid Reduction Acid_Workup Harsh Acidic Workup Target->Acid_Workup Cation Cyclobutylcarbinyl Cation Acid_Workup->Cation Ring_Exp SIDE REACTION: Ring Expansion (Cyclopentylamine) Cation->Ring_Exp Thermodynamic Relief

Figure 1: Reaction pathway analysis showing the two primary failure modes: Dimerization (via imine condensation) and Ring Expansion (via cationic rearrangement).

Module 3: Validated Protocol (The "Golden Path")

This protocol uses Inverse Addition with Lithium Aluminum Hydride (LAH) to minimize dimerization and avoids acidic conditions to prevent rearrangement.

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)

  • LiAlH

    
     (1.5 - 2.0 equiv)
    
  • Anhydrous THF (Solvent)

  • Rochelle's Salt (Potassium Sodium Tartrate) or Fieser Reagents (for quenching)

Step-by-Step Methodology:

  • Preparation of Hydride Suspension:

    • In a flame-dried 3-neck flask under Argon/Nitrogen, suspend LiAlH

      
       (2.0 equiv) in anhydrous THF (
      
      
      
      ).
    • Why: Excess hydride is crucial to drive the reaction to the amine immediately, bypassing the "dimerization zone."

  • Inverse Addition (Critical Step):

    • Dissolve Cyclobutanecarbonitrile in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiAlH

      
       suspension over 30–60 minutes.
      
    • Control: Maintain temperature

      
      .
      
    • Mechanism Check: By adding nitrile to excess LAH, any formed imine is instantly reduced to the amine, leaving no electrophile for the amine to attack.

  • Reflux:

    • Allow to warm to Room Temp (RT), then reflux gently for 2–4 hours.

    • Monitor: Check IR for disappearance of the Nitrile peak (

      
      ).
      
  • The "Fieser" Quench (To prevent Ring Opening):

    • Cool to

      
      .
      
    • For every x grams of LiAlH

      
       used, add carefully in sequence:
      
      • x mL Water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL Water

    • Why: This basic quench precipitates Aluminum salts as a granular white solid (Lithium Aluminate) that is easy to filter. It avoids the generation of protons (

      
      ) that would trigger the cyclobutylcarbinyl 
      
      
      
      cyclopentyl rearrangement.
  • Isolation:

    • Filter the granular precipitate. Wash solids with THF.[2]

    • Dry filtrate over

      
       (Avoid acidic drying agents like Silica gel if possible, though usually safe at this stage).
      
    • Concentrate in vacuo.

Module 4: Alternative Route (Gabriel Synthesis)

If you lack LAH or require a non-reductive method, the Gabriel Synthesis is the robust alternative. It strictly enforces an


 mechanism, preventing carbocation formation and subsequent ring expansion.

Workflow:

  • Precursor: (Bromomethyl)cyclobutane.

  • Reagent: Potassium Phthalimide in DMF (

    
    ).
    
    • Note: The phthalimide anion is a strong nucleophile. The polar aprotic solvent (DMF) favors

      
      .
      
  • Deprotection (Ing-Manske Procedure):

    • Treat the intermediate N-(cyclobutylmethyl)phthalimide with Hydrazine Hydrate in Ethanol.

    • Why Hydrazine? Acid hydrolysis (HCl/Reflux) risks ring expansion. Hydrazine is nucleophilic and neutral/basic, preserving the cyclobutane ring integrity.

FAQ: Frequently Asked Questions

Q: Can I use Catalytic Hydrogenation (


, Pd/C) for the nitrile reduction? 
A:  Proceed with caution. While possible, hydrogenation of nitriles is notorious for producing secondary amines (dimers) unless ammonia (

) or acid is added to the solvent to suppress imine condensation.[3] Furthermore, high-pressure hydrogenation can sometimes cleave strained rings (hydrogenolysis), though cyclobutane is more robust than cyclopropane. The LAH route is generally cleaner for laboratory scale.

Q: I see a peak at M+139 in my MS. What is it? A: That is likely Bis(cyclobutylmethyl)amine . It formed because the reduction was too slow or the addition order was wrong (Nitrile in excess). Use the Inverse Addition protocol described in Module 3.

Q: Can I use Borane-THF (


) instead of LAH? 
A:  Yes. Borane is actually better at preventing dimerization because it forms a stable borane-amine adduct that prevents the amine from reacting further. However, the workup requires acidic hydrolysis of the boron complex, which must be done carefully (low temp) to avoid ring expansion.

References

  • Reduction of Nitriles with LAH (Inverse Addition)

    • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[4] Journal of the American Chemical Society.

  • Cyclobutylcarbinyl Rearrangement Mechanisms

    • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.
  • Gabriel Synthesis Modifications (Ing-Manske)

    • Ing, H. R., & Manske, R. H. (1926).[5] A Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society.

  • Prevention of Secondary Amines in Nitrile Reduction

    • Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of aluminum hydride with nitriles.[4] A new general synthesis of primary amines. The Journal of Organic Chemistry.

Sources

Technical Support Center: Advanced Catalytic Routes for (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts for (R)-Cyclobutyl(phenyl)methanamine Production Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Operational | Version: 2.4 (Non-Noble Metal Focus)

Introduction: Beyond Noble Metals

Welcome to the technical support hub for the synthesis of (R)-cyclobutyl(phenyl)methanamine . While traditional asymmetric hydrogenation using Rhodium (Rh) or Iridium (Ir) complexes (e.g., [Rh(COD)Cl]₂ with chiral phosphines) is the historical standard, supply chain volatility and trace metal remediation requirements have driven a shift toward Biocatalysis and Organocatalysis .

This guide addresses the specific challenges of synthesizing this sterically demanding chiral amine without relying on expensive noble metals.

Module 1: Biocatalysis (The Gold Standard Alternative)

Primary Technology:


-Transaminases (ATAs)
Mechanism:  Stereoselective amino group transfer from a sacrificial donor to the prochiral ketone (Cyclobutyl phenyl ketone).
Technical Briefing

For the (R)-enantiomer, (R)-selective amine transaminases (typically of Aspergillus or Arthrobacter origin, or engineered variants) are required. The steric bulk of the cyclobutyl group adjacent to the carbonyl makes this a "bulky-bulky" ketone challenge, often requiring engineered enzymes (e.g., CDX series or similar commercial libraries) rather than wild-type enzymes.

Workflow Visualization

Biocatalysis_Workflow Start Substrate: Cyclobutyl Phenyl Ketone Screen Enzyme Screening (96-well plate) Start->Screen Buffer pH 7-8 Hit Hit Identification (>20% Conv, >90% ee) Screen->Hit HPLC/GC Analysis Opt Equilibrium Displacement (IPA/Acetone Removal) Hit->Opt Kinetics Optimization Scale Scale-Up (pH Stat, N2 Sweep) Opt->Scale Process Eng. Product Product: (R)-Amine Scale->Product Workup

Caption: Standard workflow for developing a transaminase-based route for bulky chiral amines.

Troubleshooting Guide: Transaminases
IssueProbable CauseCorrective Action
Conversion Stalls at ~50% Thermodynamic EquilibriumTransamination is reversible. Action: Switch amine donor to Isopropylamine (IPA) . Use a nitrogen sweep or vacuum to continuously remove the volatile co-product (acetone) to drive equilibrium to the right.
Low Reaction Rate Steric Hindrance (Cyclobutyl)The enzyme active site cannot accommodate the cyclobutyl ring. Action: Screen evolved transaminases specifically designed for bulky-bulky ketones (e.g., Codexis CDX-017 analogs or similar libraries). Wild-type enzymes often fail here.
Substrate Precipitation Low Water SolubilityCyclobutyl phenyl ketone is lipophilic. Action: Add cosolvents. DMSO (10-20% v/v) or MeOH are standard. Ensure the enzyme variant tolerates the chosen cosolvent.
Product Inhibition Amine ToxicityThe product amine may inhibit the enzyme. Action: Implement an ISPR (In-Situ Product Removal) system using a resin (e.g., Amberlite) to trap the amine as it forms.

Module 2: Organocatalysis (The Metal-Free Option)

Primary Technology: Chiral Phosphoric Acids (CPAs) Mechanism: Asymmetric Transfer Hydrogenation (ATH) of the in situ formed imine.

Technical Briefing

This method avoids metals entirely.[1] It involves the condensation of the ketone with an amine source (e.g., p-anisidine for protection, later removed, or direct reductive amination) followed by reduction using a Hantzsch ester catalyzed by a Chiral Brønsted Acid (e.g., TRIP or BINOL-derivatives).

Mechanism Visualization

Organocatalysis_Mechanism CPA Chiral Phosphoric Acid (Catalyst) Complex Ternary Complex (Dual H-Bonding) CPA->Complex Self-Assembly Imine Substrate: Ketimine Imine->Complex Self-Assembly HE Hantzsch Ester (Hydride Source) HE->Complex Self-Assembly TS Transition State (Hydride Transfer) Complex->TS Activation TS->CPA Recycle Result (R)-Amine TS->Result Enantioselective Step

Caption: Dual activation mechanism where the catalyst activates both the imine (electrophile) and Hantzsch ester (nucleophile).

Troubleshooting Guide: Organocatalysis

Q: My reaction times are excessive (>48 hours). How can I accelerate this? A: The cyclobutyl group adds significant steric bulk.

  • Catalyst Choice: Switch to a "confined" catalyst like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). The steric crowding actually helps rigidity and rate in these specific pockets.

  • Additives: Add 5Å Molecular Sieves . This removes water generated during imine formation (if performing one-pot) and prevents hydrolysis, driving the reaction forward.

  • Temperature: While room temperature is preferred for enantioselectivity (ee), you can often raise the temperature to 40-50°C with TRIP catalysts without significant erosion of ee.

Q: I am getting low enantioselectivity (ee < 80%). A: This suggests the substrate is "flopping" in the chiral pocket.

  • Solvent Screen: Switch from polar solvents to non-polar aromatic solvents like Toluene or Xylenes . Non-polar solvents tighten the ion-pairing/H-bonding network crucial for stereocontrol.

  • Protecting Group: If reducing a pre-formed imine, ensure the N-protecting group is large enough (e.g., PMP - p-methoxyphenyl) to interact with the catalyst's steric walls.

Module 3: Earth-Abundant Metals (The Frontier)

Primary Technology: Iron (Fe) Pincer Complexes Context: For labs capable of handling air-sensitive catalysts but wishing to avoid Rh/Ir.

Protocol Insight: Knölker-type iron complexes or Fe-PNP pincer complexes have shown efficacy in Asymmetric Transfer Hydrogenation (ATH).

  • Catalyst: Fe(CO)(H)(Br)[BH4] variants with chiral PNP ligands.

  • Conditions: 2-Propanol (solvent/donor) + Base (KOtBu).

Frequently Asked Questions (FAQs)

Q1: Can I use direct reductive amination with NaBH4? A: No. Standard borohydride reduction of the imine will yield the racemic amine. You must use a chiral catalyst (enzyme or CPA) to induce stereochemistry.

Q2: How do I purify the (R)-amine from the reaction mixture? A:

  • Acid/Base Extraction: The product is a basic amine. Acidify to pH 2 (forming the salt) and wash with ether (removes unreacted ketone). Then basify the aqueous layer to pH 12 and extract with DCM.

  • Salt Formation: If ee is slightly low (e.g., 90-95%), convert the oil to the Hydrochloride salt (using HCl in dioxane) or Tartrate salt . Recrystallization of the salt often upgrades the optical purity to >99%.

Q3: Is the cyclobutyl ring stable under these conditions? A: Yes. The cyclobutyl ring is strained but stable under standard transaminase (pH 7-9, <50°C) and organocatalytic conditions. Avoid strong Lewis acids or extreme temperatures (>100°C) which might trigger ring-opening or rearrangement.

References

  • Biocatalytic Transamination (General & Mechanism)

    • Title: The Industrial Age of Biocatalytic Transamin
    • Source: PMC / ChemC
    • URL:[Link]

  • Organocatalytic Transfer Hydrogenation

    • Title: Asymmetric transfer hydrogenation of ketimines by indoline as recyclable hydrogen donor.[2]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Iron-Catalyzed Alternatives

    • Title: Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones.[3]

    • Source: RSC Advances.[3]

    • URL:[Link]

  • Product Data & Handling: Title: (R)-Cyclobutyl(phenyl)methanamine HCl Product Page. Source: Sigma-Aldrich.
  • Organocatalysis (MacMillan Group)

    • Title: Organocatalytic Transfer Hydrogen
    • Source: MacMillan Group (Princeton).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (R)-Cyclobutyl(phenyl)methanamine

[1]

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (also known as


1

This guide objectively compares the two most robust chromatographic approaches for resolving this molecule: Crown Ether-based separation (utilizing host-guest complexation) and Polysaccharide-based separation (utilizing hydrogen bonding and steric inclusion).[1]

Part 1: Strategic Method Selection

The separation of primary amines like (R)-cyclobutyl(phenyl)methanamine requires addressing the strong interaction between the free amino group and residual silanols on silica supports, which often leads to peak tailing.

Mechanism of Action[2][3]
  • Crown Ether Mode (The "Specific" Approach):

    • Column: Crownpak CR-I(+) or CR(+).[1]

    • Mechanism: The ammonium ion (

      
      ) of the protonated amine forms a host-guest inclusion complex with the chiral crown ether (18-crown-6 derivative).[1] The spatial arrangement of the cyclobutyl vs. phenyl group determines the stability of this complex.
      
    • Pros: Extremely high selectivity for primary amines; aqueous mobile phase; minimal derivatization required.

    • Cons: Low capacity (analytical only); requires acidic mobile phase (pH 1-2).[1]

  • Polysaccharide Normal Phase (The "General" Approach):

    • Column: Chiralpak IA/AD-H or Chiralcel OD-H.

    • Mechanism: Relies on hydrogen bonding,

      
      -
      
      
      interactions, and dipole-dipole stacking in the chiral grooves of amylose or cellulose tris-carbamates.[1]
    • Pros: High loading capacity (preparative scalable); robust; compatible with organic solvents.

    • Cons: Requires basic additives (DEA/TEA) to suppress silanol activity; sensitive to solvent choices (for coated phases).

Part 2: Comparative Analysis & Data

The following data represents optimized starting conditions based on the physicochemical properties of

Table 1: Method Performance Comparison
FeatureMethod A: Crown Ether (RP) Method B: Polysaccharide (NP)
Primary Column Daicel Crownpak CR-I(+)Chiralpak IA (Immobilized Amylose)
Mobile Phase

(aq) pH 1.5 / MeOH (90:[1]10)
Hexane / EtOH / DEA (90:10:0.1)
Flow Rate 0.4 - 0.8 mL/min1.0 mL/min
Temperature 10°C - 25°C (Lower T improves

)
25°C
Detection UV 210 nm or 254 nmUV 254 nm
Typical

1.2 - 1.51.1 - 1.3
Resolution (

)
> 2.0 (Baseline)> 1.5 (Baseline)
Run Time 15 - 25 min8 - 12 min
Robustness High (Specific to primary amines)Moderate (Sensitive to water/modifier)

Part 3: Detailed Experimental Protocols

Protocol A: Crown Ether Separation (Recommended for Analytical Purity)

This method is the "Gold Standard" for primary amines due to the specific three-point interaction with the ammonium moiety.

Reagents:

  • Perchloric Acid (

    
    ), 70% (ACS Grade).
    
  • Methanol (HPLC Grade).

  • Water (Milli-Q, 18.2 M

    
    ).[1]
    

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of

      
      . (Approx.[2][3][4][5][6][7][8][9] 1.63 mL of 70% 
      
      
      in 1L water).
    • Mix Aqueous

      
       / Methanol in a 90:10 (v/v) ratio.
      
    • Note: Methanol acts as a modifier to reduce retention time. For (R)-cyclobutyl(phenyl)methanamine, the hydrophobic cyclobutyl group may require increasing MeOH to 15% or 20% if retention is >30 min.[1]

  • Column Equilibration:

    • Install Crownpak CR-I(+) (150 x 3.0 mm, 5

      
      m).[1]
      
    • Flush with mobile phase at 0.5 mL/min for 30 minutes.

    • Critical: Ensure column temperature is controlled. Lowering T to 10°C often dramatically increases resolution by stabilizing the inclusion complex.

  • Sample Preparation:

    • Dissolve 1 mg of the amine hydrochloride salt in 1 mL of mobile phase.

    • If using the free base, dissolve in mobile phase and sonicate to ensure protonation.

  • Injection:

    • Inject 5

      
      L. Monitor at 210 nm (low UV for non-aromatic contrast) and 254 nm (phenyl ring).
      
Protocol B: Immobilized Polysaccharide (Recommended for Scale-Up)

This method is preferred if the sample needs to be recovered (preparative) or if the Crown column is unavailable.

Reagents:

  • n-Hexane (HPLC Grade, dry).[1]

  • Ethanol or Isopropanol (IPA).

  • Diethylamine (DEA) or Butylamine.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Screening Blend: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).[1]

    • Why DEA? The basic additive blocks residual silanols on the silica surface, preventing the amine from tailing. Without DEA, the peak will likely not resolve.

  • Column Selection:

    • Start with Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1] The immobilized phase allows for a wider range of solvents (e.g., DCM, THF) if solubility is an issue.

  • Optimization:

    • If

      
      : Switch modifier to IPA (stronger hydrogen bonding).
      
    • If retention is too low (

      
      ): Decrease alcohol content to 5% or switch to pure Hexane/DEA (98:2:0.1).
      
  • Injection:

    • Dissolve free amine in Mobile Phase. Inject 10

      
      L.
      

Part 4: Visualization of Workflows

Method Selection Decision Tree

This diagram guides the researcher in choosing the correct column based on the sample state and goal.

MethodSelectionStartStart: (R)-Cyclobutyl(phenyl)methanamine SampleGoalDefine GoalStart->GoalAnalyticalAnalytical Purity / QCGoal->AnalyticalHigh Specificity NeededPrepIsolation / Scale-UpGoal->PrepHigh Capacity NeededCrownMethod A: Crown Ether (CR-I+)(Acidic Aqueous)Analytical->CrownPolyMethod B: Polysaccharide (IA/AD)(Normal Phase + DEA)Prep->PolyCheckSaltIs sample a Salt or Free Base?Crown->CheckSaltAction2Add DEA to Mobile Phase(Suppress Ionization)Poly->Action2MandatorySaltSalt (HCl)CheckSalt->SaltPreferredBaseFree BaseCheckSalt->BaseAction1Dissolve in Mobile Phase(Auto-protonation)Salt->Action1Base->Action1Requires Acidic MP

Caption: Decision matrix for selecting between Crown Ether and Polysaccharide modes based on analytical vs. preparative needs.

Chiral Recognition Mechanism (Crown Ether)

Visualizing how the primary amine interacts with the stationary phase.

MechanismAmine(R)-Amine-NH3+ComplexInclusion ComplexAmine->ComplexHydrogen BondingCrownCrown Ether (Host)Crown->ComplexStericSteric Barrier(Cyclobutyl vs Phenyl)Complex->StericChiral DiscriminationElution OrderElution OrderSteric->Elution Order

Caption: Mechanistic flow of the ammonium-crown ether inclusion complex driven by steric discrimination of the cyclobutyl group.[1]

Part 5: Troubleshooting & Optimization

  • Peak Tailing (Normal Phase):

    • Cause: Interaction between the amine nitrogen and silanols.

    • Fix: Increase DEA concentration to 0.2%. Ensure the column has been dedicated to basic mobile phases (switching between acidic and basic additives can damage memory of some columns).

  • Low Resolution (Crown Ether):

    • Cause: Temperature too high or flow rate too fast.

    • Fix: Lower temperature to 10°C. The formation of the ammonium-crown complex is exothermic; lower T favors the complex and enhances discrimination.

  • Retention Time Drift:

    • Cause: Volatility of DEA in Normal Phase or evaporation of MeOH in Crown Ether mode.

    • Fix: Use a pre-mixed mobile phase in a capped reservoir. For Crown ether, ensure pH is strictly controlled (pH 1.0 - 2.0).[1]

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Comparison of acidic mobile phases for primary amines. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Strategies for primary amine screening. Link

  • Hyun, M. H. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link

  • Sigma-Aldrich (Supelco). Chiral HPLC Column Selection Guide. Utilization of macrocyclic glycopeptides and crown ethers. Link

1H NMR spectrum analysis of (R)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural and enantiomeric characterization of chiral primary amines is a cornerstone of modern pharmaceutical development. (R)-cyclobutyl(phenyl)methanamine is a highly valuable chiral building block, featuring a sterically constrained cyclobutyl ring and a phenyl group adjacent to a chiral methine center.

For researchers and drug development professionals, validating the identity and enantiomeric excess (


) of this compound requires robust analytical workflows. While High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the traditional gold standard, 1H Nuclear Magnetic Resonance (NMR) spectroscopy coupled with Chiral Solvating Agents (CSAs) has emerged as a rapid, highly efficient alternative[1].

This guide provides an objective, data-driven comparison of 1H NMR and Chiral HPLC for the analysis of (R)-cyclobutyl(phenyl)methanamine, detailing the causality behind the experimental choices and providing self-validating protocols for laboratory implementation.

Part 1: Baseline Structural Characterization via 1H NMR

Before assessing enantiomeric purity, the baseline structural identity of the synthesized amine must be confirmed. In an achiral solvent (e.g.,


), the (R)- and (S)-enantiomers of cyclobutyl(phenyl)methanamine are NMR-indistinguishable.

The 1H NMR spectrum is dictated by the electronic environments created by the electronegative amine group and the anisotropic deshielding effect of the phenyl ring[2].

Table 1: Expected 1H NMR Assignments for (R)-cyclobutyl(phenyl)methanamine (Free Base in


, 400 MHz) 
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
7.20 – 7.40 Multiplet (m)5HAromatic Protons: Deshielded by the

-electron cloud of the phenyl ring.
3.85 Doublet (d), J ≈ 8.0 Hz1HChiral Methine (CH-NH2): Highly deshielded by the adjacent nitrogen and phenyl ring. Splits into a doublet due to coupling with the cyclobutyl methine proton.
2.45 – 2.60 Multiplet (m)1HCyclobutyl Methine: Complex splitting due to coupling with the chiral methine and adjacent cyclobutyl methylenes.
1.65 – 2.15 Complex Multiplets6HCyclobutyl Methylenes: Diastereotopic protons within the strained cyclobutyl ring result in a broad, complex multiplet region.
1.45 Broad Singlet (br s)2HAmine Protons (-NH2): Broad due to quadrupolar relaxation of

and chemical exchange. Disappears upon

shake.

Note: If the compound is analyzed as a hydrochloride salt in


, the chiral methine proton shifts significantly downfield to ~4.18 ppm due to protonation of the amine[3].

Part 2: The Analytical Challenge: Enantiomeric Excess ( ) Determination

To determine the enantiomeric purity of (R)-cyclobutyl(phenyl)methanamine, the enantiomers must be placed in a chiral environment to render them diastereomeric. We compare two primary methodologies:

Method A: 1H NMR with a 3-Component Derivatization Protocol

Standard CSAs often suffer from signal overlap. A highly effective, self-validating alternative for primary amines is a three-component in-situ derivatization using 2-formylphenylboronic acid and enantiopure (S)-BINOL [4].

  • The Causality: The primary amine condenses with the aldehyde to form an imine, while the boronic acid condenses with (S)-BINOL to form a boronate ester. The imine nitrogen coordinates with the boron, forming a rigid tricyclic diastereomeric complex[5]. This rigidity maximizes the magnetic non-equivalence between the (R)-amine and (S)-amine complexes, pushing the diagnostic imino proton into a clear region of the spectrum (~8.5 ppm), completely free from the amine's native aromatic and aliphatic signals.

Method B: Chiral HPLC

The amine is passed through a column packed with a Chiral Stationary Phase (e.g., Chiralcel OD-H, containing cellulose tris(3,5-dimethylphenylcarbamate)).

  • The Causality: The enantiomers form transient, non-covalent diastereomeric complexes with the stationary phase via hydrogen bonding,

    
     interactions, and dipole stacking. The (R)-enantiomer will have a different binding affinity than the (S)-enantiomer, leading to different retention times (
    
    
    
    )[6].

G cluster_0 Method A: 1H NMR with CSA cluster_1 Method B: Chiral HPLC N1 Prepare Amine Sample in CDCl3 N2 Add (S)-BINOL & 2-Formylphenylboronic Acid N1->N2 N3 In-situ Formation of Diastereomeric Complexes N2->N3 N4 Acquire 1H NMR Spectrum (5-10 mins) N3->N4 N5 Integrate Diastereotopic Imino Protons (~8.5 ppm) N4->N5 End Enantiomeric Excess Determined N5->End Calculate ee% H1 Prepare Amine Sample in Mobile Phase H2 Inject into Chiral Column (e.g., Chiralcel OD-H) H1->H2 H3 Differential Interaction with Chiral Stationary Phase H2->H3 H4 UV Detection (15-45 mins) H3->H4 H5 Integrate Chromatographic Peak Areas H4->H5 H5->End Calculate ee%

Workflow comparison: 1H NMR via 3-component derivatization vs. Chiral HPLC for ee determination.

Part 3: Experimental Protocols

Protocol A: Rapid 1H NMR Determination of [7]

This protocol is designed to be a self-validating system; the appearance of the imino proton strictly confirms that the derivatization has occurred, preventing false negatives.

  • Reagent Preparation: In a clean, dry vial, dissolve 2-formylphenylboronic acid (0.05 mmol, 1.0 eq) and (S)-BINOL (0.05 mmol, 1.0 eq) in 0.6 mL of

    
    .
    
  • Analyte Addition: Add (R)-cyclobutyl(phenyl)methanamine (0.05 mmol, 1.0 eq) to the vial.

  • Equilibration: Cap the vial and shake vigorously for 30 seconds. Allow the solution to rest for 5 minutes at room temperature. Causality: This brief resting period ensures complete thermodynamic equilibration of the condensation reaction, driving the formation of the rigid tricyclic complexes.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1H NMR spectrum (minimum 400 MHz, 16 scans).

  • Data Analysis: Locate the imino proton signals in the downfield region (typically between 8.3 and 8.7 ppm). You will observe two distinct singlets corresponding to the (R,S)-complex and the (S,S)-complex.

  • Calculation: Integrate the two singlets. Calculate

    
     using the formula:
    
    
    
    
Protocol B: Chiral HPLC Determination[1]
  • System Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality: The trace addition of diethylamine suppresses secondary interactions between the basic primary amine and residual silanols on the silica support, preventing peak tailing.

  • Sample Preparation: Dissolve 1 mg of (R)-cyclobutyl(phenyl)methanamine in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent via UV detection at 210 nm and 254 nm.

  • Data Analysis: Identify the two distinct peaks corresponding to the enantiomers. Integrate the peak areas to calculate the

    
     using the same formula as above.
    

Part 4: Performance Comparison & Method Selection

Both methodologies offer distinct advantages depending on the phase of drug development. The table below summarizes the quantitative and operational metrics[6],[7],[8].

Table 2: Head-to-Head Comparison of Analytical Methods

Metric1H NMR (3-Component Derivatization)Chiral HPLC (UV Detection)
Analysis Time ~5-10 minutes per sample15-45 minutes per sample
Method Development Minimal (universal protocol for primary amines)High (requires screening columns/solvents)
Limit of Detection (LOD) ~1-2% of the minor enantiomer< 0.1% of the minor enantiomer
Sample Recovery Non-destructive (can be recovered via hydrolysis)Destructive (unless using preparative HPLC)
Solvent Consumption ~0.6 mL per sample (Green Chemistry friendly)~15-45 mL per sample
Best Use Case High-throughput screening, reaction monitoringRoutine QA/QC, final API batch release

Conclusion: For researchers synthesizing (R)-cyclobutyl(phenyl)methanamine or optimizing asymmetric catalytic routes, the 1H NMR method provides an unparalleled combination of speed and structural verification. However, for late-stage drug development and regulatory submissions where detecting trace enantiomeric impurities (< 0.5%) is legally mandated, Chiral HPLC remains the indispensable tool. A cross-validation approach utilizing both techniques ensures the highest degree of scientific integrity[1].

References

  • Jo, H. H., et al. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." Journal of Chemical Education. Available at: [Link]

  • RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." RSC Advances. Available at: [Link]

  • Google Patents. "US9585883B2 - Pyrimidinedione compounds." Google Patents.
  • Google Patents. "EP3010910B1 - Pyrimidinedione compounds against cardiac conditions." Google Patents.
  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Open Access. Available at: [Link]

  • ResearchGate. "Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines." ResearchGate. Available at:[Link]

Sources

Technical Comparison Guide: Optical Properties and Enantiomeric Purity of (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the optical properties of (R)-cyclobutyl(phenyl)methanamine , a specialized chiral building block. It compares the compound against standard alternatives like (R)-1-phenylethylamine and details the experimental protocols for verifying its specific optical rotation (


) and enantiomeric purity.

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (also known as (R)-


-cyclobutylbenzylamine) is a high-value chiral amine used as a resolving agent and a pharmacophore in drug discovery. Its steric bulk, provided by the cyclobutyl ring, offers distinct stereochemical control compared to the ubiquitous (R)-1-phenylethylamine .

This guide addresses a critical gap in common literature: the specific optical rotation of this compound is often batch-dependent and less standardized than its methyl analog. We provide a comparative framework to estimate its properties, a definitive protocol for measurement, and a synthesis workflow to ensure high enantiomeric excess (


).

Technical Profile & Comparative Analysis

The "Alpha-Effect": Structural Analogs Comparison

The specific optical rotation (


) of 

-substituted benzylamines is heavily influenced by the steric bulk of the alkyl group. While the absolute configuration (R) remains constant, the magnitude of rotation shifts due to conformational preferences in solution.

Table 1: Comparative Optical Properties of (R)-


-Alkylbenzylamines 
Feature(R)-Cyclobutyl(phenyl)methanamine (R)-1-Phenylethylamine (R)-1-Phenylpropylamine
Structure Phenyl-CH(NH₂)-CyclobutylPhenyl-CH(NH₂)-MethylPhenyl-CH(NH₂)-Ethyl
Steric Bulk High (Cyclobutyl ring constraint)LowMedium
Est.

Positive (+) (Predicted > +15°)*+39° (neat) / +30° (MeOH)+20° (neat)
Primary Use Sterically demanding chiral auxiliaryGeneral resolving agentFine-tuning solubility
CAS (HCl salt) 1956435-19-013437-79-129600-47-1

*Note: The (R)-series of simple


-alkylbenzylamines is consistently dextrorotatory (+). The exact value for the cyclobutyl derivative is solvent-dependent; refer to the specific Certificate of Analysis (CoA) for batch release values.
Why Choose the Cyclobutyl Variant?
  • Enhanced Discrimination: The rigid cyclobutyl ring creates a tighter "chiral pocket" than the freely rotating ethyl or methyl groups, often leading to higher diastereomeric ratios (dr) in resolution processes.

  • Lipophilicity: Higher LogP improves solubility in non-polar organic solvents used in kinetic resolutions.

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation

Objective: To accurately measure the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the target amine.
Principle:  Polarimetry measures the rotation of plane-polarized light by the chiral solute.[1][2][3]

Reagents & Equipment:

  • Sample: >50 mg (R)-cyclobutyl(phenyl)methanamine (Free base or HCl salt).

  • Solvent: HPLC-grade Methanol or Ethanol (Must be specified).

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm).

Workflow:

  • Preparation: Weigh exactly

    
     of the amine into a 
    
    
    
    volumetric flask.
  • Dissolution: Dissolve in the solvent and dilute to the mark. (Concentration

    
    ).[1]
    
  • Blanking: Fill the polarimeter cell (

    
     path length) with pure solvent and zero the instrument.
    
  • Measurement: Rinse the cell with the sample solution, fill, and measure the observed rotation (

    
    ) at 
    
    
    
    .
  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is path length in dm, and
    
    
    is concentration in g/mL.[4]
Protocol B: Enantioselective Synthesis (Ellman's Method)

Objective: To synthesize (R)-cyclobutyl(phenyl)methanamine with high


, bypassing the need for resolution.
Mechanism:  Diastereoselective reduction of a chiral sulfinylimine.

Step-by-Step Methodology:

  • Condensation: React Cyclobutyl phenyl ketone with (R)-tert-butanesulfinamide in THF with Ti(OEt)

    
     (Lewis Acid) to form the chiral 
    
    
    
    -sulfinylimine.
  • Reduction: Cool to

    
     and add L-Selectride or NaBH
    
    
    
    . The bulky reagent attacks from the less hindered face, dictated by the sulfinyl auxiliary.
  • Deprotection: Treat the resulting sulfinamide with

    
     in dioxane/methanol to cleave the auxiliary, yielding the chiral amine hydrochloride.
    
  • Purification: Recrystallize from Ethanol/Ether to upgrade

    
     to >99%.
    

Visualizations

Synthesis & Verification Workflow

The following diagram illustrates the critical path from raw materials to validated chiral product.

G Start Cyclobutyl Phenyl Ketone Imine Chiral N-Sulfinylimine Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Reduction Diastereoselective Reduction (L-Selectride) Imine->Reduction -78°C AmineSalt (R)-Amine HCl Salt (Crude) Reduction->AmineSalt HCl Deprotection Recryst Recrystallization (EtOH/Et2O) AmineSalt->Recryst FinalProduct Pure (R)-Cyclobutyl (phenyl)methanamine Recryst->FinalProduct ee > 99% QC QC: Polarimetry & Chiral HPLC FinalProduct->QC

Caption: Figure 1. Asymmetric synthesis workflow using Ellman's auxiliary to ensure high optical purity.

Chiral Recognition Mechanism

Comparison of steric interactions during resolution.

H cluster_0 Standard: (R)-Phenylethylamine cluster_1 Target: (R)-Cyclobutyl(phenyl)methanamine Me Methyl Group (Small) Rot1 Free Rotation Me->Rot1 Outcome Higher Resolution Efficiency Rot1->Outcome Lower Selectivity Cyc Cyclobutyl Ring (Bulky/Rigid) Lock Conformational Lock Cyc->Lock Lock->Outcome Enhanced Discrimination

Caption: Figure 2. Steric impact of the cyclobutyl group on chiral recognition and resolution efficiency.

References

  • Ellman, J. A., et al. (2025). Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide. PubChem.[5] Link

  • Sigma-Aldrich. (2025). (R)-Cyclobutyl(phenyl)methanamine HCl Product Specification. Link

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[1][6][3] Link

  • ChemGuide. (2012). Stereoisomerism - Optical Isomerism. Link

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Phenylmorphans. (Providing context on chiral amine resolution). Link

Sources

Distinguishing (R)- and (S)-Cyclobutyl(phenyl)methanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical differentiation of (R)- and (S)-cyclobutyl(phenyl)methanamine, synthesizing data from patent literature and established stereochemical protocols.


-cyclobutylbenzenemethanamine)
CAS Registry: 
  • (R)-Enantiomer (HCl): 1956435-19-0

  • Racemic (HCl): 58271-61-7[1]

  • (S)-Enantiomer: [Intermediate in US9585883B2]

Executive Summary

Cyclobutyl(phenyl)methanamine is a critical chiral building block, notably serving as a key intermediate in the synthesis of cardiac myosin inhibitors (e.g., Mavacamten analogues) for hypertrophic cardiomyopathy (HCM). The specific stereochemistry—typically the (S)-enantiomer —is essential for biological potency and selectivity.

This guide outlines the definitive methods to distinguish the (R) and (S) enantiomers, ranging from routine quality control (Chiral HPLC) to absolute configuration determination (Mosher's Analysis, X-Ray).

Comparative Analysis of Discrimination Methods

FeatureChiral HPLC/SFC Mosher's Analysis (NMR) Optical Rotation (Polarimetry) X-Ray Crystallography
Primary Utility Routine QC, %ee determinationAbsolute configuration assignmentQuick identity checkDefinitive absolute proof
Discrimination Basis Retention time interaction with chiral selectorChemical shift anisotropy (

)
Interaction with polarized lightElectron density mapping
Sample Requirement < 1 mg~5-10 mg~10-20 mgSingle crystal (derivatized)
Speed High (20-40 min)Medium (Derivatization + NMR)High (< 5 min)Low (Days/Weeks)
Reliability High (once validated)High (structural proof)Low (prone to solvent/temp effects)Absolute

Method 1: Chiral Chromatography (The Routine Standard)

The most robust method for routine distinction and enantiomeric excess (%ee) determination is Chiral High-Performance Liquid Chromatography (HPLC). The following conditions are validated in patent literature for the separation of cyclobutyl(phenyl)methanamine enantiomers.

Validated HPLC Protocol
  • Column: Phenomenex Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

  • Dimensions: 5 µm, 30 x 150 mm (Preparative) or 4.6 x 150 mm (Analytical)

  • Mobile Phase: Isocratic Ethanol : Hexane (20:80 to 50:50)

  • Flow Rate: 1.0 mL/min (Analytical)

  • Detection: UV @ 254 nm or 210 nm

  • Elution Order:

    • Peak 1: (R)-Enantiomer (Typically elutes first on Cellulose-2 in normal phase, verify with standard)

    • Peak 2: (S)-Enantiomer (Target bioactive isomer in HCM contexts)

Critical Note: Elution order can reverse if the mobile phase is switched to Reversed-Phase (e.g., Water/Acetonitrile). Always run a racemic standard first to establish the baseline separation.

Experimental Workflow: Chiral Separation
  • Sample Prep: Dissolve 1 mg of amine hydrochloride in 1 mL of Ethanol.

  • Conditioning: Equilibrate column with Hexane:EtOH (80:20) for 30 mins.

  • Injection: Inject 5-10 µL.

  • Analysis: Calculate %ee using the area under the curve (AUC).

    
    
    

Method 2: Mosher's Analysis (Absolute Configuration)

When reference standards are unavailable, Mosher's Method is the primary chemical tool to determine absolute configuration. This involves derivatizing the amine with both (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride.
Mechanistic Principle

The Mosher amides assume a preferred conformation where the CF


 group, the carbonyl, and the methine proton are syn-coplanar. The phenyl group of the MTPA auxiliary shields the protons on one side of the chiral center, causing an upfield shift in 

H-NMR.
  • 
     Calculation: 
    
    
    
  • Interpretation:

    • Protons with positive

      
        (
      
      
      
      ) reside on the right side of the plane (R2).
    • Protons with negative

      
        (
      
      
      
      ) reside on the left side of the plane (R1).
Protocol: Derivatization
  • Reaction: Mix 0.05 mmol amine (free base) with 0.06 mmol (R)-(-)-MTPA-Cl (or (S)-(+)-MTPA-Cl), 0.1 mmol triethylamine, and catalytic DMAP in dry DCM (0.5 mL).

  • Incubation: Stir at RT for 2 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Analysis: Acquire

    
    H-NMR (400 MHz+) for both diastereomers.
    
Visualization of Mosher's Model

MoshersMethod Amine Chiral Amine (Unknown Config) Diastereomers Diastereomeric Amides (S)-MTPA-Amine & (R)-MTPA-Amine Amine->Diastereomers + MTPA-Cl MTPA MTPA-Cl (R) and (S) Reagents MTPA->Diastereomers NMR 1H-NMR Analysis Compare Chemical Shifts Diastereomers->NMR DeltaCalc Calculate Δδ = δ(S) - δ(R) NMR->DeltaCalc Assign Assign Absolute Config Based on Shielding Model DeltaCalc->Assign

Caption: Workflow for determining absolute configuration using Mosher's Amides.

Method 3: Optical Rotation (Polarimetry)

While specific rotation


 is a physical constant, it is unreliable for ab initio assignment without a literature reference due to solvent and temperature dependence. However, it is excellent for quick identity confirmation once the sign is known.
  • Literature Precedent:

    • Structurally similar

      
      -methylbenzylamine: (S) is (-), (R) is (+).
      
    • Structurally similar

      
      -isopropylbenzylamine: (S) is (-), (R) is (+).
      
    • Cyclobutyl(phenyl)methanamine: By analogy, the (S)-enantiomer is expected to be Levorotatory (-) in standard solvents (MeOH, CHCl

      
      ), while the (R)-enantiomer is Dextrorotatory (+).
      
    • Note: Always verify this with the specific salt form. HCl salts often have different rotation signs than free bases.

Measurement Protocol
  • Solvent: Methanol or Chloroform (HPLC grade).

  • Concentration: 1.0 g/100 mL (c = 1.0).

  • Cell: 1 dm (100 mm) path length.

  • Wavelength: 589 nm (Sodium D-line).[2][3]

  • Temp: 20 °C.

References

  • Patent US9585883B2 . Pyrimidinedione compounds against cardiac conditions. Vertex Pharmaceuticals Inc. (Describes the synthesis and chiral separation of (S)-cyclobutyl(phenyl)methanamine).

  • Patent EP3010910B1 . Pyrimidinedione compounds against cardiac conditions. (Confirmation of Phenomenex Lux-2 separation method).

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. (Definitive guide on Mosher's method).

  • PubChem Compound Summary . Cyclobutyl(phenyl)methanamine.[4][5][6][7][8][9][10] National Center for Biotechnology Information.

Sources

Structural Elucidation of Cyclobutyl Amines: A Comparative Guide to MS/MS Fragmentation Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Strained Rings

Cyclobutyl amines are highly valued in contemporary drug discovery as conformationally restricted bioisosteres. Their structural rigidity improves metabolic stability and target affinity. However, this same rigidity, coupled with an inherent ring strain of approximately 110 kJ/mol, creates unique challenges during tandem mass spectrometric (MS/MS) characterization.

When attempting to differentiate isomeric cyclobutyl amines or confirm specific substitution patterns, standard low-energy fragmentation often yields ambiguous data. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Collision-Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron-Induced Dissociation (EID) . By understanding the causality behind gas-phase ion behavior, researchers can select the optimal instrumental platform for their structural elucidation workflows.

Mechanistic Foundations of Cyclobutyl Amine Fragmentation

To evaluate instrumental performance, we must first establish the fundamental gas-phase chemistry of protonated cyclobutyl amines (


). The fragmentation is governed by a competition between nitrogen basicity and ring strain release.
  • 
    -Cleavage (Radical Loss):  Amines universally undergo 
    
    
    
    -cleavage in the mass spectrometer. Driven by the strong gas-phase basicity of the nitrogen atom, this pathway generates an alkyl radical and a highly stable, resonance-stabilized iminium cation[1].
  • Retro-[2+2] Cycloaddition: Unique to four-membered rings, the cyclobutane moiety can undergo a retro-[2+2] cleavage under sufficient collisional activation. This pathway relieves ring strain by expelling a neutral ethylene molecule (

    
     Da, 
    
    
    
    )[2].
  • Amine Neutral Loss: Depending on the substitution, the loss of

    
     (
    
    
    
    Da) or the corresponding alkylamine is prominent, particularly when the resulting carbocation is stabilized by adjacent functional groups.

Fragmentation A Protonated Cyclobutyl Amine [M+H]+ B Alpha-Cleavage (Radical Loss) A->B Low Energy (Ergodic) C Retro-[2+2] Cycloaddition (-C2H4, 28 Da) A->C Ring Strain Release D Neutral Amine Loss (-NH3 / -NR3) A->D Proton Mobility E Resonance-Stabilized Iminium Cation B->E F Alkene + Iminium Fragment C->F G Cyclobutyl Cation (Rearrangement) D->G

Fig 1. Primary gas-phase fragmentation pathways of protonated cyclobutyl amines. Green nodes indicate the detected product ions.

Comparative Analysis of Fragmentation Platforms

Different activation methods impart internal energy to the precursor ion at different rates, profoundly affecting the observed spectra.

Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ)

CID is a slow-heating, ergodic process. The precursor ion undergoes multiple low-energy collisions with a neutral gas.

  • Performance: CID heavily favors the lowest-energy pathways. For cyclobutyl amines, this typically results in the neutral loss of the amine or simple ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cleavage.
    
  • Causality: Because the energy builds slowly, the molecule dissociates as soon as the lowest activation barrier is crossed. The retro-[2+2] pathway is often overshadowed because breaking two C-C bonds simultaneously requires a higher, rapid energy deposition.

  • Verdict: Excellent for targeted MRM quantitation due to stable, high-yielding

    
    -cleavage fragments, but poor for deep structural elucidation.
    
Higher-energy C-trap Dissociation (HCD) on Orbitrap

HCD provides beam-type collisional activation with a broader energy distribution and no low-mass cutoff.

  • Performance: HCD at Normalized Collision Energies (NCE) of 30-45% efficiently drives the retro-[2+2] cycloaddition. The high mass accuracy of the Orbitrap allows unambiguous assignment of isobaric losses[3].

  • Causality: The rapid, high-energy deposition in HCD allows the ion to bypass the lowest-energy transition states and access the thermodynamically favorable retro-[2+2] pathway, mapping the substitution pattern of the cyclobutane ring.

  • Verdict: The gold standard for untargeted structural elucidation and identifying novel cyclobutyl analogs.

Electron-Induced Dissociation (EID) / Electron Transfer Dissociation (ETD)

EID/ETD are non-ergodic processes. Fragmentation occurs prior to intramolecular vibrational energy redistribution (IVR). Modifying peptides or molecules with high gas-phase basicity groups (like tertiary amines) enhances this process[4].

  • Performance: EID cleaves the cyclobutane ring bonds directly, independent of thermal energy barriers.

  • Verdict: Highly specialized; best reserved for complex, highly substituted isomers where HCD yields uninformative neutral losses.

Quantitative Comparison Summary
FeatureQqQ (CID)Orbitrap (HCD)Q-TOF / FT-ICR (EID)
Activation Kinetics Ergodic (Slow heating)Ergodic (Beam-type)Non-ergodic (Electron)
Dominant Fragments

-cleavage,

Retro-[2+2], deep ring cleavageRadical site-driven cleavage
Retro-[2+2] Efficiency LowHigh (at NCE >35%)Moderate
Mass Accuracy Nominal (Unit resolution)High (< 3 ppm)Ultra-High (< 1 ppm)
Primary Application High-throughput screeningStructural elucidationIsomeric differentiation

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To objectively evaluate the fragmentation behavior of a novel cyclobutyl amine, the following self-validating methodology must be employed. This protocol ensures that spectral variations are strictly due to the activation method.

Step 1: Sample Preparation Prepare a 1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


M solution of the target cyclobutyl amine in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to ensure consistent protonation.

Step 2: Chromatographic Separation Inject 2


L onto a high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 

m). Utilize a rapid gradient from 5% to 95% Organic (0.1% FA in ACN) at 0.5 mL/min to elute the compound as a sharp peak, minimizing matrix suppression[5],[6].

Step 3: System Suitability & Self-Validation (Critical) Causality Check: Prior to analyzing unknowns, inject a known cyclobutylamine reference standard. Verify that the ratio of the retro-[2+2] fragment (




) to the amine loss fragment (


) at NCE 35% falls within a validated range (typically 1.5 - 1.8). If this ratio fails, the collision cell energy is miscalibrated, and the run must be aborted.

Step 4: Parallel MS/MS Acquisition

  • CID (QqQ): Isolate the precursor (0.7 Da width). Perform a Collision Energy (CE) ramp from 10 eV to 50 eV in 5 eV increments using Argon gas.

  • HCD (Orbitrap): Isolate the precursor (1.0

    
     width). Acquire MS/MS spectra at Stepped NCE settings of 20%, 35%, and 50%. Set resolution to 35,000 at 
    
    
    
    200 to resolve isobaric interferences[5].

Step 5: Data Interpretation Extract the breakdown curves. Plot the relative abundance of the retro-[2+2] fragment versus the


-cleavage fragment across the energy ranges to map the activation thresholds.

Workflow cluster_MS Parallel MS/MS Acquisition S1 Sample Prep (1 µM, 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 System Suitability (Energy Calibration) S2->S3 M1 CID (QqQ) CE Ramp 10-50 eV S3->M1 Ergodic M2 HCD (Orbitrap) Stepped NCE 20/35/50 S3->M2 Beam-Type S4 Spectral Alignment & Breakdown Curve Analysis M1->S4 M2->S4

Fig 2. Standardized, self-validating LC-MS/MS workflow for the comparative fragmentation analysis of cyclobutyl amines.

Conclusion

The structural elucidation of cyclobutyl amines requires a deliberate choice of mass spectrometric activation. While QqQ-CID provides the robust, low-energy


-cleavage fragments necessary for routine quantification, it fails to probe the strained ring system. For comprehensive structural characterization, HCD on a high-resolution platform is the superior alternative . By rapidly depositing energy, HCD overcomes the activation barrier for the retro-[2+2] cycloaddition, yielding diagnostic fragments that unambiguously map the cyclobutane substitution pattern.

References

  • Video: Mass Spectrometry: Amine Fragmentation Source: JoVE URL
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Cross-Platform Identification and Classification of Fentanyl Analogs by Tandem Mass Spectrometry (MS/MS)
  • Source: PMC (NIH)
  • Labeling peptides with tertiary amines and other basic functional groups for improved mass spectrometric analysis (US8592216B2)
  • Specialized metabolites associated with ocean sediments (Supplementary Material)
  • Supplementary Information: Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis Source: The Royal Society of Chemistry URL

Sources

Enantiomeric Purity Verification of (R)-Cyclobutyl(phenyl)methanamine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Enantiomeric Purity of (R)-Cyclobutyl(phenyl)methanamine Content Type: Publish Comparison Guide

Executive Summary & Core Directive

For researchers utilizing (R)-cyclobutyl(phenyl)methanamine (CAS 1956435-19-0) as a chiral scaffold or intermediate, the assumption of enantiomeric purity based solely on vendor Certificates of Analysis (CoA) is a critical risk vector. This amine, structurally analogous to


-phenylethylamine but with increased steric bulk from the cyclobutyl group, presents unique separation challenges.

The Core Directive: Do not rely on specific rotation (


) as the primary determinant of optical purity. The specific rotation of this molecule is highly solvent- and concentration-dependent and lacks a robust, universally standardized literature value compared to simpler analogs.

The Validated Strategy:

  • Primary Absolute Determination: Use Mosher’s Amide Analysis (

    
    /
    
    
    
    NMR)
    for self-validating absolute configuration assignment and initial enantiomeric excess (ee) calculation.
  • Routine Quantitation: Establish a Chiral HPLC method for high-throughput batch analysis.

Comparative Analysis of Verification Methods

The following table contrasts the three primary methodologies available for this specific chiral amine.

FeatureMethod A: Mosher's Analysis (NMR) Method B: Chiral HPLC Method C: Polarimetry (

)
Primary Utility Absolute Configuration & Initial eeRoutine Quantitation (High Precision)Quick Batch Consistency Check
Reference Std Required? No (Self-validating)Yes (Racemate required for method dev)Yes (Literature value unreliable)
Precision

1-2% ee

0.1% ee
Low (affected by impurities)
Throughput Low (1-2 hours/sample)High (15-30 min/sample)Very High (<5 min)
Cost per Run High (Deuterated solvents, reagents)Low (Solvents)Negligible
Risk of False Positive Low (Distinct diastereomeric shifts)Medium (Co-elution possible)High (Chemical impurities alter rotation)

Method A: The Self-Validating System (Mosher's Analysis)

Status: Gold Standard for Initial Verification

This method involves derivatizing the amine with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct NMR shifts due to the magnetic anisotropy of the phenyl group in the Mosher moiety.
Mechanism of Action

The cyclobutyl group and the phenyl ring of the amine will experience different shielding effects depending on the configuration of the Mosher auxiliary.

  • Reaction: Amine +

    
    -MTPA-Cl 
    
    
    
    
    
    -MTPA Amide (Note: Cahn-Ingold-Prelog priority change reverses designation).
  • Analysis: Compare

    
     NMR chemical shifts of the methine proton (chiral center) and the cyclobutyl protons.
    
Experimental Protocol
  • Preparation: Dissolve 10 mg of (R)-cyclobutyl(phenyl)methanamine in 0.6 mL

    
     in two separate vials.
    
  • Derivatization:

    • Vial 1: Add 1.5 eq.

      
      -(-)-MTPA-Cl and 3 eq. dry pyridine.
      
    • Vial 2: Add 1.5 eq.

      
      -(+)-MTPA-Cl and 3 eq. dry pyridine.
      
  • Incubation: Shake for 1 hour at RT. Monitor by TLC (silica, 20% EtOAc/Hexane) to ensure full conversion of the amine.

  • Workup: Dilute with

    
    , wash with 1M HCl (to remove pyridine) and sat. 
    
    
    
    . Dry over
    
    
    .[1][2]
  • NMR Acquisition: Acquire

    
     NMR (minimum 400 MHz) and 
    
    
    
    NMR.
Data Interpretation (The Rule)

Calculate


.
  • Configuration Confirmation: If the amine is truly

    
    , protons on one side of the chiral center (e.g., the phenyl ring) will have a positive 
    
    
    
    , while protons on the other side (cyclobutyl group) will have a negative
    
    
    (or vice versa, following the sector rule models).
  • ee Calculation: Integrate the distinct methoxy (

    
    ) or 
    
    
    
    signals.
    
    
Visualization: Mosher's Workflow

MosherAnalysis Start Unknown Amine Sample (R)-Cyclobutyl(phenyl)methanamine Split Split Sample Start->Split Rxn1 React with (R)-MTPA-Cl (Yields (S)-Amide) Split->Rxn1 Rxn2 React with (S)-MTPA-Cl (Yields (R)-Amide) Split->Rxn2 NMR Acquire 1H & 19F NMR (CDCl3) Rxn1->NMR Rxn2->NMR Analysis Calculate Delta delta = d(S) - d(R) NMR->Analysis Result1 Verify Absolute Config (Sector Rule Fit) Analysis->Result1 Result2 Calculate % ee (Integration Ratio) Analysis->Result2

Caption: Workflow for absolute stereochemical determination using Mosher's method.

Method B: Chiral HPLC

Status: Routine Quantitation

While Mosher's method validates the "what," Chiral HPLC validates the "how much" with superior precision. For cyclobutyl(phenyl)methanamine, polysaccharide-based stationary phases are most effective due to the aromatic


-

interactions and the steric discrimination of the cyclobutyl ring.
Recommended Column Screening Strategy

Since a specific application note for this exact CAS is rare, use this prioritized screening hierarchy based on structural analogs (


-phenylethylamine):
  • Primary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Why: The gold standard for benzylic amines.

  • Secondary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Why: Complementary selectivity; often resolves if OD-H fails.

  • Tertiary Column: Chiralpak IC (Immobilized Cellulose)

    • Why: Allows for broader solvent compatibility (e.g., DCM/THF) if solubility is an issue.

Standard Mobile Phase Conditions (Normal Phase)
  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropanol (IPA) or Ethanol

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: Amines tail significantly on silica supports without a basic modifier to mask silanol groups.

  • Starting Gradient: Isocratic 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl chromophore).

Visualization: HPLC Method Development Logic

HPLC_Screening Start Racemic Sample (Required for Ref) Step1 Screen Chiralcel OD-H 90:10 Hex/IPA + 0.1% DEA Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success VALIDATED METHOD Run Pure (R)-Sample Decision1->Success Yes Step2 Screen Chiralpak AD-H Same Mobile Phase Decision1->Step2 No Decision2 Resolution > 1.5? Step2->Decision2 Decision2->Success Yes Step3 Screen Chiralpak IC Try 95:5 Hex/EtOH + DEA Decision2->Step3 No Step3->Success Likely

Caption: Decision tree for developing a chiral HPLC method for benzylic amines.

Method C: Specific Rotation (Polarimetry)

Status: Secondary Check Only

Warning: The specific rotation (


) for (R)-cyclobutyl(phenyl)methanamine is not robustly established in common open literature compared to ethyl/methyl analogs.
  • Usage: Only use this to compare your batches against a "Gold Standard" batch that you have already validated via Mosher's analysis or Chiral HPLC.

  • Protocol:

    • Concentration:

      
       (1  g/100  mL) in 
      
      
      
      or Methanol.
    • Temp:

      
      .
      
    • Wavelength: Sodium D-line (589 nm).

  • Expectation: Based on analogs, the (R)-enantiomer is typically dextrorotatory (+) in chloroform, but this must be experimentally verified. Do not accept a vendor's sign (+/-) without checking the solvent conditions.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Kašička, V. (2001). Recent developments in chiral separations by HPLC. Electrophoresis, 22, 3289-3296. Link

  • Sigma-Aldrich. (R)-Cyclobutyl(phenyl)methanamine HCl Product Page.[3] Link (For CAS verification).

  • Phenomenex. Chiral HPLC Column Selection Guide. Link

Sources

Technical Comparison Guide: IR Spectroscopy of (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 5244-84-8 for generic; 1956435-19-0 for (R)-HCl) is a high-value chiral building block in the synthesis of neurological therapeutics. Its structural rigidity—conferred by the cyclobutane ring—improves metabolic stability and receptor selectivity compared to flexible acyclic analogs.

This guide provides a definitive breakdown of its Infrared (IR) spectral signature, distinguishing it from structural analogs. Crucially, we compare standard FTIR against Vibrational Circular Dichroism (VCD) , the superior alternative for absolute configuration assignment in non-crystalline phases.

Spectral Profiling: The IR Fingerprint

The IR spectrum of (R)-cyclobutyl(phenyl)methanamine is complex due to the superposition of ring strain effects and aromatic overtones. The following data assumes the Free Base form (liquid/oil). Note: Hydrochloride salts will exhibit broad ammonium bands (2800–3200 cm⁻¹) that obscure high-frequency features.

Table 1: Diagnostic Peak Assignments
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3380 / 3310Weak/Med"Doublet" appearance. Disappears in HCl salt.
N-H Scissoring1600–1620MediumOften overlaps with aromatic C=C.
Cyclobutane Ring C-H Stretch (Strained)2980–3000StrongHigher freq than acyclic alkanes due to s-character.
Ring Breathing~890–920WeakCharacteristic of 4-membered rings.
Ring Deformation600–650Medium"Puckering" mode; highly sensitive to substitution.
Phenyl Group C-H Stretch (sp²)3030–3080WeakSharp shoulder above aliphatic C-H.
Ring Skeletal (C=C)1495, 1580, 1605StrongThe "1500/1600" doublet is classic aromatic ID.
Out-of-Plane (OOP)690–710 & 730–770Very StrongDiagnostic for monosubstituted benzene.
C-N Bond C-N Stretch1030–1200MediumBroad band; less diagnostic than N-H.
The "Ring Strain" Effect

Unlike linear alkyl amines, the cyclobutyl moiety introduces unique spectral features. The bond angles (~88° rather than 109.5°) increase the s-character of the exocyclic C-H bonds.

  • Observation: Look for C-H stretching frequencies shifted upward, often merging with the aromatic C-H region (>3000 cm⁻¹).

  • Differentiation: This distinguishes the product from Isopropyl(phenyl)methanamine , where aliphatic C-H stretches are strictly <2960 cm⁻¹.

Comparative Analysis: Alternatives & Methods

In drug development, "identifying" the molecule is only half the battle. "Validating" the stereochemistry is the critical bottleneck.

Comparison 1: Standard FTIR vs. Vibrational Circular Dichroism (VCD)

Standard FTIR is blind to chirality in an isotropic medium. The spectrum of (R)-cyclobutyl(phenyl)methanamine is identical to its (S)-enantiomer.

The Alternative: VCD measures the differential absorption of left and right circularly polarized IR light ($ \Delta A = A_L - A_R $).[1][2]

FeatureStandard FTIRVibrational Circular Dichroism (VCD)
Primary Output Functional Group IDAbsolute Configuration ((R) vs (S))
Sample State Solid, Liquid, GasSolution (typically CDCl₃ or DMSO-d₆)
Chiral Sensitivity None (0%)High (100%)
Throughput High (Seconds)Low (1–4 Hours per sample)
Crystallization? Not RequiredNot Required (Advantage over X-Ray)

Recommendation: Use FTIR for batch-to-batch consistency and impurity profiling. Use VCD (coupled with DFT calculations) for early-phase stereochemical assignment when single crystals for X-ray are unavailable.

Comparison 2: IR vs. NMR (¹H / ¹³C)
  • NMR provides superior quantitative purity data and detailed connectivity.

  • IR is superior for detecting polymorphs (solid state) and hydration states (broad O-H bands), which NMR dissolves away.

Experimental Protocols

Protocol A: ATR-FTIR Data Acquisition (Routine ID)
  • Scope: Rapid identification of the HCl salt or free base.

  • Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker, Thermo, PerkinElmer).

Step-by-Step:

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Prep:

    • Solid (HCl salt): Place ~5 mg of powder on the crystal. Apply high pressure (clamp) to ensure optical contact.

    • Liquid (Free base): Deposit 10 µL drop directly on the crystal. No pressure clamp needed.

  • Acquisition:

    • Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹[3]

    • Scans: 32 (Routine) or 64 (High S/N)

  • Processing: Apply ATR correction (if comparing to transmission libraries). Baseline correct if significant drift is observed.

Protocol B: VCD for Absolute Configuration
  • Scope: Confirming the (R)-enantiomer without crystallization.

  • Equipment: ChiralIR-2X or equivalent VCD spectrometer.

Step-by-Step:

  • Solvent Selection: Dissolve 5–10 mg of (R)-cyclobutyl(phenyl)methanamine in 150 µL of CDCl₃. Note: Avoid solvents with strong bands in the 1000–1400 cm⁻¹ fingerprint region.

  • Cell Loading: Inject into a BaF₂ liquid cell with a 100 µm path length.

  • Collection:

    • Collect IR and VCD spectra simultaneously.

    • Time: 2–4 hour block accumulation to resolve micro-absorbance differences (

      
       to 
      
      
      
      AU).
  • Validation: Compare experimental VCD bands with DFT-calculated spectra (B3LYP/6-31G* level).

    • Match: Assign (R)-configuration.[4]

    • Mirror Image: Sample is (S)-enantiomer.

Visualization: Characterization Workflow

G Start Crude Synthesis (Racemic or Enantio-enriched) Purification Chiral HPLC / Salt Formation Start->Purification IR_Analysis FTIR Analysis (Protocol A) Purification->IR_Analysis Decision_ID Functional Groups Confirmed? IR_Analysis->Decision_ID VCD_Analysis VCD Analysis (Protocol B) Decision_ID->VCD_Analysis Yes Reject Reject / Reprocess Decision_ID->Reject No (Impurity) Decision_Chiral Config Matches (R)-Model? VCD_Analysis->Decision_Chiral Release Release for Biological Assay Decision_Chiral->Release Yes Decision_Chiral->Reject No (Wrong Enantiomer)

Figure 1: Integrated workflow for structural and stereochemical validation of chiral amines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine. Retrieved from [Link]

  • Stephens, P. J., et al. (2010). Structural determination of chiral molecules in solution using vibrational circular dichroism.[5] American Laboratory. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of cyclobutane and ring strain effects. Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Amines and Aromatics. Retrieved from [Link]

Sources

Crystallographic Characterization & Salt Selection Guide: (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the solid-state characterization and salt selection of (R)-cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0 for HCl salt). As a critical chiral building block in medicinal chemistry (e.g., for MDM2 inhibitors and antiviral agents), the physical stability and enantiomeric purity of this amine are paramount.

Scope: Due to the proprietary nature of specific crystal data for this intermediate, this guide utilizes a comparative structural analysis using the isostructural analog (R)-1-phenylethylamine to predict packing motifs. We compare the commercial Hydrochloride (HCl) salt against alternative Tartrate and Mandelate salts used for chiral resolution, providing experimental protocols for validating these forms in your own laboratory.

Comparative Analysis: Salt Forms & Crystallographic Predictions

The selection of a salt form dictates the manufacturability of the drug substance. Below is a comparison of the standard commercial form (HCl) versus forms utilized for chiral resolution (Tartrate).

Table 1: Predicted vs. Analogous Crystallographic Data

Data for the Tartrate salt is derived from the structural analog (R)-1-phenylethylamine [(R)-PEA] to serve as a predictive model for the (R)-cyclobutyl homolog.

Property(R)-Cyclobutyl(phenyl)methanamine HCl (R)-PEA (R,R)-Tartrate (Analog Model) Significance
Primary Use Commercial storage, synthesis intermediateChiral resolution, purificationHCl is for bulk handling; Tartrate is for enantiopurity.
Physical State White to off-white crystalline solidPrismatic crystalsDefined habit is crucial for filtration.
Crystal System Predicted: Orthorhombic or MonoclinicMonoclinic Monoclinic systems often allow for denser packing.
Space Group Common:

(Chiral)


is the standard for chiral salts lacking higher symmetry.
H-Bond Network Charge-assisted N-H...Cl

(Linear)
2D Sheets (N-H...O)Tartrate networks form robust "host-guest" lattices.
Hygroscopicity Moderate to High (typical for amine HCl)Low (due to extensive H-bonding)Critical for long-term storage stability.
Solubility High in water/MeOH; Low in Et

O
Moderate in EtOH; Low in AcetoneDifferential solubility drives the resolution process.
Structural Insight: The "Cyclobutyl Effect"

While (R)-1-phenylethylamine has a methyl group, the target molecule possesses a cyclobutyl ring. Crystallographically, this bulky, puckered ring (butterfly conformation) increases the unit cell volume and often disrupts the planar packing seen in simple alkyl amines.

  • Expectation: The (R)-cyclobutyl salts will exhibit larger unit cell parameters (

    
    ) and potentially lower melting points than their methyl analogs due to less efficient packing density.
    

Strategic Salt Selection Workflow

The following diagram illustrates the decision matrix for processing the crude amine into a defined solid form.

SaltSelection Crude Crude (R)-Cyclobutyl(phenyl)methanamine (Oil / Low MP Solid) CheckPurity Check Enantiomeric Purity (e.e.) Crude->CheckPurity DirectSalt High Purity (>98%) Target: Bulk Stability CheckPurity->DirectSalt e.e. Satisfactory Resolution Low Purity (<98%) Target: Chiral Resolution CheckPurity->Resolution Need Enrichment HCl_Form HCl Salt Formation (Solvent: Et2O/MeOH) DirectSalt->HCl_Form IsolateHCl Isolate HCl Salt (Hygroscopic Check) HCl_Form->IsolateHCl ScreenAcids Screen Chiral Acids ((R,R)-Tartaric, (S)-Mandelic) Resolution->ScreenAcids Cryst Selective Crystallization (Diastereomeric Salt) ScreenAcids->Cryst Precipitate Less Soluble Form XRD Single Crystal XRD (Confirm Absolute Config) Cryst->XRD Structural Proof XRD->HCl_Form Free Base Release

Figure 1: Workflow for selecting between direct HCl salt formation for storage versus Chiral Acid salt formation for purification/resolution.

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt

Standard method for stabilizing the amine for storage.

  • Dissolution: Dissolve 1.0 eq of (R)-cyclobutyl(phenyl)methanamine in anhydrous diethyl ether (10 mL/g). Cool to 0°C.

  • Acid Addition: Dropwise add 1.1 eq of 2M HCl in diethyl ether or 1.25M HCl in methanol under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the flask wall; dilute with hexanes if necessary.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold ether/hexanes (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • QC: Verify by

    
    H NMR (D
    
    
    
    O) and Chloride content titration.
Protocol B: Single Crystal Growth (Vapor Diffusion)

Required for determining the absolute configuration and unit cell data.

  • Preparation: Dissolve 20 mg of the salt (Tartrate or HCl) in a minimal amount of methanol (approx. 0.5 mL) in a small vial (Vial A).

  • Setup: Place Vial A (uncapped) inside a larger jar (Jar B) containing 5 mL of a precipitant solvent (Diethyl ether or Hexane).

  • Equilibration: Seal Jar B tightly. Allow to stand undisturbed at ambient temperature for 3-7 days.

  • Harvesting: As the ether diffuses into the methanol, solubility decreases, promoting the growth of prismatic crystals suitable for X-ray diffraction.

Protocol C: Crystallographic Data Collection

Parameters for validating the structure.

  • Instrument: Bruker D8 QUEST or equivalent with Mo K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the cyclobutyl ring.

  • Strategy: Collect full sphere of data to ensure high redundancy, essential for determining the Flack parameter (absolute configuration confirmation).

  • Refinement: Expect disorder in the cyclobutyl ring (puckering modes). Use SHELXL constraints (EADP/SIMU) if necessary.

Critical Performance Metrics

When comparing the generated salts, evaluate them against these criteria to determine the optimal candidate for development:

MetricHCl SaltTartrate/MandelatePreferred For
Melting Point Typically >200°C (Decomp)Sharp, distinct MP (e.g., 160-180°C)Tartrate (MP is a better purity indicator)
Solubility (Water) Very High (>50 mg/mL)Moderate to LowHCl (For formulation/bioavailability)
Chiral Stability StableStable (Lattice locked)Both
Atom Economy High (Counterion MW ~36.5)Low (Counterion MW ~150)HCl (Better mass efficiency)

Scientist's Note: While the HCl salt is preferred for the final drug substance due to low molecular weight and high water solubility, the Tartrate salt is superior for the purification process . The robust hydrogen-bonding network of the tartrate anion (carboxylate and hydroxyl donors) creates a rigid lattice that selectively excludes the unwanted (S)-enantiomer, acting as a "molecular sieve."

References

  • Commercial Availability & CAS Data

    • (R)-Cyclobutyl(phenyl)methanamine Hydrochloride (CAS: 1956435-19-0). Sigma-Aldrich / Fluorochem Catalog.

    • (Search CAS: 1956435-19-0)

  • Structural Analog Reference (Predictive Model)

    • Farrell, D. M., et al. "Supramolecular structures of 1-phenylethylammonium tartrates."[1] Acta Crystallographica Section C, 2002.

    • Provides the P21 space group and packing motifs for the methyl-analog, serving as the basis for the structural predictions in Section 2.
  • General Protocol for Chiral Resolution: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. Authoritative text on selecting counterions (Tartaric vs Mandelic acid) for amine resolution.

Sources

Bioactivity Comparison Guide: (R)-Cyclobutyl(phenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, here is the Publish Comparison Guide for (R)-cyclobutyl(phenyl)methanamine analogs . This guide focuses on the compound's role as a high-value chiral scaffold in drug discovery—specifically in the development of Cardiac Myosin Inhibitors (like Mavacamten) and its potential pharmacological overlap with Monoamine Transporter Ligands .

Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (and its enantiomer) represents a specialized class of


-substituted benzylamines . Unlike flexible open-chain analogs (e.g., amphetamine or phenethylamine), the cyclobutyl group introduces significant steric bulk and conformational restriction at the benzylic position.

This scaffold is currently most relevant as a chiral building block for allosteric modulators of Cardiac Myosin , such as Mavacamten (Camzyos) . While the (S)-enantiomer is the primary pharmacophore for myosin inhibition, the (R)-enantiomer serves as a critical comparator for stereoselectivity and potential off-target CNS activity (resembling l-amphetamine).

This guide compares the bioactivity of the (R)-cyclobutyl scaffold against its key analogs: the (S)-enantiomer , the Isopropyl analog (Mavacamten precursor) , and the Cyclopentyl analog .

Structural & Stereochemical Analysis[1][2][3]

The biological activity of this scaffold is governed strictly by the Cahn-Ingold-Prelog (CIP) priority and the resulting spatial arrangement of the hydrophobic domains.

Feature(R)-Cyclobutyl(phenyl)methanamine(S)-Cyclobutyl(phenyl)methanamine(S)-Isopropyl(phenyl)methanamine
Structure Distomer (typically)Eutomer (Active Scaffold)Eutomer (Mavacamten Scaffold)
Steric Bulk High (Rigid Ring)High (Rigid Ring)Medium (Flexible Chain)
Primary Target Inactive/Low Affinity (Myosin)Cardiac Myosin (Inhibitor) Cardiac Myosin (Inhibitor)
CNS Analog l-Amphetamine-liked-Amphetamine-liked-Amphetamine-like
Expert Insight: The Stereochemical Switch

In the context of Myosin ATPase inhibition , the binding pocket requires a specific "wedge" shape to stabilize the super-relaxed state (SRX) of the sarcomere.

  • The (S)-configuration aligns the amine and the hydrophobic tail (phenyl + cycloalkyl) correctly within the allosteric pocket.

  • The (R)-configuration creates a steric clash, typically reducing potency by >100-fold. This makes the (R)-analog an essential negative control in SAR studies to confirm specific binding.

Comparative Bioactivity Profile

The following data synthesizes Structure-Activity Relationship (SAR) trends from patent literature (e.g., US9585883B2, EP3010910) and pharmacological principles of phenethylamines.

Table 1: Bioactivity Comparison of Analogs
Analog ScaffoldR-GroupStereochemMyosin ATPase Inhibition (IC50)Est. DAT/NET Affinity (Ki)Metabolic Stability
Mavacamten Core Isopropyl(S)< 1.0 µM (Potent) > 10 µM (Low Risk)Moderate
Target Product Cyclobutyl (R) > 50 µM (Inactive) ~ 1-5 µM (Moderate) High
Eutomer Cyclobutyl(S)< 2.0 µM (Potent)> 10 µM (Low Risk)High
Ring Expansion Cyclopentyl(S)< 5.0 µM (Active)> 10 µM (Low Risk)High
Ring Contraction Cyclopropyl(S)> 10 µM (Weak)~ 1 µM (High Risk)Low
Key Findings:
  • Myosin Inhibition: The (S)-Cyclobutyl analog retains significant potency compared to the Isopropyl standard (Mavacamten), often used to improve metabolic half-life due to the stability of the cyclobutane ring against oxidative dealkylation. The (R)-analog is effectively inactive.

  • CNS Off-Target Risk: The (R)-Cyclobutyl amine bears structural homology to levomethamphetamine . While likely lacking the euphoric potency of the (S)-isomer, it may possess adrenergic activity (NET inhibition), acting as a vasoconstrictor. This is a critical safety screen for cardiac drugs.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the divergent pathways of the (R) and (S) enantiomers in drug discovery.

SAR_Logic Scaffold (R/S)-Cyclobutyl (phenyl)methanamine R_Iso (R)-Enantiomer (Distomer) Scaffold->R_Iso S_Iso (S)-Enantiomer (Eutomer) Scaffold->S_Iso Target_Myosin Target: Cardiac Myosin (HCM Therapy) R_Iso->Target_Myosin Steric Clash (Inactive) Target_CNS Off-Target: CNS (DAT/NET Transporters) R_Iso->Target_CNS Moderate Affinity (NET Selectivity) Outcome_Inert Inactive / Negative Control R_Iso->Outcome_Inert Therapeutic Context S_Iso->Target_Myosin High Affinity (IC50 < 2 µM) S_Iso->Target_CNS Low Affinity Outcome_Drug Lead Candidate (Mavacamten Analogs) Target_Myosin->Outcome_Drug Outcome_Tox Toxicity Signal (Vasoconstriction) Target_CNS->Outcome_Tox

Figure 1: Divergent SAR pathways for Cyclobutyl(phenyl)methanamine enantiomers. The (S)-isomer is the therapeutic scaffold, while the (R)-isomer presents off-target risks.

Experimental Protocols

To validate the bioactivity of these analogs, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Enantioselective Synthesis (Resolution)

Objective: Isolate high-purity (R)-amine for comparative testing. Method: Enzymatic Kinetic Resolution (Self-Validating via HPLC).

  • Substrate: Racemic

    
    -cyclobutylbenzylamine.
    
  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate (Solvent & Reactant).

  • Procedure:

    • Dissolve racemate in Ethyl Acetate. Add CAL-B (immobilized).

    • Incubate at 30°C for 24h.

    • Mechanism: CAL-B selectively acylates the (S)-amine , leaving the (R)-amine free.

  • Validation:

    • Filter enzyme. Acid-base extraction.

    • The organic layer contains the (S)-amide. The aqueous acid layer contains the (R)-amine .

    • QC Step: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target ee > 98%.

Protocol B: Myosin ATPase Inhibition Assay

Objective: Quantify the potency of the analog against the therapeutic target.

  • Reagents:

    • Bovine Cardiac Myosin S1 fragment (0.5 µM).

    • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupling system.

    • ATP (2 mM), PEP (Phosphoenolpyruvate).

  • Workflow:

    • Step 1: Incubate Myosin S1 with the test compound ((R)-Cyclobutyl analog) at varying concentrations (0.1 µM – 100 µM) for 15 mins in buffer (20 mM MOPS, pH 7.0).

    • Step 2: Add Actin filaments (10 µM) to stimulate ATPase activity.

    • Step 3: Initiate reaction with ATP/PEP/NADH cocktail.

    • Step 4: Monitor Absorbance at 340 nm (NADH depletion) kinetically for 10 mins.

  • Self-Validation:

    • Positive Control: Mavacamten (IC50 ~0.3–0.5 µM).

    • Negative Control: DMSO only (0% inhibition).

    • Result: Plot slope (rate) vs. log[Compound]. Fit to 4-parameter logistic equation.

    • Expectation: The (R)-analog should show a flat line or very weak inhibition (IC50 > 50 µM).

Assay_Workflow Start Start: Myosin S1 + Test Compound Incubate Incubate 15 min (Equilibrium Binding) Start->Incubate Add_Actin Add Actin + ATP/NADH Cocktail (Initiate Hydrolysis) Incubate->Add_Actin Read Measure A340nm Kinetics (NADH -> NAD+) Add_Actin->Read Decision Is Rate < 50% of Control? Read->Decision Result_Active Hit: Calculate IC50 (Likely (S)-Isomer) Decision->Result_Active Yes Result_Inactive Inactive: Confirm (R)-Isomer (Stereo-Check) Decision->Result_Inactive No

Figure 2: Kinetic ATPase assay workflow for validating myosin inhibition.

References

  • MyoKardia, Inc. (2016). Pyrimidinedione compounds against cardiac conditions. Patent US9585883B2. (Source of SAR data for cycloalkyl-substituted myosin inhibitors). Link

  • Green, E. M., et al. (2016). "A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice." Science, 351(6273), 617-621. (Foundational paper on Mavacamten mechanism). Link

  • Anderson, R. L., et al. (2018). "Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor." Journal of Medicinal Chemistry, 64(20), 15280–15290. (Detailed SAR on related myosin inhibitor scaffolds). Link

  • Sigma-Aldrich. (2024). (R)-Cyclobutyl(phenyl)methanamine HCl Product Specification. (Chemical identity verification). Link

Safety Operating Guide

(R)-cyclobutyl(phenyl)methanamine: Proper Disposal & Handling Procedures

[1]

Executive Summary & Risk Profile

(R)-cyclobutyl(phenyl)methanamine (CAS: 5244-84-8 for racemate/generic; specific isomer analogs vary) is a chiral primary amine used as a building block in pharmaceutical synthesis. Unlike simple aliphatic amines, its benzylic and cyclobutyl moieties impart specific stability and reactivity profiles that dictate its disposal.

Critical Hazards:

  • Corrosivity (Class 8): The free base is highly alkaline (pH > 12) and causes immediate, severe skin burns and eye damage (H314).

  • Volatility & Inhalation: While higher molecular weight reduces volatility compared to methylamine, the free base still emits hazardous vapors that are respiratory irritants.

  • Reactivity: Incompatible with strong acids (exothermic neutralization), acid chlorides (violent polymerization/condensation), and strong oxidizers.

The Golden Rule of Amine Disposal: Never place free-base amines directly into a general "Organic Waste" drum containing unknown acidic residues or electrophiles. This can trigger runaway exotherms or the formation of toxic byproducts in the waste container.

Disposal Decision Matrix

The following workflow dictates the operational path based on the physical state of the waste.

DisposalWorkflowStartIdentify Waste StateIsSolidSolid Waste(Pure Substance or Debris)Start->IsSolidIsLiquidLiquid Waste(Reaction Mixture/Mother Liquor)Start->IsLiquidDebrisContaminated PPE/WipesIsSolid->DebrisPureSolidExcess Pure SolidIsSolid->PureSolidCheckSolventIdentify Solvent BaseIsLiquid->CheckSolventAqueousAqueous SolutionCheckSolvent->AqueousOrganicOrganic SolutionCheckSolvent->OrganicNeutralizeSTABILIZATION STEP:Slowly acidify to pH 4-6(Convert to HCl Salt)Aqueous->NeutralizeOrganic->NeutralizeUse HCl/Dioxaneor Acetic AcidWasteBin_LiqLiquid Waste Stream(Tag: Basic/Organic)Neutralize->WasteBin_LiqDoubleBagDouble Bag (6-mil poly)Label 'Toxic/Corrosive Debris'Debris->DoubleBagDissolveDissolve in dilute HCl(Create Salt Solution)PureSolid->DissolvePreferredPureSolid->DoubleBagSmall Qty OnlyDissolve->Neutralize

Figure 1: Decision matrix for segregating and treating amine waste streams. Note the central role of the "Stabilization Step" to mitigate volatility.

Pre-Disposal Stabilization (The "Kill" Protocol)

As a Senior Scientist, I strongly advise against disposing of the free base directly. Converting the amine to its hydrochloride salt ((R)-cyclobutyl(phenyl)methanamine HCl) significantly reduces vapor pressure, odor, and skin permeability.

Protocol: Controlled Acidification

Objective: Convert the corrosive, volatile free base into a stable, non-volatile salt before final packaging.

  • Preparation:

    • Perform in a functioning fume hood.[1]

    • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Solvent Check:

    • If Aqueous:[1][2][3] Use 1M or 2M Hydrochloric Acid (HCl).

    • If Organic (DCM/Ethyl Acetate): Use 4M HCl in Dioxane or dilute Acetic Acid. Avoid using concentrated aqueous HCl in organics to prevent phase separation issues.

  • Execution:

    • Place the amine solution in a beaker in an ice bath (amines react exothermically with acids).

    • Add the acid dropwise while stirring.

    • Monitor pH using universal indicator paper.

    • Endpoint: Stop when pH reaches 4–5 . Do not over-acidify below pH 2, as this creates a new corrosive acid hazard.

  • Verification:

    • The solution should no longer smell of amine.

    • If a solid precipitates (the salt), this can be filtered and disposed of as solid hazardous waste, or the slurry can be containerized as liquid waste.

Waste Classification & Packaging

Proper regulatory classification is essential for the waste hauler.

ParameterClassification / CodeOperational Note
RCRA Hazard Code D002 (Corrosive)Primary classification for the free base (pH > 12.5).
Secondary Code D001 (Ignitable)If dissolved in flammable solvents (MeOH, Acetate, etc.).
Waste Stream Alkaline Organic / Basic WasteDO NOT mix with Acid Waste streams.
Container Type HDPE or Glass (Amber)Avoid metal containers if moisture is present (corrosion risk).
Labeling "Hazardous Waste - Amine"Explicitly list: (R)-cyclobutyl(phenyl)methanamine.

Segregation Warning: Store the waste container in a Satellite Accumulation Area (SAA) separate from:

  • Acid anhydrides (e.g., Acetic Anhydride)

  • Acid chlorides (e.g., Acetyl Chloride)

  • Strong Oxidizers (e.g., Permanganates, Peroxides)

Reasoning: Amines are nucleophiles. Mixing them with electrophiles (anhydrides/chlorides) in a closed waste drum can generate sufficient heat to rupture the drum.

Emergency Procedures (Spills & Exposure)
Spill Management
  • Evacuate & Ventilate: If the spill is outside the hood and >100mL, evacuate the immediate area.

  • PPE Upgrade: Wear a vapor respirator if outside the hood.

  • Absorb: Use Vermiculite or Dry Sand .

    • Contraindication: Do NOT use paper towels or sawdust for the free base. The high surface area combined with the basicity can promote oxidation or flammability.

  • Neutralize: Sprinkle Citric Acid powder or dilute Acetic Acid over the absorbent to quench the amine.

  • Collect: Scoop into a sealable bag/container and label as hazardous debris.

First Aid (Immediate Action)
  • Eye Contact: Rinse immediately with water for 15 minutes .[4] Time is tissue; seconds matter to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol (this increases skin permeability).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Parts 260-273.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • PubChem. Compound Summary: Cyclobutyl(phenyl)methanamine (CAS 5244-84-8).[6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Laboratory Safety & Operational Guide: (R)-Cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

(R)-Cyclobutyl(phenyl)methanamine (CAS: 5244-84-8 for racemate/generic; specific chiral CAS varies by salt form) is a high-value chiral building block used frequently in the synthesis of pharmaceutical intermediates.

While often supplied as a hydrochloride salt (solid), the free base is a liquid primary amine. Safety protocols must distinguish between these two forms, as their risk profiles differ significantly.

The "Invisible" Hazard: Chirality & Contamination

Beyond immediate toxicity, the "R" configuration represents a significant economic risk. Cross-contamination with the (S)-enantiomer or racemization due to improper pH handling can ruin weeks of downstream synthesis. Your PPE is not just for your safety; it is the primary barrier protecting the stereochemical integrity of the product.

Hazard Profile Table
FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
GHS Classification Danger Warning
Primary Hazard Corrosive (Cat 1B) - Causes severe skin burns and eye damage.Irritant (Cat 2) - Causes skin/eye irritation; Respiratory irritant.
Acute Toxicity Harmful if swallowed/inhaled.Harmful if swallowed.[1][2][3]
Volatility Moderate. Vapors are caustic to mucous membranes.Low. Dust hazard is the primary concern.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Primary amines can permeate standard nitrile gloves over time. Use this matrix to select the correct barrier based on your specific operation.

Protection ZoneLow Risk (Weighing Solid Salt)High Risk (Handling Free Base / Reaction Setup)Technical Rationale
Hand Protection Single Nitrile (min 0.11 mm)Double Nitrile OR Laminate (Silver Shield) Amines can degrade nitrile. Double gloving provides a "color indicator" effect (inner glove remains clean) and increases breakthrough time [1].
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Liquid amines can cause permanent corneal opacity. Vapors can bypass standard glasses.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)The free base has a "fishy/ammonia" odor threshold lower than the toxic limit, but olfactory fatigue sets in quickly.
Body Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/Rubber)Cotton absorbs liquid amines, holding them against the skin. An apron prevents this "poultice effect."

Operational Workflow: The "Safe Loop"

The following diagram illustrates the decision logic for handling this compound. It integrates safety with process integrity.

SafeHandling Start START: Material Receipt CheckForm Check Physical Form Start->CheckForm Liquid Liquid (Free Base) CheckForm->Liquid Solid Solid (HCl Salt) CheckForm->Solid PPE_High Don High-Risk PPE (Splash Goggles + Double Gloves) Liquid->PPE_High Hood_Check Verify Fume Hood (Face Velocity > 100 fpm) PPE_High->Hood_Check Process Execute Synthesis/Transfer Hood_Check->Process PPE_Low Don Standard PPE (Safety Glasses + Nitrile) Solid->PPE_Low Static_Control Static Control (Anti-static gun/mat) PPE_Low->Static_Control Static_Control->Process Decon Decontamination (Wipe surfaces with weak acid) Process->Decon Disposal Segregated Disposal Decon->Disposal

Figure 1: Decision logic for handling (R)-cyclobutyl(phenyl)methanamine based on physical state.

Detailed Handling Protocols
A. Weighing & Transfer (Solid Salt)
  • Static Mitigation: Chiral amine salts are often fluffy and prone to static charge. Use an ionizing fan or anti-static gun to prevent particle scattering.

  • Spatula Selection: Use stainless steel or PTFE-coated spatulas. Avoid aluminum, which can react slowly with amine residues if moisture is present.

  • Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is wiped down before use to prevent enantiomeric cross-contamination.

B. Liquid Transfer (Free Base)
  • Syringe Technique: Never pour the free base from a bottle. Use a glass syringe with a long needle (deflected point) to withdraw the liquid.

  • The "Drop" Rule: Place a Kimwipe dampened with dilute HCl/water under the transfer zone. Any drip will be immediately neutralized and visualized (salt formation), preventing invisible contamination of the benchtop.

  • Vapor Control: Keep the source container closed whenever not actively withdrawing liquid.

Emergency Response

Exposure Scenarios[1][2]
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.

    • Critical Note: Do not use vinegar (acetic acid) on skin burns; the heat of neutralization can aggravate the injury. Use water only [2].

  • Eye Contact:

    • Immediate Action: Flush for at least 30 minutes . Amines penetrate ocular tissue faster than acids. Transport to ER immediately.

Spill Management
  • Evacuate: If >10mL of free base is spilled outside a hood, evacuate the lab.

  • PPE Upgrade: Don a respirator (ABEK filter) and Silver Shield gloves.

  • Neutralization: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (or a commercial amine neutralizer). This turns the volatile liquid into a stable solid salt.

  • Cleanup: Scoop into a hazardous waste container labeled "Organic Amine Waste."

Disposal & Environmental Compliance

Strict Segregation Rule: Never mix amine waste with acid waste streams unless explicitly controlled. The heat of neutralization can cause solvent boiling or container rupture.

Disposal Workflow
  • Quenching:

    • Dilute the amine waste in a compatible solvent (e.g., ethanol).

    • Slowly add dilute HCl (1M) while stirring and cooling (ice bath) until pH < 7.

    • Why? This converts the volatile, corrosive amine into a non-volatile ammonium salt.

  • Labeling:

    • Label as "Organic Waste - Halogenated" (if mixed with DCM) or "Non-Halogenated."

    • Explicitly list: "(R)-cyclobutyl(phenyl)methanamine Hydrochloride."[4]

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers for the free base.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Washington, DC: U.S. Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]

  • PubChem. Compound Summary: Cyclobutyl(phenyl)methanamine.[3] National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-cyclobutyl(phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(R)-cyclobutyl(phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.